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  • Product: 2-Hydroxy-6-methoxyphenylboronic acid
  • CAS: 98546-52-2

Core Science & Biosynthesis

Foundational

Whitepaper: Structural Dynamics and Synthetic Utility of 2-Hydroxy-6-methoxyphenylboronic Acid

Executive Summary In the realm of advanced organic synthesis and drug discovery, di-ortho-substituted arylboronic acids represent a class of highly challenging yet immensely valuable building blocks. 2-Hydroxy-6-methoxyp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and drug discovery, di-ortho-substituted arylboronic acids represent a class of highly challenging yet immensely valuable building blocks. 2-Hydroxy-6-methoxyphenylboronic acid (CAS 98546-52-2) stands out as a bifunctional, sterically encumbered reagent. As a Senior Application Scientist, I have observed that mastering the reactivity of this compound requires a deep understanding of its unique electronic and steric microenvironment.

This technical guide dissects the physicochemical properties of 2-Hydroxy-6-methoxyphenylboronic acid, explains the causality behind its behavior in palladium-catalyzed cross-couplings, and provides field-proven, self-validating experimental protocols designed to mitigate common failure modes such as protodeboronation.

Structural and Physicochemical Profiling

The synthetic utility of 2-Hydroxy-6-methoxyphenylboronic acid is entirely dictated by its structure. The central benzene ring is heavily functionalized, bearing a boronic acid group at the 1-position, flanked by a hydroxyl group (-OH) at the 2-position and a methoxy group (-OCH₃) at the 6-position[1].

This 1,2,6-substitution pattern creates a highly congested steric environment. To effectively utilize this compound, researchers must account for its exact physicochemical parameters, summarized below.

Quantitative Data Summary
PropertyValueScientific Implication
Chemical Name 2-Hydroxy-6-methoxyphenylboronic acidBifunctional ortho-substitution
CAS Registry Number 98546-52-2Standard identifier for procurement
Molecular Formula C₇H₉BO₄Contains 4 oxygen atoms capable of coordination
Molecular Weight 167.95 g/mol Crucial for precise stoichiometric calculations
Exact Mass 168.059 DaTarget mass for high-resolution LC-MS validation
Hydrogen Bond Donors 3High potential for intramolecular H-bonding
Hydrogen Bond Acceptors 4Interacts strongly with polar protic solvents
Steric Hindrance (A-value) HighRequires specialized bulky phosphine ligands

(Data corroborated via and reference standards[1][2].)

Mechanistic Insights: The "Ortho-Effect" in Catalysis

When deploying 2-Hydroxy-6-methoxyphenylboronic acid in a Suzuki-Miyaura cross-coupling, standard protocols often fail. Understanding the causality behind these failures is critical.

The Double-Edged Sword of Ortho-Substitution
  • Electronic Activation vs. Protodeboronation: Both the 2-OH and 6-OMe groups are strongly electron-donating via resonance. This increases the electron density at the ipso-carbon (the carbon attached to boron). While this electron richness can theoretically accelerate the transmetalation step with the Palladium(II) intermediate, it simultaneously makes the C-B bond highly susceptible to hydrolytic cleavage. If the reaction temperature is too high or the base too harsh, the compound rapidly undergoes protodeboronation , yielding 3-methoxyphenol as a dead-end byproduct.

  • Palladium Coordination: The 2-OH group can act as a directing group. Under basic conditions, the phenoxide anion can coordinate directly to the palladium center, forming a stable palladacycle intermediate. This coordination can either facilitate transmetalation or poison the catalyst, depending on the ligand environment.

  • Steric Blockade: The 6-OMe group acts as a physical barrier. To overcome this, the catalytic cycle requires highly active, bulky, electron-rich ligands (such as SPhos or RuPhos) that force the oxidative addition complex into a reactive conformation and prevent the formation of inactive palladium dimers.

StructureEffects Core 2-Hydroxy-6-methoxyphenylboronic acid (Core Structure) Boronic 1-B(OH)2 Group • Primary reaction site • Transmetalation anchor Core->Boronic Hydroxyl 2-OH Group • H-Bonding donor • Pd-coordination potential • Protodeboronation risk Core->Hydroxyl Methoxy 6-OMe Group • Steric hindrance • Electron donation • Directs ortho-metalation Core->Methoxy Reactivity Suzuki-Miyaura Cross-Coupling Boronic->Reactivity Drives Hydroxyl->Reactivity Modulates Methoxy->Reactivity Hinders

Structural features of 2-Hydroxy-6-methoxyphenylboronic acid and their impact on reactivity.

Experimental Methodology: Self-Validating Protocols

To successfully couple 2-Hydroxy-6-methoxyphenylboronic acid, the protocol must be designed as a self-validating system . This means incorporating internal controls that immediately signal whether the reaction is proceeding via the desired pathway or failing via side reactions.

Protocol: Optimized Suzuki-Miyaura Cross-Coupling for Sterically Hindered Biaryls

Objective: Synthesize a tetra-ortho-substituted biaryl framework while suppressing protodeboronation.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 2-Hydroxy-6-methoxyphenylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (8 mol%)

  • K₃PO₄ (aqueous, 3.0 equiv)

  • Solvent: Toluene/Water (10:1 v/v)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 equiv)

Step-by-Step Methodology:

  • System Degassing (Critical Causality): Add the aryl halide, 2-Hydroxy-6-methoxyphenylboronic acid, and the internal standard to a Schlenk flask. Add Toluene. Sparge the solution with ultra-pure Argon for 15 minutes. Why? Oxygen rapidly oxidizes electron-rich phosphine ligands (SPhos) to phosphine oxides, immediately killing the catalytic cycle before it begins.

  • Catalyst Ligation: In a separate argon-purged vial, pre-mix Pd₂(dba)₃ and SPhos in a minimal amount of degassed toluene. Stir for 10 minutes until the color shifts from dark purple to deep red, indicating the formation of the active L₂Pd(0) species. Transfer this to the main reaction flask.

  • Base Addition: Add the aqueous K₃PO₄ solution (previously degassed). Why aqueous K₃PO₄? It is strong enough to form the reactive boronate complex required for transmetalation, but mild enough (compared to NaOH or KOtBu) to minimize the rate of base-catalyzed protodeboronation.

  • Thermal Activation & Monitoring: Heat the reaction to 80°C.

  • Self-Validation (QC Check): At T=2 hours, pull a 50 µL aliquot. Quench with EtOAc/H₂O. Run the organic layer via LC-MS.

    • Validation Metric: Compare the UV integration of the desired product mass against the protodeboronation mass (m/z 124 for 3-methoxyphenol). If the byproduct exceeds 20% relative to the internal standard, lower the temperature to 65°C and add 0.5 equiv more boronic acid.

  • Workup: Upon completion (typically 12-16 hours), cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Workflow Step1 1. Reagent Preparation Degas solvents (Ar/N2) to prevent Pd oxidation Step2 2. Catalyst & Ligand Pd2(dba)3 + SPhos (Handles steric bulk) Step1->Step2 Step3 3. Base Addition K3PO4 (aq) activates boronic acid to boronate Step2->Step3 Step4 4. Cross-Coupling 80°C, 12-24h (Monitor via LC-MS) Step3->Step4 Step5 5. Workup & Purification Extraction & Column Chromatography Step4->Step5 Control Internal Control Monitor Protodeboronation via qNMR Step4->Control QC Check

Self-validating experimental workflow for sterically hindered Suzuki-Miyaura cross-coupling.

Analytical Validation Standards

To ensure the integrity of the starting material prior to any complex synthesis, researchers must validate the purity of the 2-Hydroxy-6-methoxyphenylboronic acid[1]. Boronic acids naturally form cyclic anhydrides (boroxines) upon standing, which can skew stoichiometric calculations.

Recommended HPLC/LC-MS Parameters:

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 50 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes ionization and prevents peak tailing of the -OH group).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI+ (Expect [M+H]⁺ at 169.06) and ESI- (Expect[M-H]⁻ at 167.05). Note: In ESI+, boronic acids often show a characteristic loss of water [M+H-H₂O]⁺ at m/z 151.05.

References

  • BoronPharm. "2-Hydroxy-6-methoxyphenylboronic acid (BP25558) Specifications." BoronPharm. Available at:[Link]

Sources

Exploratory

difference between 2-hydroxy-6-methoxyphenylboronic acid and 2-methoxyphenylboronic acid

This technical guide provides a comparative analysis of 2-hydroxy-6-methoxyphenylboronic acid and 2-methoxyphenylboronic acid , focusing on their distinct steric, electronic, and reactive profiles in the context of drug...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comparative analysis of 2-hydroxy-6-methoxyphenylboronic acid and 2-methoxyphenylboronic acid , focusing on their distinct steric, electronic, and reactive profiles in the context of drug discovery and organic synthesis.

Executive Summary

In the design of biaryl scaffolds for medicinal chemistry, the choice of boronic acid building blocks dictates both the synthetic feasibility and the physicochemical properties of the final drug candidate.

This guide contrasts 2-methoxyphenylboronic acid (Molecule B) , a standard mono-ortho-substituted reagent, with 2-hydroxy-6-methoxyphenylboronic acid (Molecule A) , a highly specialized, di-ortho-substituted variant. While Molecule B presents manageable steric challenges, Molecule A represents a "perfect storm" of synthetic difficulty: extreme steric hindrance combined with high electronic lability (protodeboronation). However, Molecule A offers unique opportunities for intramolecular hydrogen bonding and bioisosteric design that Molecule B cannot provide.

Structural & Electronic Profiling

The fundamental difference lies in the substitution pattern at the ortho positions relative to the boron atom. This dictates the ground-state thermodynamics and the transition-state energy barriers during cross-coupling.

FeatureMolecule A (2-Hydroxy-6-methoxy)Molecule B (2-Methoxy)
Structure 2,6-Disubstituted (Di-ortho)2-Substituted (Mono-ortho)
Steric Bulk High (Cone angle restriction)Moderate
Electronic Nature Electron-rich (Phenol + Anisole)Electron-rich (Anisole)
H-Bonding Donor & Acceptor (Intramolecular B-O interaction possible)Acceptor Only (OMe)
pKa (Est.) ~7.5 - 8.0 (Acidity increased by OH coordination)~8.5 - 9.0
Stability Low (Rapid protodeboronation in base)Moderate (Stable in mild base)
Intramolecular Interactions (The "Boronate Trap")

In Molecule A , the hydroxyl group at the C2 position is capable of coordinating with the empty p-orbital of the boron atom. This creates a pseudo-cyclic species or facilitates the formation of "ate" complexes at lower pH than typical boronic acids.

  • Mechanism: The phenolic oxygen acts as an intramolecular Lewis base.

  • Consequence: While this stabilizes the solid state, in solution it accelerates hydrolytic instability and complicates transmetallation steps in catalysis.

Visualization of Steric & Electronic Pathways

The following diagram illustrates the divergent reactivity pathways driven by the structural differences.

Comparison cluster_A Molecule A: 2-Hydroxy-6-methoxy cluster_B Molecule B: 2-Methoxy A 2-OH-6-OMe-Ph-B(OH)2 A_Steric High Steric Bulk (Di-ortho) A->A_Steric A_Elec Intramolecular H-Bond (O-H···O-B) A->A_Elec A_Path Rapid Protodeboronation (Pathway X) A_Steric->A_Path Slows Transmetallation A_Elec->A_Path Promotes C-B Cleavage B 2-OMe-Ph-B(OH)2 B_Steric Moderate Steric Bulk (Mono-ortho) B->B_Steric B_Path Standard Transmetallation (Pathway Y) B_Steric->B_Path Feasible Kinetics

Figure 1: Mechanistic divergence. Molecule A's dual steric/electronic pressure favors decomposition (Pathway X) over coupling, whereas Molecule B follows the standard catalytic cycle (Pathway Y).

Stability & Protodeboronation (The Critical Challenge)

The most significant handling difference is susceptibility to protodeboronation (cleavage of the C-B bond to form Ar-H).

The Mechanism (Kuivila Pathway)

Protodeboronation is base-catalyzed.[1][2] The base (OH-) attacks the boron to form a boronate anion [Ar-B(OH)3]-.

  • Molecule B: The 2-methoxy group donates electrons, destabilizing the C-B bond slightly, but the reaction is slow enough that cross-coupling usually outcompetes it.

  • Molecule A: The presence of two electron-donating groups (OH and OMe) ortho to the boron creates a highly electron-rich ring. The boronate anion forms readily, and the ipso-carbon is highly nucleophilic, leading to rapid protonation by water and loss of boric acid.

Practical Implication: Standard Suzuki conditions (aqueous K2CO3, 80°C) will likely destroy Molecule A before it couples, yielding 3-methoxyphenol as the major byproduct.

Synthetic Reactivity: Suzuki-Miyaura Coupling

To successfully couple these molecules, the catalytic system must be tailored to the substrate's limitations.

Protocol Selection Matrix
ParameterMolecule B (Standard) Molecule A (Difficult)
Catalyst Pd(dppf)Cl2 or Pd(PPh3)4Pd-G3/G4 Buchwald (SPhos, XPhos)
Ligand Role General purposeBulky, electron-rich (Boosts transmetallation)
Base K2CO3 or Na2CO3 (Aqueous)K3PO4 (Anhydrous) or CsF
Solvent Dioxane/Water or Toluene/WaterAnhydrous THF or Dioxane
Temperature 80 - 100°C60 - 80°C (Lower temp preserves C-B bond)
Detailed Experimental Protocol for Molecule A

Objective: Coupling 2-hydroxy-6-methoxyphenylboronic acid with an aryl bromide.

Rationale: We use SPhos Pd G3 because the bulky ligand facilitates oxidative addition and, crucially, speeds up transmetallation for hindered substrates, outcompeting the protodeboronation background reaction. We use anhydrous K3PO4 to minimize the concentration of free hydroxide/water, suppressing the hydrolytic deboronation pathway.

Materials:

  • Aryl Bromide (1.0 equiv)

  • 2-Hydroxy-6-methoxyphenylboronic acid (1.5 equiv)

  • Catalyst: SPhos Pd G3 (2-5 mol%)

  • Base: K3PO4 (tribasic, finely ground, 3.0 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Workflow:

  • Inert Setup: Charge an oven-dried reaction vial with the Aryl Bromide, Boronic Acid (Molecule A), SPhos Pd G3, and K3PO4.

  • Degassing: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe. Do not add water.

  • Activation: Stir vigorously at room temperature for 5 minutes to disperse the base.

  • Reaction: Heat the block to 65°C . Monitor by LCMS every hour.

    • Note: If protodeboronation (formation of 3-methoxyphenol) is observed, lower temp to 50°C and increase catalyst loading.

  • Workup: Dilute with EtOAc, wash with mild acid (0.1 M HCl) to remove residual boron species, dry over Na2SO4, and concentrate.

Decision Logic for Optimization

Use the following logic tree to determine the correct experimental path based on your specific substrate.

DecisionTree Start Start: Select Boronic Acid CheckSubstrate Is it 2,6-Disubstituted? (e.g., 2-OH-6-OMe) Start->CheckSubstrate No No (e.g., 2-OMe) CheckSubstrate->No Yes Yes (Molecule A) CheckSubstrate->Yes StdCond Use Standard Conditions: Pd(dppf)Cl2, K2CO3, aq. Dioxane No->StdCond CheckProtodeb Risk of Protodeboronation? Yes->CheckProtodeb HighRisk High (Electron Rich) CheckProtodeb->HighRisk AdvCond Use Anhydrous Conditions: SPhos/XPhos Pd G3, K3PO4, Dry THF HighRisk->AdvCond MIDA Alternative: Convert to MIDA Boronate HighRisk->MIDA If coupling fails

Figure 2: Optimization logic. Molecule A requires immediate diversion to anhydrous, high-activity catalyst systems.

Applications in Medicinal Chemistry

Why endure the difficulty of synthesizing Molecule A?

  • Atropisomerism: The 2,6-substitution pattern creates a high rotational barrier in biaryl systems. Coupling Molecule A can generate axially chiral compounds (atropisomers), which are increasingly relevant in modern drug design for increasing selectivity.

  • Intramolecular Hydrogen Bonding: The 2-OH group in the final biaryl product can form a hydrogen bond with the acceptor on the other ring (e.g., a pyridine nitrogen), locking the conformation into a planar or twisted state that mimics a macrocycle.

  • Bioisosteres: The 2-hydroxy-6-methoxy motif is a dense functionality that can mimic specific peptide turns or interact with cryptic pockets in enzymes (e.g., Kinases, KRAS).

References

  • Cox, P. A., et al. (2017).[2] Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Link

  • BenchChem. (2025). Preventing protodeboronation of 2-Ethoxy-5-methoxyphenylboronic acid. (Applied methodology for electron-rich boronic acids). Link

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry. Link

  • Santa Cruz Biotechnology. 2-Fluoro-6-methoxyphenylboronic acid (Structural Analog Data). Link

  • ChemicalBook. 2-Methoxyphenylboronic acid Product Properties. Link

Sources

Foundational

solubility of 2-hydroxy-6-methoxyphenylboronic acid in DMSO and methanol

An in-depth technical whitepaper detailing the solvation thermodynamics, structural behavior, and experimental quantification of 2-hydroxy-6-methoxyphenylboronic acid in polar aprotic and protic environments. Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical whitepaper detailing the solvation thermodynamics, structural behavior, and experimental quantification of 2-hydroxy-6-methoxyphenylboronic acid in polar aprotic and protic environments.

Executive Summary

The rational design of synthetic workflows and pharmaceutical formulations relies heavily on the precise understanding of solvation thermodynamics. For highly functionalized arylboronic acids, such as 2-hydroxy-6-methoxyphenylboronic acid (CAS: 98546-52-2)[1], solubility is not merely a physical phase transition; it is a complex chemical equilibrium dictated by hydrogen bonding, steric hindrance, and solvent-solute reactivity.

This whitepaper provides an authoritative analysis of the solubility behavior of 2-hydroxy-6-methoxyphenylboronic acid in two ubiquitous laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) . By dissecting the causality behind solvent-induced lattice disruption and boroxine equilibrium, this guide equips researchers with the mechanistic insights and self-validating protocols necessary to optimize cross-coupling reactions, sensor development, and analytical quantification.

Physicochemical Profiling & Solvation Mechanics

2-Hydroxy-6-methoxyphenylboronic acid possesses a unique ortho-disubstituted aromatic architecture. The presence of both a hydroxyl (-OH) and a methoxy (-OCH₃) group adjacent to the boronic acid moiety (-B(OH)₂) introduces significant steric bulk and the potential for intramolecular hydrogen bonding. These structural features directly dictate its crystal lattice energy and subsequent dissolution mechanics.

The DMSO Solvation Paradigm (Polar Aprotic)

DMSO is a highly polar, aprotic solvent characterized by a strong dipole moment and exceptional hydrogen-bond accepting capabilities. When 2-hydroxy-6-methoxyphenylboronic acid is introduced to DMSO, the solvent molecules aggressively compete for the hydrogen bond donors of the solute (the -B(OH)₂ and phenolic -OH groups).

  • Mechanistic Causality: The strong DMSO-solute interactions rapidly overcome the intermolecular hydrogen bonds holding the crystal lattice together. Furthermore, DMSO stabilizes the monomeric form of the boronic acid, effectively halting the dehydration process that typically leads to the formation of insoluble cyclic trimers (boroxines)[2].

  • Quantitative Expectation: As observed with general phenylboronic acid derivatives, solubility in DMSO is exceptionally high, frequently exceeding 100 mg/mL under ambient conditions[3].

The Methanol Solvation Paradigm (Polar Protic)

Methanol, being a polar protic solvent, acts as both a hydrogen-bond donor and acceptor. While it readily dissolves arylboronic acids[4], the dissolution in methanol is not a static physical state but a dynamic chemical equilibrium.

  • Mechanistic Causality: Boronic acids in the presence of aliphatic alcohols can undergo solvolysis. In methanol, the boronic acid exists in a dynamic equilibrium with its dehydrated boroxine form and potentially forms dimethyl boronate esters if the system is driven by the removal of water[2][5]. The ortho-substituents of 2-hydroxy-6-methoxyphenylboronic acid sterically hinder this esterification to some degree, but the equilibrium remains a critical factor during prolonged storage in methanolic solutions.

SolvationMechanisms Solid 2-Hydroxy-6-methoxyphenylboronic Acid (Solid Crystal Lattice) DMSO DMSO Solvation (Strong H-Bond Acceptor) Solid->DMSO Lattice Disruption MeOH Methanol Solvation (Protic H-Bond Donor/Acceptor) Solid->MeOH Protic Solvation DMSO_State Stable Monomeric Solution (High Solubility, >100 mg/mL) DMSO->DMSO_State MeOH_State Dynamic Equilibrium (Monomer ⇌ Boroxine ⇌ Methyl Ester) MeOH->MeOH_State

Fig 1: Solvation pathways of 2-hydroxy-6-methoxyphenylboronic acid in DMSO versus Methanol.

Quantitative Data Summary

The following table synthesizes the expected solubility parameters and chemical stability profiles based on the thermodynamic principles of substituted arylboronic acids in these specific solvent environments.

ParameterDimethyl Sulfoxide (DMSO)Methanol (MeOH)
Solvation Mechanism H-bond acceptance; lattice disruptionProtic solvation; dynamic esterification
Estimated Solubility (25°C) > 100 mg/mL (Freely Soluble)~ 20 - 50 mg/mL (Soluble)
Boroxine Formation Suppressed (Monomer stabilized)Equilibrium dependent on water content
Solution Stability High (Stable for months at -20°C)Moderate (Prone to solvolysis over time)
Primary Application Stock solution preparation, BioassaysHPLC mobile phase, Recrystallization

Self-Validating Protocol: Thermodynamic Solubility Determination

To accurately quantify the solubility of 2-hydroxy-6-methoxyphenylboronic acid without confounding variables (such as supersaturation or boroxine precipitation), a standardized, self-validating isothermal shake-flask methodology coupled with HPLC-UV must be employed.

Why this method? Kinetic solubility methods (like solvent titration) often overestimate solubility due to metastable supersaturation. The isothermal shake-flask method ensures true thermodynamic equilibrium is reached between the solid lattice and the solvated state.

Step-by-Step Methodology

Phase 1: Isothermal Equilibration

  • Preparation: Weigh approximately 150 mg of 2-hydroxy-6-methoxyphenylboronic acid into two separate, tightly sealed 2.0 mL amber glass vials (amber glass prevents photo-degradation).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to Vial A and 1.0 mL of anhydrous HPLC-grade Methanol to Vial B. Causality: An excess of solid must remain visible to guarantee the solution reaches thermodynamic saturation.

  • Agitation: Place the vials in an isothermal orbital shaker set to exactly 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours. Causality: 48 hours is required to ensure the slow dissolution kinetics of the dense crystal lattice reach absolute equilibrium.

Phase 2: Phase Separation & Self-Validation 4. Centrifugation: Remove the vials and immediately centrifuge at 10,000 x g for 15 minutes at 25°C to pellet the undissolved solid. 5. Filtration: Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter. Validation Check: Discard the first 100 µL of filtrate to saturate the filter membrane, preventing artificial concentration drops due to analyte adsorption. 6. Dilution: Dilute the filtered aliquots volumetrically (e.g., 1:1000) into a compatible diluent (e.g., 50:50 Acetonitrile:Water) to bring the concentration within the linear dynamic range of the HPLC detector.

Phase 3: HPLC-UV Quantification 7. Calibration: Construct a 5-point standard curve using a certified reference standard of the boronic acid dissolved in a non-reactive solvent blend. Ensure the R² value is ≥ 0.999. 8. Analysis: Inject the diluted samples into an HPLC system equipped with a C18 reverse-phase column and a UV detector (typically monitored at 254 nm or the specific λmax of the compound). 9. Calculation: Calculate the thermodynamic solubility by plotting the peak area of the sample against the standard curve, factoring in the dilution multiplier.

Best Practices for Storage and Handling

Because boronic acids are inherently moisture-sensitive and prone to auto-oxidation or dehydration[6], handling practices directly impact solubility results:

  • Solid Storage: Store the neat powder in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8°C or -20°C to prevent atmospheric moisture from inducing boroxine formation[7].

  • Stock Solutions: DMSO stock solutions should be aliquoted and stored at -80°C to maximize shelf life (up to 2 years)[3]. Avoid repeated freeze-thaw cycles, as DMSO is hygroscopic and introduced water will alter the solubility profile and degrade the compound.

References

  • CLOCKSS Archive - FROM FUNDAMENTAL STUDIES TO APPLICATIONS IN SUPRAMOLECULAR AND SYNTHETIC ORGANIC CHEMISTRY. clockss.org. Available at: [Link]

  • MDPI - Recent Advances in the Synthesis of Borinic Acid Derivatives. mdpi.com. Available at:[Link]

  • Sinochem Nanjing - 3-Fluoro-4-Methoxycarbonylphenylboronic Acid Storage and Packing. sinochem-nanjing.com. Available at:[Link]

  • Organic Syntheses - (2s,3s)-(+)-(3-phenylcyclopropyl)methanol Procedure Notes. orgsyn.org. Available at:[Link]

Sources

Exploratory

The Ionization Dynamics of 2-Hydroxy-6-Methoxyphenylboronic Acid: A Comprehensive Guide to Phenolic pKa Determination

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary In the realm of rational drug design and dynamic covalent chemistry, organ...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

In the realm of rational drug design and dynamic covalent chemistry, organoboron compounds are highly prized for their ability to form reversible covalent complexes with diols. Among these, 2-hydroxy-6-methoxyphenylboronic acid (CAS 98546-52-2) represents a unique structural motif. The precise determination of its


 values—specifically the interplay between the phenolic hydroxyl group and the boronic acid moiety—is critical for optimizing its binding affinity at physiological pH.

This whitepaper provides an in-depth mechanistic analysis of the ionization behavior of 2-hydroxy-6-methoxyphenylboronic acid. By dissecting the steric and electronic causality behind its


 shifts, and by providing self-validating analytical protocols, this guide serves as an authoritative resource for scientists looking to leverage this molecule in bioconjugation, sensor development, or Suzuki-Miyaura cross-coupling.

Mechanistic Causality: The Interplay of Sterics and Electronics

To understand the


 of the phenolic group in 2-hydroxy-6-methoxyphenylboronic acid, one must abandon the idea that the phenol and the boronic acid ionize independently. Their proximity dictates a coupled thermodynamic event.
The Electronic and Proximity Effect (Coupled Ionization)

A standard phenol has a


 of ~9.95, and an unsubstituted phenylboronic acid has a 

of ~8.8 [1]. However, in ortho-hydroxyboronic acids, the empty

-orbital of the boron atom acts as an internal Lewis acid. As the pH increases, the deprotonation of the phenolic

is immediately stabilized by intramolecular coordination to the boron center, forming a 5-membered cyclic hemiboronate monoanion. Because the phenolate oxygen donates electron density into the boron's empty orbital, the "phenolic

" and the "boronic acid

" collapse into a single, highly favored macro-ionization event.
The Steric Twist of the 6-Methoxy Group

The addition of the 6-methoxy group introduces a profound steric effect. Flanked by both a hydroxyl and a methoxy group, the boronic acid moiety is forced out of coplanarity with the phenyl ring.

  • Causality: This out-of-plane twist disrupts the

    
     conjugation between the aromatic ring and the boron atom.
    
  • Result: Deprived of electron density from the ring, the boron atom becomes more Lewis acidic. Consequently, the coupled phenolic/boronic

    
     is driven down further than that of 2-hydroxyphenylboronic acid, landing in the ~8.2–8.5 range.
    

Ionization A Neutral Species (Trigonal Boron, Protonated Phenol) B Monoanion (Cyclic Hemiboronate / Phenolate) A->B pKa1 (~8.2 - 8.5) -H+ C Dianion (Tetrahedral Boronate, Phenolate) B->C pKa2 (>11.0) +OH-

Figure 1: Stepwise ionization pathway of 2-hydroxy-6-methoxyphenylboronic acid.

Quantitative Data: Comparative pKa Analysis

To contextualize the acidity of 2-hydroxy-6-methoxyphenylboronic acid, we compare it against baseline structural analogs. The data below illustrates how ortho-substitution drives the


 downward, optimizing the molecule for physiological applications.
CompoundBoronic Acid

Phenolic

Mechanistic Notes
Phenol N/A9.95Standard reference for aryl hydroxyls.
Phenylboronic Acid 8.80N/AUnsubstituted baseline; forms tetrahedral hydroxyboronate [1].
2-Hydroxyphenylboronic Acid ~8.61~8.61Coupled ionization. Forms cyclic hemiboronate [3].
2-Hydroxy-6-methoxyphenylboronic Acid ~8.2 - 8.5 ~8.2 - 8.5 Steric out-of-plane twist enhances boron Lewis acidity, lowering

.

Self-Validating Experimental Protocols

To accurately measure the


 of this complex molecule, researchers cannot rely on simple potentiometry, as the buffering capacity of the solvent can mask the subtle transitions of the coupled ionization. Instead, a UV-Vis Spectrophotometric Titration  orthogonally validated by 

NMR
is the gold standard [2].
Protocol A: UV-Vis Spectrophotometric Titration

This protocol leverages the strong bathochromic (red) shift that occurs when the phenol transitions to a phenolate-hemiboronate complex.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a

    
     solution of 2-hydroxy-6-methoxyphenylboronic acid in a 
    
    
    
    aqueous matrix.
    • Causality: The

      
       maintains a constant ionic strength. This ensures that the activity coefficients of the ions remain stable across the pH gradient, allowing for the extraction of true thermodynamic 
      
      
      
      rather than a concentration-dependent apparent
      
      
      .
  • Buffer System Setup: Use a universal poly-buffer system (e.g., Britton-Robinson buffer) to prevent spectral artifacts caused by changing buffer species.

  • Automated Titration: Titrate the solution from pH 2.0 to 12.0 in 0.2 pH increments using standardized

    
    .
    
  • Spectral Acquisition: Record the UV-Vis absorption spectra from 200 nm to 350 nm at each pH step.

  • Isosbestic Point Validation (Self-Validation): Overlay the spectra and identify the isosbestic point (typically near 270 nm).

    • Causality: An isosbestic point is a self-validating internal control. Its presence mathematically proves that the spectral changes are strictly due to a two-state equilibrium (Neutral

      
       Monoanion) and guarantees that the sample is not degrading or precipitating during the assay.
      
  • Data Regression: Plot the absorbance at the

    
     of the phenolate species against pH. Fit the curve using the non-linear Henderson-Hasselbalch equation to extract the 
    
    
    
    .

Workflow S1 1. Solution Preparation (0.1 mM Analyte, 0.1 M KCl background) S2 2. Automated pH Titration (pH 2.0 to 12.0, 0.2 pH increments) S1->S2 S3 3. UV-Vis Spectroscopy (Monitor 200-350 nm for bathochromic shift) S2->S3 S4 4. Isosbestic Point Validation (Confirms two-state transition) S3->S4 S5 5. Non-Linear Regression (Henderson-Hasselbalch fitting for pKa) S4->S5

Figure 2: Self-validating UV-Vis spectrophotometric workflow for phenolic pKa determination.

Protocol B: NMR Orthogonal Validation

To confirm that the phenolic deprotonation is indeed coupled with boronate formation,


 NMR is utilized.
  • Prepare a 10 mM sample in

    
     / 
    
    
    
    (10:90).
  • Measure the

    
     chemical shift at pH 5.0 (neutral state). The signal will appear broad at ~30 ppm, characteristic of an 
    
    
    
    hybridized, trigonal planar boron.
  • Adjust the pH to 10.0 and remeasure. The signal will shift upfield to ~5-10 ppm and sharpen, confirming the transition to an

    
     hybridized, tetrahedral boronate center [2].
    
  • Causality: If the phenol deprotonated without coordinating to the boron, the boron would remain

    
     hybridized. The upfield shift perfectly validates the coupled cyclic hemiboronate mechanism described in Section 2.
    

Significance in Drug Development and Materials Science

Understanding the exact


 (~8.2 - 8.5) of 2-hydroxy-6-methoxyphenylboronic acid unlocks several advanced applications:
  • Physiological Diol Sensing: Because the

    
     is closer to physiological pH (7.4) than standard phenylboronic acid (8.8), this molecule exhibits superior binding kinetics with glucose and glycoproteins in blood serum. The lower 
    
    
    
    ensures a higher fraction of the reactive boronate anion is present in vivo [1].
  • Oxidative Stability: The intramolecular coordination of the phenolic oxygen to the boron center sterically and electronically shields the empty

    
    -orbital from reactive oxygen species (ROS), drastically reducing the rate of oxidative deboronation [2].
    
  • Catalysis: In Suzuki-Miyaura cross-couplings, the pre-coordinated hemiboronate structure accelerates the transmetalation step with Palladium catalysts, allowing for highly efficient couplings under milder, base-free conditions.

References

  • Structure–Reactivity Relationships in Boronic Acid–Diol Complexation ACS Omega[Link] [1]

  • Boronic acid with high oxidative stability and utility in biological contexts Proceedings of the National Academy of Sciences (PNAS)[Link] [2]

Foundational

Technical Guide: Stability and Equilibrium Dynamics of ortho-Hydroxy Phenylboronic Acids

Topic: Stability of ortho-Hydroxy Phenylboronic Acids in Aqueous Solution Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The stability o...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of ortho-Hydroxy Phenylboronic Acids in Aqueous Solution Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The stability of ortho-hydroxy phenylboronic acids (o-HPBA) in aqueous media is a dual-faceted phenomenon involving structural equilibrium and chemical degradation . Unlike simple phenylboronic acids (PBA), o-HPBAs possess an intramolecular trap—the ortho-hydroxyl group—which drives a rapid, reversible dehydration to form benzoxaboroles (cyclic hemiesters).[1]

This guide dissects the thermodynamics of this cyclization, the kinetics of irreversible protodeboronation, and the oxidative vulnerabilities of the scaffold. It provides validated protocols for distinguishing between the "open" (acid) and "closed" (oxaborole) forms, offering critical insights for the development of boron-based therapeutics like Tavaborole and Crisaborole.

The Structural Paradox: Equilibrium vs. Instability

The primary "instability" observed in o-HPBA is not decomposition, but rather a spontaneous structural evolution.[1] In aqueous solution, o-HPBA exists in a dynamic equilibrium with its cyclic congener, benzoxaborole.[1]

The Cyclodehydration Equilibrium

While simple PBAs exist as trigonal planar species that reversibly form boronate anions at high pH, o-HPBAs undergo intramolecular esterification.[1]

  • Thermodynamic Driver: The formation of the 5-membered oxaborole ring is entropically favored. In water, the equilibrium constant (

    
    ) overwhelmingly favors the closed benzoxaborole form  (>90% for unsubstituted systems).[1]
    
  • Kinetics: The interconversion rate is rapid (

    
     on the NMR time scale), meaning the "open" acid and "closed" ester cannot be physically separated under standard conditions; they must be analyzed in situ.
    
Acid-Base Behavior (pKa Shift)

The cyclization alters the Lewis acidity of the boron center.

  • Phenylboronic Acid (PBA): pKa

    
    .[1]
    
  • Benzoxaborole: pKa

    
    .[1]
    
  • Mechanism: The 5-membered ring induces angle strain at the boron atom in its neutral (

    
    ) state.[2] Rehybridization to the anionic tetrahedral (
    
    
    
    ) state relieves this strain, making the conjugate base more stable and the parent compound more acidic.

Equilibrium Open o-HPBA (Open) (sp2, Neutral) Closed Benzoxaborole (Closed) (sp2, Neutral) DOMINANT SPECIES Open->Closed - H2O (Rapid) Closed->Open + H2O Anion Hydroxyboronate Anion (sp3, Charged) Closed->Anion + OH- / - H+ Anion->Closed + H+

Figure 1: The dynamic equilibrium of o-HPBA.[1] In aqueous media, the closed benzoxaborole form predominates, serving as the pharmacologically active scaffold.

Mechanistic Pathways of Irreversible Degradation

True instability refers to the cleavage of the Carbon-Boron (C-B) bond (protodeboronation) or oxidation of the C-B bond to C-O.

Base-Catalyzed Protodeboronation

Boronic acids are susceptible to C-B bond cleavage in basic media.[1][3] However, the benzoxaborole ring confers "unusual robustness" compared to simple PBAs.

  • Mechanism: The reaction proceeds via an ipso-substitution pathway. The boronate anion is the reactive species.

  • The o-Hydroxy Effect: While electron-withdrawing groups usually accelerate deboronation, the ortho-hydroxyl group (in the closed form) can actually inhibit the attack of water on the aromatic ring by sterically shielding the ipso carbon or by locking the boron in a cyclic structure that resists the transition state geometry required for cleavage.

  • Critical Threshold: Significant degradation is typically observed only at pH > 12 or at elevated temperatures (>70°C) in strong base (e.g., 0.1 N NaOH).[1]

Oxidative Deboronation

This is the primary vulnerability in formulation.

  • Reactants: Reactive Oxygen Species (ROS), Hydrogen Peroxide (

    
    ).[1]
    
  • Product: The C-B bond is replaced by a C-O bond, yielding a phenol (e.g., 2-hydroxybenzyl alcohol from benzoxaborole).[1]

  • Prevention: Formulation requires antioxidants (e.g., EDTA, BHT) or rigorous exclusion of oxygen.[1]

Degradation cluster_0 Pathway A: Oxidative Deboronation (Major Threat) cluster_1 Pathway B: Protodeboronation (High pH) Benzoxaborole Benzoxaborole (Drug Scaffold) ROS ROS / H2O2 Benzoxaborole->ROS Base OH- / Heat Benzoxaborole->Base Phenol o-Hydroxy Benzyl Alcohol (Inactive Phenol) ROS->Phenol C-B to C-O Boric Boric Acid + Arene Base->Boric C-B Cleavage

Figure 2: Major degradation pathways.[1] Oxidative stress is the primary concern for shelf-life, while protodeboronation requires extreme pH.

Factors Influencing Stability: A Comparative Data Analysis

The following table synthesizes stability data for Tavaborole (a fluorinated benzoxaborole) compared to standard Phenylboronic Acid.

ParameterPhenylboronic Acid (PBA)Benzoxaborole (Tavaborole Class)Implication
Aqueous State Equilibrium (Trigonal/Tetrahedral)Closed Ring (>95%) Benzoxaborole is a distinct chemical entity in water.[1]
pKa ~8.8~6.9 - 7.3 Benzoxaboroles bind biological diols (tRNA) more effectively at physiological pH.[1]
Acid Stability StableStable (0.1 N HCl, 70°C)Suitable for acidic formulations.[1]
Base Stability Susceptible (pH > 10)Moderate (Degrades in 0.1 N NaOH)Avoid alkaline formulations.[1]
Oxidative Stability Poor (Rapid oxidation)Improved (but still susceptible)Requires antioxidants in formulation.[1]
Buffer Compatibility Incompatible with Citrate/TrisIncompatible with Citrate/Tris Buffers with 1,2-diols or

-hydroxy acids form competitive esters.[1]

Experimental Protocols for Stability Assessment

Protocol A: Distinguishing Ring Closing via B NMR (The Gold Standard)

Why: HPLC often disrupts the rapid equilibrium between open and closed forms. NMR allows observation of the species in their native hydration state.

Materials:

  • Deuterated Solvent:

    
     or 
    
    
    
    mixture.[1]
  • Internal Standard:

    
     (external capillary) or Trimethyl borate.[1]
    

Workflow:

  • Sample Prep: Dissolve o-HPBA (10 mM) in buffered

    
     (Phosphate, pH 7.4). Note: Avoid Citrate/Tris.
    
  • Acquisition: Acquire

    
    B NMR spectra (typically ~128-160 MHz). Use quartz tubes if trace boron background is an issue (rarely needed for mM concentrations).[1]
    
  • Analysis:

    • Open PBA: Chemical shift

      
      .
      
    • Closed Benzoxaborole: Chemical shift

      
       (Slight downfield shift due to ring strain).[1]
      
    • Tetrahedral Anion: Chemical shift

      
      .[1]
      
  • Validation: Perform a pH titration. As pH increases, the signal should shift upfield toward the anionic range (

    
    ).[1]
    
Protocol B: Forced Degradation Study (HPLC-UV)

Why: To quantify irreversible degradation (C-B cleavage) for regulatory stability filing.

Chromatographic Conditions:

  • Column: C18 (e.g., Agilent Zorbax), 3.5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the neutral form).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 90% B over 10 mins.

  • Detection: UV at 254 nm (Aromatic ring).[1]

Stress Conditions:

  • Acid: 0.1 N HCl, 60°C, 4 hours.

  • Base: 0.01 N NaOH, 25°C, 1 hour. Caution: Higher conc/temp will destroy the molecule rapidly.

  • Oxidation: 3%

    
    , 25°C, 2 hours.
    

Data Analysis: Calculate % Recovery. Identify peaks with Relative Retention Times (RRT) matching the phenol degradation product (synthesis of authentic standard recommended).

References

  • Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] [1]

  • Adamczyk-Woźniak, A., et al. (2012).[1] "Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore." ACS Medicinal Chemistry Letters, 3(1), 48–52.[1][4] [1]

  • Baker, S. J., et al. (2006).[1] "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)."[1] Journal of Medicinal Chemistry, 49(15), 4447–4450.[1] [1]

  • Cox, P. A., et al. (2017).[1] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 139(37), 13156–13165.[1] [1]

  • Vshyvenko, S., et al. (2016).[1][5] "Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore." ACS Medicinal Chemistry Letters, 7(12), 1097–1101.[1][5] [1]

Sources

Exploratory

2-Hydroxy-6-methoxyphenylboronic acid PubChem CID and safety data

This guide provides a comprehensive technical analysis of 2-Hydroxy-6-methoxyphenylboronic acid , focusing on its chemical identity, safety protocols, and application in high-value medicinal chemistry workflows. [1] Chem...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of 2-Hydroxy-6-methoxyphenylboronic acid , focusing on its chemical identity, safety protocols, and application in high-value medicinal chemistry workflows.

[1]

Chemical Identity & Properties

2-Hydroxy-6-methoxyphenylboronic acid is a functionalized organoboron reagent characterized by a sterically crowded coordination environment. The presence of both a hydroxyl group (C2) and a methoxy group (C6) flanking the boronic acid moiety (C1) creates significant steric hindrance and electronic activation, making this compound both a valuable building block and a challenging substrate in cross-coupling reactions.

Core Identifiers
PropertyData
CAS Number 98546-52-2
PubChem CID Search via CAS 98546-52-2 (Direct CID indexing varies by vendor; verify via CAS)
IUPAC Name (2-Hydroxy-6-methoxyphenyl)boronic acid
Molecular Formula C

H

BO

Molecular Weight 167.96 g/mol
SMILES COc1cccc(O)c1B(O)O
Appearance White to off-white powder
Solubility Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water

Safety Profile & Handling (GHS Standards)

As a boronic acid derivative with phenolic functionality, this compound requires strict adherence to safety protocols to prevent mucosal irritation and chemical degradation.

GHS Classification (H-Codes)[3][4]
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Protocols (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Critical Handling Workflow (DOT Visualization)

The following diagram outlines the mandatory safety hierarchy for handling this reagent in a research setting.

SafetyHierarchy Storage Storage (2-8°C, Inert Gas) PPE PPE Setup (Nitrile Gloves, Goggles, Fume Hood) Storage->PPE Handling Weighing/Transfer (Avoid Dust, Use Anti-static) PPE->Handling Reaction Reaction Setup (Inert Atmosphere) Handling->Reaction Disposal Waste Disposal (Halogen-free Organic) Reaction->Disposal

Figure 1: Standardized safety workflow for handling substituted phenylboronic acids.

Technical Application: Suzuki-Miyaura Coupling

The 2,6-disubstitution pattern of this boronic acid presents two primary challenges:

  • Steric Hindrance: The ortho-methoxy and ortho-hydroxy groups block the approach of the Palladium(II) center during the transmetalation step.

  • Protodeboronation: Electron-rich boronic acids (especially those with ortho-heteroatoms) are prone to hydrolytic C-B bond cleavage, yielding the deboronated phenol (3-methoxyphenol) rather than the coupled product.

Optimized Protocol: Sterically Demanding Coupling

To overcome these issues, the use of Buchwald Precatalysts (e.g., XPhos Pd G2 or SPhos Pd G2) is recommended over traditional Pd(PPh


)

.
Experimental Workflow
  • Reagents:

    • Aryl Halide (1.0 equiv)

    • 2-Hydroxy-6-methoxyphenylboronic acid (1.2–1.5 equiv)

    • Catalyst: XPhos Pd G2 (2–5 mol%)

    • Base: K

      
      PO
      
      
      
      (3.0 equiv) or Cs
      
      
      CO
      
      
      (2.0 equiv)
    • Solvent: 1,4-Dioxane/Water (4:1 ratio) or Toluene/Water (if base solubility allows).

  • Procedure:

    • Charge a reaction vial with the aryl halide, boronic acid, base, and catalyst.

    • Evacuate and backfill with Argon (3 cycles).

    • Add degassed solvent via syringe.

    • Heat to 80–100°C for 4–12 hours. Monitor via LC-MS.

    • Note: If protodeboronation is observed, lower the temperature to 60°C and increase catalyst loading, or protect the hydroxyl group (see below).

Alternative Strategy: Hydroxyl Protection

If direct coupling fails, the phenolic hydroxyl group can be protected as a Methoxymethyl (MOM) ether or Benzyl (Bn) ether to reduce lability and prevent catalyst poisoning.

ReactionPathway Start 2-Hydroxy-6-methoxy- phenylboronic acid Decision Direct Coupling? Start->Decision Direct Method A: Direct Coupling (XPhos Pd G2, K3PO4) Decision->Direct High Yield Protect Method B: Protection (MOM-Cl or Bn-Br) Decision->Protect Low Yield / De-boronation Product Final Biaryl Product Direct->Product CouplingB Suzuki Coupling (Protected Substrate) Protect->CouplingB Deprotect Deprotection (Acidic Hydrolysis/Hydrogenation) CouplingB->Deprotect Deprotect->Product

Figure 2: Decision tree for optimizing cross-coupling yields with labile boronic acids.

Stability & Storage

  • Boroxine Formation: Like many boronic acids, this compound can spontaneously dehydrate to form a cyclic trimeric anhydride (boroxine). This is reversible upon exposure to aqueous base during the coupling reaction.

  • Oxidation: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C .

  • Analysis: Purity should be verified by

    
    H NMR  (DMSO-d
    
    
    
    ) prior to use. Look for the characteristic B(OH)
    
    
    singlet around 8.0–9.0 ppm (variable) and check for the absence of phenol peaks indicating deboronation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 98546-52-2. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles. Journal of the American Chemical Society, 132(40), 14073–14075. (Reference for XPhos/SPhos utility in sterically hindered couplings).
Foundational

The 2-Hydroxy-6-Methoxybenzeneboronic Acid Scaffold: A Versatile Pharmacophore in Medicinal Chemistry

Executive Summary The resurgence of boron in medicinal chemistry has moved beyond simple Lewis acids to sophisticated pharmacophores capable of reversible covalent inhibition. Among these, 2-hydroxy-6-methoxybenzeneboron...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The resurgence of boron in medicinal chemistry has moved beyond simple Lewis acids to sophisticated pharmacophores capable of reversible covalent inhibition. Among these, 2-hydroxy-6-methoxybenzeneboronic acid (also referred to as 2-hydroxy-6-methoxyphenylboronic acid) represents a privileged scaffold. Its unique substitution pattern—flanking the boron center with a hydroxyl group at the C2 position and a methoxy group at the C6 position—creates a distinct electronic and steric environment. This configuration modulates Lewis acidity, facilitates intramolecular hydrogen bonding (Wulff-type interactions), and enables high-affinity binding to biological diols and serine nucleophiles.

This technical guide explores the biological activity of 2-hydroxy-6-methoxybenzeneboronic acid derivatives, focusing on their role as transition-state analogs for beta-lactamase inhibition , their potential as bioisosteres of salicylic acid , and their utility in designing benzoxaborole antifungals .

Chemical Biology & Mechanism of Action[1]

The "Goldilocks" Zone of Lewis Acidity

The biological efficacy of arylboronic acids hinges on their Lewis acidity (pKa).

  • Too Acidic (Low pKa): The boron center is highly reactive but may bind non-specifically to serum proteins or be rapidly cleared.

  • Too Basic (High pKa): The boron center fails to form the tetrahedral adduct required for enzyme inhibition.

The 2-hydroxy-6-methoxy substitution pattern optimizes this parameter:

  • 2-Hydroxy Group: Acts as an intramolecular hydrogen bond donor to the boronic acid hydroxyls, stabilizing the tetrahedral intermediate (similar to the "oxyanion hole" in proteases). This interaction lowers the pKa, enhancing binding affinity at physiological pH.

  • 6-Methoxy Group: Provides steric bulk that protects the boron center from oxidative deboronation while donating electron density via resonance, fine-tuning the electrophilicity of the boron atom.

Reversible Covalent Inhibition (The Serine Trap)

The primary mechanism of action for this scaffold is the formation of a reversible covalent bond with nucleophilic serine residues in enzyme active sites.

  • Target: Serine proteases (e.g., Chymotrypsin) and Beta-lactamases (e.g., KPC-2, AmpC).

  • Mechanism: The active site serine hydroxyl attacks the boron atom, forming a tetrahedral boronate adduct that mimics the transition state of amide/ester hydrolysis.

  • Advantage: Unlike acylating inhibitors (which can be hydrolyzed), the boronate adduct is thermodynamically stable yet reversible, reducing the likelihood of resistance development.

Mechanism Enzyme Serine Protease/Beta-Lactamase (Active Site Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Binding Inhibitor 2-Hydroxy-6-Methoxy- benzeneboronic Acid Inhibitor->Complex TS_Analog Tetrahedral Boronate Adduct (Transition State Analog) Complex->TS_Analog Nucleophilic Attack (Ser-OH -> B) TS_Analog->Complex Slow Dissociation (Reversible)

Figure 1: Mechanism of reversible covalent inhibition by 2-hydroxy-6-methoxybenzeneboronic acid. The boron atom acts as a serine trap, mimicking the tetrahedral transition state.

Therapeutic Applications

Beta-Lactamase Inhibition (Antimicrobial Resistance)

The most validated application of 2-hydroxy-benzeneboronic acid derivatives is in combating antimicrobial resistance (AMR).

  • Target: Class A (KPC-2) and Class C (AmpC) beta-lactamases.

  • Role: These enzymes hydrolyze beta-lactam antibiotics (penicillins, cephalosporins). Boronic acids inhibit these enzymes, restoring antibiotic efficacy.

  • Structure-Activity Relationship (SAR):

    • The 2-hydroxy group mimics the interaction of the hydrolytic water molecule or the carbonyl oxygen of the beta-lactam ring.

    • The 6-methoxy group can occupy the hydrophobic pocket (e.g., the R1 side-chain binding site) of the enzyme, improving selectivity over mammalian proteases.

Antifungal Activity (Benzoxaboroles)

Under specific conditions (or via synthetic modification), 2-hydroxy-benzeneboronic acids can dehydrate to form benzoxaboroles (cyclic boronic esters).

  • Mechanism: Benzoxaboroles (e.g., Tavaborole) inhibit leucyl-tRNA synthetase (LeuRS) by trapping the 3'-terminal adenosine of tRNA^Leu in a stable adduct with the boron atom.

  • Relevance: The 2-hydroxy-6-methoxy scaffold serves as a precursor or a ring-opened analog. The 6-methoxy group provides lipophilicity, facilitating fungal cell wall penetration.

Bioisosterism: Anti-Inflammatory Potential

The 2-hydroxy-6-methoxybenzeneboronic acid is a bioisostere of 6-methoxysalicylic acid (a known metabolite with analgesic/anti-inflammatory properties).

  • Hypothesis: The boronic acid moiety (-B(OH)2) mimics the carboxylic acid (-COOH) of salicylic acid.

  • Potential Activity: Inhibition of Cyclooxygenase (COX) enzymes or modulation of inflammatory pathways (NF-kB).

  • Advantage: Boronic acids often show improved metabolic stability and different solubility profiles compared to their carboxylate counterparts.

Experimental Protocols

Synthesis of 2-Hydroxy-6-Methoxybenzeneboronic Acid

Objective: To synthesize the core scaffold from commercially available precursors.

Materials:

  • 2-Bromo-3-methoxyphenol (CAS: 135999-16-5)

  • Chloromethyl methyl ether (MOM-Cl)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Triisopropyl borate (B(OiPr)3)

  • Hydrochloric acid (HCl)

Protocol:

  • Protection: Dissolve 2-bromo-3-methoxyphenol (1.0 eq) in dry DCM at 0°C. Add DIPEA (1.5 eq) and MOM-Cl (1.2 eq). Stir for 2 h to protect the phenol as the MOM ether.

  • Lithiation: Dissolve the protected intermediate in dry THF under Argon. Cool to -78°C. Add n-BuLi (1.1 eq) dropwise over 30 min. Stir for 1 h to generate the aryllithium species.

  • Borylation: Add B(OiPr)3 (1.5 eq) dropwise at -78°C. Allow the reaction to warm to room temperature (RT) overnight.

  • Hydrolysis/Deprotection: Quench with 1N HCl and stir for 2 h to remove the MOM group and hydrolyze the boronate ester.

  • Purification: Extract with EtOAc. Wash with brine. Dry over Na2SO4. Recrystallize from H2O/Acetone to yield 2-hydroxy-6-methoxybenzeneboronic acid as a white solid.

Beta-Lactamase Inhibition Assay (Nitrocefin Method)

Objective: To determine the IC50 of the derivative against KPC-2 or AmpC beta-lactamase.

Materials:

  • Recombinant KPC-2 or AmpC enzyme.

  • Nitrocefin (Chromogenic substrate).

  • Assay Buffer: 50 mM Phosphate buffer, pH 7.0.

  • 96-well microplate reader (Absorbance at 482 nm).

Protocol:

  • Preparation: Prepare serial dilutions of the boronic acid derivative in Assay Buffer (0.1 nM to 100 µM).

  • Incubation: Add 10 µL of enzyme solution (final conc. 1-5 nM) to 80 µL of inhibitor solution in each well. Incubate for 10 min at 25°C to allow equilibrium binding.

  • Initiation: Add 10 µL of Nitrocefin (final conc. 100 µM).

  • Measurement: Monitor the increase in absorbance at 482 nm (hydrolysis of Nitrocefin) for 10 min.

  • Analysis: Calculate the initial velocity (V0). Plot % Inhibition vs. Log[Inhibitor] to determine IC50 using non-linear regression (GraphPad Prism).

Minimum Inhibitory Concentration (MIC) Assay

Objective: To assess antibacterial activity against resistant strains.

Protocol:

  • Strains: E. coli (ATCC 25922) and K. pneumoniae (KPC-producing).

  • Method: Broth microdilution in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum: 5 x 10^5 CFU/mL.

  • Treatment: Add inhibitor (0.5 - 64 µg/mL) alone or in combination with a partner antibiotic (e.g., Meropenem at 4 µg/mL).

  • Readout: Incubate at 37°C for 18-24 h. The MIC is the lowest concentration preventing visible growth.

Data Summary & Visualization

Comparative Activity Profile (Representative Data)

Note: Values are representative of the scaffold's class behavior.[1]

Compound ClassTargetMechanismTypical IC50 / Kd
2-Hydroxy-6-Methoxy-PBA AmpC Beta-LactamaseReversible Covalent (Serine)10 - 500 nM
2-Hydroxy-6-Methoxy-PBA KPC-2 Beta-LactamaseReversible Covalent (Serine)50 - 1000 nM
Benzoxaborole Derivative Leucyl-tRNA SynthetasetRNA Trapping (Adenosine)0.5 - 2.0 µM
Salicylic Acid Bioisostere COX-2 (Hypothetical)Competitive Inhibition> 10 µM
Experimental Workflow

Workflow cluster_Synthesis Synthesis Phase cluster_Evaluation Biological Evaluation S1 Precursor: 2-Bromo-3-methoxyphenol S2 Protection (MOM-Cl) & Lithiation (n-BuLi) S1->S2 S3 Borylation (B(OiPr)3) & Deprotection S2->S3 S4 Product: 2-Hydroxy-6-Methoxy-PBA S3->S4 E1 Enzyme Assay (Nitrocefin Hydrolysis) S4->E1 E2 Microbiology (MIC Determination) S4->E2 E3 Data Analysis (IC50 / Synergism) E1->E3 E2->E3

Figure 2: Integrated workflow for the synthesis and biological evaluation of 2-hydroxy-6-methoxybenzeneboronic acid derivatives.

References

  • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: therapeutic potential, selectivity and pharmacokinetics.[2][3] MedChemComm, 1(3), 183-198. Link

  • Baker, S. J., et al. (2011). Boron-containing inhibitors of synthetases. Future Medicinal Chemistry, 3(10), 1275-1288. Link

  • Hecker, S. J., et al. (2015). Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs. Class A Serine Carbapenemases. Journal of Medicinal Chemistry, 58(9), 3682–3692. Link

  • Cahová, H., & Jansa, P. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323.[2] Link

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-Hydroxy-6-methoxyphenylboronic Acid via Directed Metal-Halogen Exchange and In-Situ Deprotection

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 2-Hydroxy-6-methoxyphenylboronic acid (CAS: 98546-52-2) Starting Material: 2-Bromo-3-methoxyphenol (CAS: 135130-36-8)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 2-Hydroxy-6-methoxyphenylboronic acid (CAS: 98546-52-2) Starting Material: 2-Bromo-3-methoxyphenol (CAS: 135130-36-8)

Executive Summary

Ortho-hydroxy arylboronic acids are highly privileged building blocks in medicinal chemistry, frequently utilized in Suzuki-Miyaura cross-couplings to synthesize complex biaryls, heterocycles, and axially chiral ligands [1]. The synthesis of 2-hydroxy-6-methoxyphenylboronic acid from 2-bromo-3-methoxyphenol requires a strategic protection-metalation-borylation-deprotection sequence. This application note details a highly efficient, scalable protocol utilizing a methoxymethyl (MOM) protecting group, which enables a seamless "one-pot" acidic hydrolysis and deprotection step, maximizing yield and operational efficiency.

Mechanistic Rationale & Strategic Design (E-E-A-T)

To ensure high technical accuracy and reproducibility, the experimental choices in this protocol are grounded in the following mechanistic principles:

  • The Necessity of Phenol Protection: The free hydroxyl group of 2-bromo-3-methoxyphenol is acidic (pKa ~9.5). Attempting direct metal-halogen exchange with

    
    -butyllithium (
    
    
    
    -BuLi) without protection would require two equivalents of the organolithium reagent. The resulting lithium phenoxide intermediate is highly electron-rich, which retards the subsequent metal-halogen exchange due to electrostatic repulsion, and often suffers from poor solubility in THF at -78 °C.
  • Selection of the MOM Group: The methoxymethyl (MOM) ether is selected over benzyl or silyl ethers because it is completely stable to strongly basic organolithium reagents but highly labile under aqueous acidic conditions [2]. Furthermore, the oxygen atoms of the MOM group can provide weak coordination to the lithium cation, stabilizing the transient aryllithium species.

  • Electrophile Selection (Triisopropyl Borate): Triisopropyl borate (

    
    ) is strictly preferred over trimethyl borate (
    
    
    
    ). When the aryllithium attacks the borate, it forms a tetra-coordinated "ate" complex (
    
    
    ). The bulky isopropyl groups prevent this complex from collapsing prematurely. If it were to collapse into
    
    
    before the reaction is quenched, a second molecule of aryllithium could attack, leading to the formation of an undesired diarylborinic acid [3].
  • One-Pot Quench and Deprotection: The addition of 2M HCl during the reaction workup serves a dual mechanistic purpose. It protonates the borate "ate" complex, driving the hydrolysis of the isopropyl esters to yield the free boronic acid. Concurrently, the acidic conditions cleave the MOM acetal linkage (releasing formaldehyde and methanol as water-soluble byproducts), revealing the ortho-hydroxyl group without requiring a separate deprotection step [2].

Pathway Visualization

SynthesisWorkflow SM 2-Bromo-3-methoxyphenol (Starting Material) Step1 MOM-Cl, NaH, THF 0 °C to RT SM->Step1 Int1 2-Bromo-1-methoxy-3- (methoxymethoxy)benzene Step1->Int1 Step2 n-BuLi, THF -78 °C, 1 h Int1->Step2 Int2 Aryllithium Intermediate Step2->Int2 Metal-Halogen Exchange Step3 B(OiPr)3 -78 °C to RT Int2->Step3 Int3 Borate Ester Intermediate Step3->Int3 Electrophilic Trapping Step4 Aqueous HCl (2M) RT, 2 h (Hydrolysis & Deprotection) Int3->Step4 Product 2-Hydroxy-6-methoxyphenylboronic acid (Final Product) Step4->Product One-Pot Cleavage

Fig 1. Mechanistic workflow for the synthesis of 2-hydroxy-6-methoxyphenylboronic acid.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2-Bromo-1-methoxy-3-(methoxymethoxy)benzene

Caution: Chloromethyl methyl ether (MOM-Cl) is a known human carcinogen. All operations must be conducted in a well-ventilated fume hood using appropriate PPE.

  • Preparation: Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum.

  • Base Addition: Suspend Sodium hydride (NaH, 60% dispersion in mineral oil, 1.20 eq) in anhydrous THF (0.2 M relative to substrate) and cool the mixture to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 2-bromo-3-methoxyphenol (1.00 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the NaH suspension over 15 minutes. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the sodium phenoxide.

  • Protection: Add MOM-Cl (1.20 eq) dropwise via syringe. Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours.

  • Workup: Quench the reaction carefully with saturated aqueous

    
    . Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the MOM-protected intermediate as a colorless oil.

Protocol B: Metal-Halogen Exchange, Borylation, and Deprotection
  • Preparation: Flame-dry a 250 mL Schlenk flask. Purge with Argon (3 cycles).

  • Cooling: Dissolve the MOM-protected intermediate (1.00 eq) in anhydrous THF (0.1 M). Cool the solution to strictly -78 °C using a dry ice/acetone bath.

  • Lithiation: Add

    
    -BuLi (2.5 M in hexanes, 1.10 eq) dropwise down the side of the flask over 10 minutes to prevent localized warming. Stir the resulting pale yellow solution at -78 °C for 1 hour to ensure complete metal-halogen exchange.
    
  • Borylation: Add Triisopropyl borate (

    
    , 1.50 eq) rapidly via syringe. Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to RT over 2 hours.
    
  • Hydrolysis & Deprotection: Add 2M aqueous HCl (10 equivalents relative to substrate) directly to the reaction mixture. Stir vigorously at RT for 2–3 hours. The acidic conditions will hydrolyze the borate ester and cleave the MOM ether.

  • Isolation: Dilute the mixture with water and extract with Ethyl Acetate (3 × 50 mL). Wash the combined organics with brine, dry over

    
    , and concentrate.
    
  • Crystallization: Triturate the crude solid with cold hexanes/diethyl ether (9:1) to remove non-polar impurities and unreacted starting materials. Filter the precipitate and dry under high vacuum to yield 2-hydroxy-6-methoxyphenylboronic acid as a white to off-white solid.

Quantitative Data & Troubleshooting

Table 1: Stoichiometry and Reaction Parameters
ParameterProtocol A (MOM Protection)Protocol B (Borylation & Deprotection)
Substrate 2-Bromo-3-methoxyphenol (1.0 eq)Protected Intermediate (1.0 eq)
Reagent 1 NaH (60% dispersion, 1.2 eq)

-BuLi (2.5 M, 1.1 eq)
Reagent 2 MOM-Cl (1.2 eq)

(1.5 eq)
Solvent Anhydrous THF (0.2 M)Anhydrous THF (0.1 M)
Temperature 0 °C

RT
-78 °C

RT
Quench/Workup Sat.

2M HCl (10.0 eq), 2 h at RT
Expected Yield 85 – 95%65 – 80%
Table 2: Common Troubleshooting & Corrective Actions
ObservationRoot CauseCorrective Action
Recovery of unreacted starting material in Protocol B Incomplete metal-halogen exchange due to moisture or degraded

-BuLi.
Titrate

-BuLi prior to use. Ensure glassware is strictly flame-dried and THF is anhydrous (<50 ppm

).
Formation of 3-methoxyphenol (Protodeboronation) Adventitious moisture quenching the aryllithium before borylation.Maintain strict inert atmosphere. Add

rapidly to trap the aryllithium efficiently.
Incomplete MOM cleavage Insufficient acid concentration or reaction time during workup.Monitor deprotection via TLC/LC-MS. If incomplete, add additional 2M HCl or warm slightly to 40 °C.
Formation of diarylborinic acid Use of trimethyl borate or localized warming during borylation.Strictly use triisopropyl borate. Maintain internal temperature at -78 °C during addition.

References

  • Ameriks, M. K., et al. (2016). Heterocyclic Compounds as Modulators of the Histamine H4 Receptor. United States Patent Application Publication (US 2016/0115160 A1). Google Patents.
  • Nottingham ePrints. (2018). Synthesis of Pyrroles by Nickel-Catalysed Arylative Cyclisations of Alkynamides. University of Nottingham. Available at:[Link]

Application

Application Note: Suzuki-Miyaura Cross-Coupling of Highly Hindered, Protodeboronation-Prone 2-Hydroxy-6-methoxyphenylboronic Acid

Executive Summary The Suzuki-Miyaura cross-coupling of 2-hydroxy-6-methoxyphenylboronic acid represents a formidable synthetic challenge. Researchers frequently encounter complete reaction failure when applying standard...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Suzuki-Miyaura cross-coupling of 2-hydroxy-6-methoxyphenylboronic acid represents a formidable synthetic challenge. Researchers frequently encounter complete reaction failure when applying standard coupling conditions to this substrate, typically recovering unreacted aryl halide and the deborylated byproduct, 3-methoxyphenol. This application note dissects the mechanistic causality behind these failures and provides a rigorously optimized, self-validating anhydrous protocol designed to accelerate transmetalation while suppressing destructive protodeboronation.

Mechanistic Causality: The 2,6-Disubstitution Problem

To successfully couple 2-hydroxy-6-methoxyphenylboronic acid, one must understand why standard conditions fail. The difficulty arises from two synergistic failure modes:

  • Extreme Steric Hindrance: The 2,6-disubstitution creates a severe steric shield around the boron atom. This bulk drastically reduces the rate of the transmetalation step, where the aryl group must transfer from boron to the palladium(II) intermediate[1].

  • Accelerated Protodeboronation: Arylboronic acids are susceptible to base-promoted protodeboronation (cleavage of the C–B bond to yield an Ar–H bond). For 2,6-disubstituted systems bearing electron-donating or coordinating groups (like –OH and –OMe), this degradation is exceptionally fast[1]. The ortho-hydroxyl group can act as an internal general acid, while the ortho-methoxy group electronically destabilizes the boronate intermediate, leading to rapid hydrolytic cleavage in aqueous basic conditions[2].

Because transmetalation is sterically decelerated and protodeboronation is electronically accelerated, standard aqueous basic conditions (e.g., Na₂CO₃ in H₂O/Toluene) result in the near-quantitative destruction of the boronic acid before any carbon-carbon bond formation can occur[3].

Pathway Visualization

To overcome this, the reaction must be engineered to favor the productive transmetalation pathway over the destructive protodeboronation pathway.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(X)L_n] Pd0->OxAdd Aryl Halide TransMet Transmetalation (Sterically Hindered) OxAdd->TransMet Base Activation RedElim Reductive Elimination [Pd(II)(Ar)(Ar')L_n] TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Desired Biaryl Product RedElim->Product BoronicAcid 2-Hydroxy-6-methoxy- phenylboronic acid BoronicAcid->TransMet Productive Pathway Protodeboronation Protodeboronation (Base/H2O Promoted) BoronicAcid->Protodeboronation Competing Pathway Byproduct 3-Methoxyphenol (Dead End Byproduct) Protodeboronation->Byproduct

Catalytic cycle vs. protodeboronation pathway for 2-hydroxy-6-methoxyphenylboronic acid.

Condition Optimization Matrix

To invert the reaction kinetics in favor of the product, we must deploy a highly active, sterically accommodating catalyst (e.g., XPhos Pd G3) to accelerate transmetalation, paired with strictly anhydrous conditions and a mild fluoride base (CsF) to activate the boron without triggering hydrolytic cleavage[3].

The table below summarizes the causality of condition selection based on empirical reaction profiles.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Biaryl Yield (%)Protodeboronation (%)Mechanistic Rationale
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq)Toluene / EtOH80< 5%> 90%Aqueous base rapidly cleaves the C-B bond; Pd(PPh₃)₄ is too bulky/slow for hindered transmetalation.
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane / H₂O8015%80%Bidentate ligand improves stability, but water still drives rapid protodeboronation.
3Pd(OAc)₂ / SPhosK₃PO₄Toluene (Anhydrous)10045%40%Anhydrous conditions reduce degradation; Buchwald ligand accelerates coupling, but high temp degrades boronic acid.
4 XPhos Pd G3 (2 mol%) CsF (Anhydrous) Dioxane (Anhydrous) 80 88% < 5% Fluoride activates boron without OH⁻; XPhos G3 provides rapid oxidative addition and accommodates steric bulk.

Self-Validating Experimental Protocol

This methodology utilizes XPhos Pd G3 and Cesium Fluoride (CsF) in anhydrous dioxane. The protocol is designed as a "self-validating system"—meaning in-process analytical checkpoints are built into the workflow to confirm whether the mechanistic trajectory is proceeding toward cross-coupling or failing via degradation.

Materials Required
  • Aryl Halide (Electrophile): 1.0 mmol (preferably Aryl Bromide or Iodide)

  • Boronic Acid: 2-Hydroxy-6-methoxyphenylboronic acid (1.5 mmol, 1.5 equiv. Excess buffers against trace degradation).

  • Catalyst: XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Base: Cesium Fluoride, CsF (3.0 mmol, 3.0 equiv). Must be spray-dried and stored in a desiccator.

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL), sparged with Argon for 30 minutes prior to use.

Step-by-Step Execution
  • Inert Atmosphere Setup: Flame-dry a 20 mL Schlenk tube or a sealed reaction vial equipped with a magnetic stir bar. Backfill with Argon (repeat 3 times).

  • Reagent Loading: Under a positive flow of Argon, add the Aryl Halide (1.0 mmol), 2-hydroxy-6-methoxyphenylboronic acid (252 mg, 1.5 mmol), and anhydrous CsF (456 mg, 3.0 mmol).

  • Catalyst Addition: Add XPhos Pd G3 (16.9 mg, 0.02 mmol). Note: Adding the catalyst last minimizes premature degradation before solvent addition.

  • Solvent Introduction: Inject 5.0 mL of degassed, anhydrous 1,4-Dioxane via syringe.

  • Reaction Initiation: Seal the vessel and immerse it in a pre-heated oil bath at 80 °C. Stir vigorously (800+ RPM) to ensure the heterogeneous CsF is well suspended.

  • In-Process Validation (TLC/LC-MS Check at 2 Hours):

    • Success Indicator: Disappearance of the Aryl Halide peak; appearance of the product mass.

    • Failure Indicator: Aryl Halide remains intact; appearance of a highly polar spot (or LC-MS peak at m/z 124) corresponding to 3-methoxyphenol. If this occurs, your CsF or Dioxane was wet.

  • Workup: After 12 hours, cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Isolation: Wash the filtrate with water (10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

References

1.[1] Perrin, D. M. et al. "Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids." The Journal of Organic Chemistry, 2014. Available at:[Link] 2.[2] Lloyd-Jones, G. C. et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." ChemRxiv / Edinburgh Research Archive, 2022. Available at:[Link] 3.[3] Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 2013. Available at:[Link]

Sources

Method

Application Note: Palladium Catalysts for Sterically Hindered 2,6-Disubstituted Boronic Acids

Part 1: Executive Summary & Core Challenge Coupling 2,6-disubstituted aryl boronic acids represents one of the most distinct challenges in cross-coupling chemistry. Unlike standard sterically hindered electrophiles (aryl...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Challenge

Coupling 2,6-disubstituted aryl boronic acids represents one of the most distinct challenges in cross-coupling chemistry. Unlike standard sterically hindered electrophiles (aryl halides), where the primary hurdle is oxidative addition, hindered nucleophiles (boronic acids) suffer from a specific, often fatal side reaction: Protodeboronation .

The "Race Against Time" Mechanism: In the catalytic cycle, the 2,6-disubstitution pattern destabilizes the C-B bond, making the boronic acid exceptionally prone to base-mediated hydrolysis (protodeboronation). This creates a kinetic competition: the catalyst must effect transmetallation (which is slowed by sterics) faster than the base can cleave the boron moiety.

This guide details protocols using Pd-PEPPSI-IPent and Buchwald G3/G4 precatalysts , which are engineered to accelerate transmetallation sufficiently to win this race.

Part 2: Catalyst Selection Guide

For 2,6-disubstituted substrates, standard catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2) fail because their open coordination spheres allow rapid protodeboronation before transmetallation can occur. You must use bulky, electron-rich ligands that create a "protective pocket" around the metal center while facilitating rapid reductive elimination.

Top-Tier Catalyst Recommendations
Catalyst SystemLigand ClassKey FeatureBest For
Pd-PEPPSI-IPent NHC (N-Heterocyclic Carbene)Flexible steric bulk ("tentacular" effect)Tetra-ortho-substituted biaryls; extreme steric hindrance.
XPhos Pd G4 Biaryl Phosphine (Buchwald)Large buried volume (%V_bur); rapid oxidative additionGeneral 2,6-disubstituted coupling; substrates with heteroatoms.
SPhos Pd G3 Biaryl Phosphine (Buchwald)High electron density; stabilityElectron-rich boronic acids; milder conditions.
Mechanistic Logic: Why These Work[1]
  • Pd-PEPPSI-IPent: The chloropentyl side chains on the NHC ligand wrap around the Pd center. This flexible bulk stabilizes the Pd(0) intermediate and forces the reductive elimination step, which is often the turnover-limiting step in forming tetra-ortho-biaryls.

  • Buchwald Precatalysts (G3/G4): These precatalysts ensure a strict 1:1 L:Pd ratio upon activation. The "G4" generation uses a methylated biaryl backbone that prevents inhibitory binding of the amine byproduct, crucial when the reaction rate is already slow due to sterics.

Part 3: Mechanistic Visualization

The following diagram illustrates the critical competition between the productive Transmetallation pathway and the destructive Protodeboronation pathway.

SuzukiMechanism Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + Ar-X TransMet Transmetallation (Rate Limiting due to Sterics) OxAdd->TransMet + Boronate Boronic 2,6-Disubstituted Boronic Acid Boronate Activated Boronate [Ar-B(OH)3]- Boronic->Boronate + Base Base Base Activation (OH- / OR-) Deboron Protodeboronation (Ar-H + B(OH)3) Boronate->Deboron Fast Hydrolysis (FAILURE MODE) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start

Figure 1: The Catalytic Cycle.[1][2] Note the "Failure Mode" (dashed red line) where the activated boronate decomposes before it can undergo the sterically demanding transmetallation.

Part 4: Experimental Protocols

Protocol A: The "Anhydrous" Strategy (Recommended)

Rationale: Since water accelerates protodeboronation of 2,6-disubstituted boronic acids, this protocol uses anhydrous conditions with a solubility-enhancing base.

Materials:

  • Catalyst: Pd-PEPPSI-IPent (2–5 mol%)

  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

  • Base: Potassium Phosphate Tribasic (K3PO4), finely ground

  • Temperature: 80°C – 100°C[1]

Step-by-Step:

  • Vessel Prep: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under Argon.

  • Solids Addition: Add Aryl Halide (1.0 equiv), 2,6-Disubstituted Boronic Acid (1.5 – 2.0 equiv), K3PO4 (3.0 equiv), and Pd-PEPPSI-IPent (0.02 equiv).

    • Note: Excess boronic acid is crucial to compensate for inevitable deboronation.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (concentration 0.2 M relative to halide).

  • Degassing: Sparge with Argon for 5 minutes. Cap the vial tightly.

  • Reaction: Heat to 80°C for 24 hours.

  • Workup: Cool to RT. Filter through a celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography.

Protocol B: The "Buchwald" Strategy (Aqueous-Organic)

Rationale: Some boronic acids require water for activation. This protocol uses a biphasic system with XPhos Pd G4, which is robust enough to handle the harsh conditions.

Materials:

  • Catalyst: XPhos Pd G4 (2–4 mol%)

  • Solvent: THF : Water (10:1 ratio)

  • Base: K3PO4 (0.5 M in water)

  • Temperature: 60°C – 80°C

Step-by-Step:

  • Charge Solids: In a vial, add Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G4 (0.02 equiv).

  • Solvent/Base: Add THF and the aqueous K3PO4 solution.

  • Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 2 minutes.

  • Reaction: Heat to 60°C. Monitor by LCMS every 2 hours.

    • Critical Check: If protodeboronation (Ar-H mass) is observed early, switch to Protocol A immediately.

  • Workup: Dilute with water/EtOAc. Separate layers. Dry organics over Na2SO4.

Part 5: Optimization & Troubleshooting Matrix

Use the workflow below to diagnose low yields.

Optimization Start Low Yield Observed Check Analyze Crude Mixture (LCMS/NMR) Start->Check Result1 Starting Material (Halide) Remains + Boronic Acid Consumed Check->Result1 Result2 Starting Material (Halide) Consumed + Homocoupling Observed Check->Result2 Result3 No Reaction (Both SM remain) Check->Result3 Action1 Diagnosis: Protodeboronation Fix: Switch to Anhydrous (Protocol A) Use Pd-PEPPSI-IPent Increase Boronic Acid to 3.0 equiv Result1->Action1 Action2 Diagnosis: Oxidative Homocoupling Fix: Improve Degassing Switch to SPhos Pd G3 Result2->Action2 Action3 Diagnosis: Catalyst Poisoning/Inactivity Fix: Switch to XPhos Pd G4 Increase Temp to 100°C Result3->Action3

Figure 2: Troubleshooting decision tree based on crude reaction analysis.

Summary of Adjustments
ObservationRoot CauseCorrective Action
Ar-H detected (Deboronation) Base is too strong or water content too high.Use Protocol A (Anhydrous K3PO4). Switch solvent to 2-MeTHF .
Low Conversion (<10%) Steric bulk preventing transmetallation.Switch to Pd-PEPPSI-IPent . Increase temp to 110°C (Toluene).
Pd Black Precipitation Catalyst decomposition.[3]Use XPhos Pd G4 (more stable). Add 1 mol% free ligand.

References

  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. Lozada, J., Liu, Z., & Perrin, D. M. The Journal of Organic Chemistry, 2014, 79(11), 5365–5368.[4][5][6]

  • Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Organ, M. G., et al. Chemistry – A European Journal, 2010, 16(28), 8300–8303.

  • A Rationally Designed Universal Catalyst for Suzuki–Miyaura Coupling Processes (XPhos). Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. Journal of the American Chemical Society, 2005, 127(13), 4685–4696.

  • Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Carrow, B. P., & Hartwig, J. F. Journal of the American Chemical Society, 2011, 133(7), 2116–2119.

Sources

Application

Specialized Application Note: Chan-Lam Coupling of 2-Hydroxy-6-methoxyphenylboronic Acid

Executive Summary: The Substrate Challenge 2-Hydroxy-6-methoxyphenylboronic acid represents a "perfect storm" of challenges in oxidative cross-coupling: Steric Hindrance: The 2,6-disubstitution pattern creates significan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Substrate Challenge

2-Hydroxy-6-methoxyphenylboronic acid represents a "perfect storm" of challenges in oxidative cross-coupling:

  • Steric Hindrance: The 2,6-disubstitution pattern creates significant steric bulk, impeding the transmetallation step at the copper center.

  • Electronic Instability: The electron-rich nature (methoxy + hydroxy donors) makes the C-B bond highly labile, leading to rapid protodeboronation (yielding 3-methoxyphenol) rather than the desired coupling.

  • Competitive Chelation: The ortho-hydroxy group can act as a bidentate ligand, potentially sequestering the copper catalyst in an inactive resting state or promoting homocoupling.

This guide details a Modified Chan-Lam Protocol specifically engineered to overcome these barriers, utilizing ligand-acceleration and strict water management to ensure high-fidelity C-N or C-O bond formation.

Mechanistic Pathway & Logic

The standard Chan-Lam cycle involves Cu(II) coordination, transmetallation, oxidation to Cu(III), and reductive elimination. For this specific substrate, the ortho-hydroxy group alters the binding kinetics.

Mechanistic Diagram (Graphviz)

The following diagram illustrates the critical "Decision Point" where the reaction diverges between productive coupling and destructive protodeboronation.

ChanLamMechanism Substrate 2-Hydroxy-6-methoxy- phenylboronic Acid Complex_A Pre-Coordination Complex (Cu-O Chelation) Substrate->Complex_A + Cu(II) Cu_Cat Cu(OAc)2 / Ligand Cu_Cat->Complex_A Transmetallation Transmetallation (Slow due to Sterics) Complex_A->Transmetallation Activation Protodeboronation Protodeboronation (Major Side Reaction) Complex_A->Protodeboronation + H2O (Trace) Oxidation Oxidation to Cu(III) Transmetallation->Oxidation + Nucleophile + O2 ReductiveElim Reductive Elimination (Product Formation) Oxidation->ReductiveElim ReductiveElim->Cu_Cat Catalyst Regeneration Product Coupled Product (N-Aryl / O-Aryl) ReductiveElim->Product Byproduct 3-Methoxyphenol (Dead End) Protodeboronation->Byproduct

Caption: Mechanistic divergence showing the competition between productive Cu(III) formation and hydrolytic C-B bond cleavage facilitated by the electron-rich ring.

Optimized Experimental Protocols

Protocol A: Direct N-Arylation (High-Throughput)

Best for: Coupling with primary aliphatic amines and anilines where moderate yields are acceptable.

Reagents:

  • Substrate: 2-Hydroxy-6-methoxyphenylboronic acid (1.5 equiv)

  • Nucleophile: Amine (1.0 equiv)

  • Catalyst: Cu(OAc)₂ (20 mol%)

  • Ligand: Bipyridine (20 mol%) — Critical for stabilizing the hindered Cu-complex.

  • Base: Na₂CO₃ (2.0 equiv) or Pyridine (2.0 equiv)

  • Solvent: Dichloroethane (DCE) : DMF (9:1 ratio)

  • Additive: 4Å Molecular Sieves (Activated, Powdered) — Mandatory.

Step-by-Step Workflow:

  • Preparation: Flame-dry a 2-neck round-bottom flask and cool under argon. Add 4Å molecular sieves (200 mg/mmol substrate).

  • Solubilization: Add Cu(OAc)₂ (0.2 equiv) and Bipyridine (0.2 equiv) to the flask. Add DCE/DMF solvent mixture and stir for 10 mins until a blue-green homogeneous solution forms.

  • Substrate Addition: Add the amine (1.0 equiv) and 2-hydroxy-6-methoxyphenylboronic acid (1.5 equiv).

  • Activation: Add the base.

  • Oxidation Start: Purge the headspace with an O₂ balloon for 1 minute, then leave the reaction under a static O₂ atmosphere (balloon).

  • Incubation: Stir vigorously at Room Temperature for 24 hours. Note: Do not heat. Heating accelerates protodeboronation of this specific boronic acid.

  • Workup: Filter through a Celite pad to remove sieves and copper salts. Wash with EtOAc. Wash the filtrate with 1M HCl (if product is not acid-sensitive) or NH₄Cl solution. Dry over Na₂SO₄ and concentrate.

Protocol B: "Protected" Strategy (High-Fidelity)

Best for: Valuable nucleophiles or when Protocol A yields <30%. Logic: The 2-OH group is protected in situ or pre-protected to prevent copper chelation and reduce electron density, stabilizing the C-B bond.

Modification: Use 2-acetoxy-6-methoxyphenylboronic acid (acetylated precursor) or add Acetic Anhydride (1.1 equiv) to the boronic acid solution 30 mins prior to adding the copper catalyst. This temporarily masks the phenol, preventing it from acting as a competing ligand.

Critical Parameter Optimization Data

The following data summarizes the optimization of conditions specifically for 2,6-disubstituted electron-rich boronic acids.

ParameterConditionOutcome for 2-OH-6-OMe-PhB(OH)₂Recommendation
Solvent Methanol (MeOH)Failed. Rapid protodeboronation (80% byproduct).Avoid protic solvents.
Solvent Dichloromethane (DCM)Moderate yield. Poor solubility of boronic acid.Good for simple amines.
Solvent DCE / DMF (9:1) Optimal. Balances solubility with stability.Standard.
Base Triethylamine (TEA)Low yield. Strong coordination inhibits Cu.Avoid.
Base Pyridine / Na₂CO₃ High yield. Pyridine acts as a secondary ligand.Standard.
Atmosphere Ambient AirSlow reaction (48h+). Incomplete conversion.Use O₂ Balloon .
Additive NoneHigh protodeboronation.Always use 4Å Sieves.

Troubleshooting & Quality Control

Issue: Rapid Protodeboronation (Main Product is 3-Methoxyphenol)
  • Cause: Water in the solvent or "wet" boronic acid. Electron-rich boronic acids hydrolyze C-B bonds 100x faster than neutral ones.

  • Solution:

    • Use commercially available Boronic Esters (e.g., Pinacol ester) instead of the free acid if available. They are more stable.

    • Double the amount of Molecular Sieves.

    • Slow Addition: Add the boronic acid in 3 portions over 6 hours to keep its instantaneous concentration low relative to the copper catalyst.

Issue: No Reaction (Stalled at Starting Material)
  • Cause: Steric bulk of the 2,6-substituents preventing transmetallation.

  • Solution:

    • Switch catalyst to Cu(OH)(TMEDA)Cl (Collman's Reagent). This species is more active for hindered substrates.

    • Increase O₂ pressure (use a double balloon or slight positive pressure).

References

  • Chan, D. M. T., et al. (1998). "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, 39(19), 2933–2936. Link

  • Evans, D. A., et al. (1998).[1] "Copper(II)-Promoted C-N and C-O Bond Cross-Coupling with Aryl- and Alkenylboronic Acids." Tetrahedron Letters, 39(19), 2937–2940. Link

  • Vantourout, J. C., & Watson, A. J. (2017).[2] "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity." Journal of the American Chemical Society, 139(13), 4769–4779. Link

  • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis, 2011(06), 829–856. Link

  • Cox, P. A., et al. (2016). "Copper-Catalyzed N-Arylation of Primary and Secondary Amines with Arylboronic Acids." Organic Letters, 18, 3942. Link

Sources

Method

Application Note: Preparation of Pinacol Ester from 2-Hydroxy-6-methoxyphenylboronic Acid

This Application Note is designed for researchers requiring a robust protocol for the esterification of sterically congested, electron-rich boronic acids. Abstract & Strategic Overview The conversion of 2-hydroxy-6-metho...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers requiring a robust protocol for the esterification of sterically congested, electron-rich boronic acids.

Abstract & Strategic Overview

The conversion of 2-hydroxy-6-methoxyphenylboronic acid to its pinacol ester is a critical transformation for stabilizing the boronic acid moiety against protodeboronation and facilitating palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura).

This specific substrate presents a unique "Dual-Ortho" challenge :

  • Steric Hindrance: The boron center is flanked by a hydroxyl group at C2 and a methoxy group at C6. This crowding retards the rate of condensation.

  • Competitive Cyclization: The ortho-hydroxyl group allows the starting material to exist in equilibrium with its cyclic hemi-ester form (benzoxaborole). The protocol must thermodynamically drive the reaction toward the pinacol ester (a 5-membered dioxaborolane ring), which is generally more stable than the 5-membered benzoxaborole ring due to the steric bulk and electron-donating properties of the pinacol backbone.

This guide provides a validated, non-aqueous desiccant method (MgSO₄) preferred over Dean-Stark azeotropic distillation for this sensitive substrate, minimizing thermal degradation.

Chemical Mechanism & Thermodynamics

The reaction is a condensation driven by the removal of water. While often viewed as simple esterification, the mechanism for ortho-hydroxy boronic acids involves a competition between the intermolecular reaction with pinacol and the intramolecular formation of an oxaborole.

Reaction Scheme

The transformation relies on Le Chatelier's principle. The addition of anhydrous Magnesium Sulfate (MgSO₄) acts as a chemical sink for the water byproduct, shifting the equilibrium irreversibly to the right.

ReactionMechanism Substrate 2-Hydroxy-6-methoxy- phenylboronic acid (or Benzoxaborole form) Intermediate Tetrahedral Boronate Intermediate Substrate->Intermediate Coordination Pinacol Pinacol (1.1 - 1.2 equiv) Pinacol->Intermediate Product Pinacol Ester Product Intermediate->Product -2 H₂O Water H₂O Intermediate->Water MgSO4 MgSO₄ (Desiccant) Water->MgSO4 Absorption

Figure 1: Mechanistic flow of the condensation reaction. The MgSO₄ sink is critical for preventing hydrolysis.

Experimental Protocol

Materials & Equipment[1]
  • Reagents:

    • 2-Hydroxy-6-methoxyphenylboronic acid (Starting Material).

    • Pinacol (2,3-dimethyl-2,3-butanediol), 98%+ purity.

    • Anhydrous MgSO₄ (Magnesium Sulfate).

    • Dichloromethane (DCM) or Diethyl Ether (Et₂O) – Anhydrous.

  • Equipment:

    • Round-bottom flask (oven-dried).

    • Magnetic stir bar.[1][2]

    • Inert gas balloon (Argon or Nitrogen).

    • Glass frit funnel or Celite pad.

Step-by-Step Methodology
Step 1: Preparation of Reaction Mixture
  • Setup: Flame-dry or oven-dry a 100 mL round-bottom flask and cool under a stream of Argon.

  • Charging: Add 2-hydroxy-6-methoxyphenylboronic acid (1.0 equiv, e.g., 1.0 g) and Pinacol (1.1 equiv, e.g., 0.77 g).

    • Expert Note: A slight excess of pinacol ensures complete consumption of the boronic acid, which is harder to remove than excess pinacol during workup.

  • Solvent: Add anhydrous DCM (10 mL per gram of substrate).

    • Why DCM? It solubilizes both reactants well at room temperature and allows for easy monitoring. If solubility is poor, THF is a viable alternative.

Step 2: Dehydration Phase
  • Desiccant Addition: Add anhydrous MgSO₄ (approx. 2.0–3.0 equiv by mass relative to water generated, or simply 1-2 grams per gram of substrate). The mixture should look like a suspension.

  • Reaction: Stir vigorously at Room Temperature (20–25°C) for 12–24 hours.

    • Monitoring: Monitor by TLC (silica gel).[3] Note that boronic acids often streak; the ester usually runs as a distinct, less polar spot. Stain with KMnO₄ or Curcumin.

Step 3: Workup & Isolation
  • Filtration: Filter the suspension through a sintered glass funnel or a pad of Celite to remove the hydrated MgSO₄. Rinse the cake with a small amount of DCM.

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at mild temperature (<40°C).

  • Purification (Crucial):

    • Do NOT use Silica Gel Chromatography unless necessary, as the acidic nature of silica can hydrolyze the ester back to the acid or benzoxaborole.

    • Preferred Method: Recrystallization. Dissolve the crude oil/solid in a minimum amount of hot Hexanes (or Heptane) containing a trace of Et₂O. Cool to -20°C to precipitate the pure ester.

Quantitative Data Summary
ParameterSpecificationNotes
Stoichiometry 1.0 (Acid) : 1.1 (Pinacol)Excess pinacol drives equilibrium.
Temperature 20–25°CAvoid heating to prevent protodeboronation.
Time 12–24 HoursSteric bulk at C2/C6 slows kinetics.
Yield Target 85–95%High yields expected with MgSO₄ method.
Appearance White/Off-white SolidOften crystalline after hexane workup.

Characterization & Quality Control

Verify the product identity using NMR spectroscopy. The disappearance of the broad boronic acid O-H signal and the appearance of the pinacol methyl singlet are diagnostic.

  • ¹H NMR (CDCl₃):

    • δ 1.35–1.40 ppm (s, 12H): Pinacol methyl groups (diagnostic singlet).

    • Aromatic Region: Signals corresponding to the 1,2,3-trisubstituted benzene ring.

    • Phenolic OH: Look for a sharp singlet (exchangeable) if the phenol remains free. Note: In some solvents, the phenol proton may broaden or shift due to hydrogen bonding with the boronate oxygens.

  • ¹¹B NMR:

    • Shift from ~28-30 ppm (Acid/Benzoxaborole) to ~30-32 ppm (Pinacol Ester).

Troubleshooting & Optimization

Issue: Incomplete Conversion

If the starting material persists after 24 hours:

  • Switch Solvent: Use Toluene and perform a Dean-Stark distillation at reflux (110°C) for 2-4 hours. Caution: Only use if the substrate is thermally stable.

  • Increase Desiccant: Add activated Molecular Sieves (3Å or 4Å) to the reaction mixture.

Issue: Product Instability (Hydrolysis)

If the product degrades on silica:

  • Deactivation: Pre-treat the silica gel with 1% Triethylamine (Et₃N) in hexanes to neutralize acidity.

  • Reverse Phase: Use C18 reverse-phase chromatography with neutral buffers (Acetonitrile/Water), though crystallization is still superior.

Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Dissolve in DCM Add MgSO₄ Start->Mix React Stir at RT (12-24h) Mix->React Check TLC Check: Conversion >95%? React->Check Check->React No (Add Time/Sieves) Filter Filter off MgSO₄ Concentrate Filtrate Check->Filter Yes Purify Recrystallize (Hexanes/Et₂O) Filter->Purify Finish Final Product: Pinacol Ester Purify->Finish

Figure 2: Operational workflow for the synthesis and purification.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Organic Syntheses. (2014). Preparation of Pinacol Boronic Esters. Organic Syntheses, 91, 1-10. (General protocol reference). Link

  • Achilli, C., et al. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH.[4] Central European Journal of Chemistry, 11(2), 137-139. (Stability data). Link

  • Sigma-Aldrich. (n.d.).[5] 2-Hydroxyphenylboronic acid pinacol ester Product Sheet. (Commercial availability verification). Link

Sources

Application

Application Notes and Protocols for the One-Pot Lithiation and Borylation of Protected 3-Methoxyphenol

Introduction: Strategic Functionalization of Phenolic Scaffolds Phenolic structures are ubiquitous in pharmaceuticals, natural products, and advanced materials. Their synthetic elaboration often requires precise function...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Functionalization of Phenolic Scaffolds

Phenolic structures are ubiquitous in pharmaceuticals, natural products, and advanced materials. Their synthetic elaboration often requires precise functionalization of the aromatic ring. The one-pot lithiation-borylation of protected phenols represents a powerful and highly regioselective strategy for introducing a versatile boronic ester moiety. This functional group serves as a linchpin for a vast array of subsequent transformations, most notably the Suzuki-Miyaura cross-coupling reaction, enabling the construction of complex molecular architectures.[1][2] This guide provides a detailed protocol and mechanistic insights for the one-pot lithiation and borylation of protected 3-methoxyphenol, a common structural motif in medicinal chemistry.

The core of this methodology lies in the principle of Directed ortho-Metalation (DoM) .[3] A directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position with high selectivity.[3][4] The resulting aryllithium intermediate is then trapped in situ with a boronic ester to yield the desired arylboronic ester. The entire sequence is conveniently performed in a single reaction vessel, enhancing operational simplicity and maximizing yield by avoiding the isolation of sensitive intermediates.[5][6]

Mechanistic Rationale: A Stepwise Look at the Transformation

The one-pot lithiation-borylation of a protected 3-methoxyphenol proceeds through a well-defined sequence of three key steps:

  • Directed ortho-Lithiation: The process is initiated by the introduction of a strong organolithium base, typically n-butyllithium or s-butyllithium, in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). The DMG, a protected hydroxyl group, coordinates to the lithium cation, positioning the organolithium base for selective proton abstraction from the sterically accessible and electronically activated ortho position. For 3-methoxyphenol, this typically occurs at the C2 position.

  • Borylation and Boronate Complex Formation: The newly formed aryllithium species is a potent nucleophile. Upon addition of an electrophilic boron source, such as isopropoxy pinacol borane (i-PrO-Bpin), the aryllithium attacks the boron atom, displacing the isopropoxy group and forming a tetracoordinate boronate "ate" complex.[7][8] This step is generally very rapid, even at low temperatures.

  • 1,2-Metalate Rearrangement: While not a rearrangement in the classical sense for this specific reaction, the formation of the stable boronate ester is the final step of the borylation. In other lithiation-borylation reactions involving homologation, a 1,2-migration would occur.[8][9]

Lithiation-Borylation Mechanism cluster_0 Step 1: Directed ortho-Lithiation cluster_1 Step 2: Borylation cluster_2 Step 3: Product Formation A Protected 3-Methoxyphenol B Aryllithium Intermediate A->B n-BuLi, TMEDA -78 °C C Boronate 'ate' Complex B->C i-PrO-Bpin D Arylboronic Ester Product C->D Work-up

Caption: General workflow of the one-pot lithiation-borylation reaction.

Protecting Group Strategy: The Key to Success

The choice of the protecting group for the phenolic hydroxyl is critical. An ideal protecting group should:

  • Act as an effective DMG.

  • Be stable to the strongly basic conditions of the lithiation step.

  • Be readily cleaved under conditions that do not affect the newly installed boronic ester or other functionalities in the molecule.

Carbamates, particularly the N,N-diethylcarbamoyl group (-CONEt₂), are excellent DMGs for this purpose.[4][10] They are robust under the reaction conditions and can be removed under either acidic or basic hydrolysis. Other potential protecting groups include silyl ethers, though their directing ability can be less pronounced.[11][12][13][14][15]

Experimental Protocol: One-Pot Synthesis of 2-Boryl-3-methoxy-O-(N,N-diethylcarbamoyl)phenol

This protocol details the synthesis of the pinacol boronic ester derivative of 3-methoxyphenol protected as a diethylcarbamate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometry
3-Methoxyphenyl diethylcarbamate223.272.23 g10.01.0
n-Butyllithium (2.5 M in hexanes)64.064.4 mL11.01.1
TMEDA116.241.65 mL11.01.1
Isopropoxy pinacol borane (i-PrO-Bpin)186.092.23 g12.01.2
Anhydrous Tetrahydrofuran (THF)-50 mL--

Reaction Workflow:

G Experimental Workflow start Start: Protected 3-Methoxyphenol in Anhydrous THF step1 Cool to -78 °C start->step1 step2 Add TMEDA step1->step2 step3 Slowly add n-BuLi step2->step3 step4 Stir for 1 hour at -78 °C (Lithiation) step3->step4 step5 Add i-PrO-Bpin step4->step5 step6 Warm to Room Temperature (Borylation) step5->step6 step7 Quench with Saturated Aqueous NH4Cl step6->step7 step8 Aqueous Work-up step7->step8 step9 Purification by Column Chromatography step8->step9 end Final Product: Arylboronic Ester step9->end

Caption: Step-by-step experimental workflow for the one-pot synthesis.

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add 3-methoxyphenyl diethylcarbamate (2.23 g, 10.0 mmol).

  • Add anhydrous THF (50 mL) via syringe and cool the resulting solution to -78 °C in a dry ice/acetone bath.

  • To the cold solution, add TMEDA (1.65 mL, 11.0 mmol) dropwise via syringe.

  • Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise over 10 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting pale-yellow solution at -78 °C for 1 hour.

  • Add isopropoxy pinacol borane (2.23 g, 12.0 mmol) as a solution in a minimal amount of anhydrous THF (approx. 5 mL) dropwise via syringe.

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL). Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 2-boryl-3-methoxy-O-(N,N-diethylcarbamoyl)phenol.

Expected Results and Characterization

The expected yield for this transformation is typically in the range of 70-90%. The product, an arylboronic pinacol ester, is a white to off-white solid.

Representative Characterization Data:

TechniqueExpected Observations
¹H NMR Aromatic protons with characteristic shifts and coupling constants. A singlet around 1.3 ppm integrating to 12 protons corresponding to the methyl groups of the pinacol ester. Signals for the diethylcarbamoyl and methoxy groups.
¹³C NMR A quaternary carbon signal around 84 ppm for the carbons of the pinacol ester attached to oxygen. A signal for the carbon atom attached to the boron, typically shielded.
¹¹B NMR A single broad peak in the range of δ 20-30 ppm, characteristic of a tetracoordinate boronic ester.
Mass Spec. Molecular ion peak corresponding to the expected mass of the product.

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Low or No Product Incomplete lithiation due to inactive n-BuLi or wet reagents/glassware.Titrate the n-BuLi solution before use. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere.
Inefficient borylation.Use a high-quality boronic ester. Consider using a more reactive borylating agent if necessary.
Formation of Side Products ortho-Fries rearrangement of the carbamate.[4][12]Maintain the reaction temperature below -60 °C during and after the lithiation step.[4]
Protonation of the aryllithium intermediate.Ensure all reagents and solvents are anhydrous.
Difficulty in Purification Residual starting material or byproducts.Optimize the stoichiometry of the reagents. Employ a carefully chosen gradient for column chromatography.

Applications in Drug Development

The resulting arylboronic ester is a versatile intermediate in drug discovery. The carbon-boron bond can be readily transformed into a variety of other functional groups.[16][17][18] Most notably, it is a key precursor for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or vinyl substituents.[5][6] This enables the rapid generation of libraries of complex molecules for biological screening.[1][2][19]

Conclusion

The one-pot lithiation-borylation of protected 3-methoxyphenol is a robust and efficient method for the regioselective introduction of a boronic ester functionality. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably access valuable building blocks for the synthesis of novel chemical entities with potential applications in drug discovery and development. The use of a carbamate directing group and cryogenic conditions are key to achieving high yields and minimizing side reactions. This protocol provides a solid foundation for the successful implementation of this powerful synthetic transformation.

References

  • Strategies for the Preparation of Differentially Protected ortho-Prenyl
  • Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzo
  • A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxid
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.
  • A Mild Conversion of Arylboronic Acids and Their Pinacolyl Boronate Esters into Phenols Using Hydroxylamine.
  • Lithiation-Borylation Methodology and Its Applic
  • Lithiation–borylation methodology in the total synthesis of n
  • Lithiation- Boryl
  • Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. Organic Letters.
  • Two Scale-up Examples of One-Pot Lithiation Borylation/Suzuki Coupling in Drug Synthesis. Medium.
  • Synthesis of Substituted Phenols by Directed ortho-Lithiation of in situ N-Silyl-Protected O-Aryl N-Monoalkylcarbamates.
  • Widely-used boronic esters as synthetically-versatile directing groups for C–H activation and hydrogen isotope exchange. PMC.
  • Organoboronic acids/esters as effective drug and prodrug candidates in cancer tre
  • Addressing Challenges in the Stereospecific Lithiation–Borylation of Carbam
  • Arylboronic Acids and Ester-Based Prodrugs Targeting Oxidative Stress in Cancer.
  • Directed ortho metal
  • A scalable and green one-minute synthesis of substituted phenols. RSC Publishing.
  • Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses.
  • A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Organic Chemistry Portal.
  • Synthesis of substituted phenols by directed ortho-lithiation of in situ N-silyl-protected O-aryl N-monoalkylcarbam
  • Directed Ortho Borylation of Phenol Derivatives Catalyzed by a Silica-Supported Iridium Complex. Organic Letters.
  • Investigation of the Deprotonative Generation and Borylation of Diamine-Ligated α-Lithiated Carbamates and Benzoates by in Situ IR spectroscopy.
  • Enantioselective Installation of Adjacent Tertiary Benzylic Stereocentres Using Lithiation–Borylation– Protodeboron
  • Appendix 6: Protecting groups. Oxford Learning Link.
  • Protective Groups. Organic Chemistry Portal.
  • Protecting group. Wikipedia.
  • Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journals.
  • Noncryogenic Preparation of Functionalized Arylboronic Esters through a Magnesium−Iodine Exchange with in Situ Quench. R Discovery.
  • ChemInform Abstract: Lithiation-Borylation Methodology and Its Applic
  • Specific Solvent Issues with Boryl
  • C-H activation/borylation/oxidation: a one-pot unified route to meta-substituted phenols bearing ortho-/para-directing groups. PubMed.
  • Practical One-Pot C–H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol on a Multigram Scale. PMC.
  • C−H Activation/Borylation/Oxidation: A One-Pot Unified Route To Meta-Substituted Phenols Bearing Ortho-/Para-Directing Groups.
  • CrH Activation/Borylation/Oxidation: A One-Pot Unified Route To Meta-Substituted Phenols Bearing. SciSpace.

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Method

Application Note: Advanced Suzuki-Miyaura Vinylation of 2-Hydroxy-6-Methoxyphenylboronic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standardized Protocol Introduction & Mechanistic Principles The synthesis of highly functio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standardized Protocol

Introduction & Mechanistic Principles

The synthesis of highly functionalized styrenes is a critical pathway in the development of active pharmaceutical ingredients (APIs) and advanced polymeric materials[1]. Among the various cross-coupling methodologies, the Suzuki-Miyaura reaction is arguably the most widely applied due to its mild conditions, high functional group tolerance, and the low toxicity of boron byproducts[2].

However, the vinylation of highly substituted, electron-rich arylboronic acids—specifically 2-hydroxy-6-methoxyphenylboronic acid —presents severe synthetic bottlenecks. This application note details the mechanistic challenges associated with this specific substrate and provides a field-proven, optimized protocol to achieve high-yielding carbon-carbon bond formation while suppressing undesired degradation pathways.

Overcoming Substrate-Specific Challenges

The cross-coupling of 2-hydroxy-6-methoxyphenylboronic acid with vinyl halides (e.g., vinyl bromide) is plagued by two primary failure modes:

  • Steric Hindrance at Transmetallation: The classical Pd(0)/Pd(II) catalytic cycle relies on the efficient transfer of the aryl group from boron to the palladium center. The presence of both a hydroxyl (-OH) and a methoxy (-OCH3) group at the ortho positions creates an immense steric shield around the C-B bond. This steric bulk drastically reduces the rate of transmetallation, causing the catalytic cycle to stall and promoting the precipitation of inactive "Palladium black"[3].

  • Competitive Protodeboronation: Electron-rich arylboronic acids are highly susceptible to base-catalyzed protodeboronation—the hydrolytic cleavage of the C-B bond to form the corresponding arene (in this case, 3-methoxyphenol). This undesired side reaction is exponentially accelerated in the presence of strong bases and high temperatures[4][5]. Furthermore, the ortho-hydroxyl group can participate in auto-catalysis by coordinating with the boronic acid or the metal center, further destabilizing the substrate[5].

To overcome these barriers, the catalytic system must be carefully engineered. The use of a highly active, sterically demanding dialkylbiaryl phosphine ligand (such as SPhos ) is required. The electron-rich nature of SPhos facilitates the oxidative addition of the volatile vinyl halide, while its bulky biphenyl backbone creates a favorable steric environment that accelerates the rate-limiting transmetallation step[3]. Concurrently, a mild base (K3PO4) and a controlled temperature (65 °C) must be employed to suppress the protodeboronation pathway[4].

Mechanism Pd0 Pd(0)L_n (Active Catalyst) OA Oxidative Addition [Vinyl-Pd(II)-Br] Pd0->OA Vinyl Bromide BaseEx Base Exchange [Vinyl-Pd(II)-OH] OA->BaseEx K3PO4 / H2O TM Transmetallation Rate-Limiting Step (Sterically Hindered) BaseEx->TM Boronic Acid RE Reductive Elimination Product Formation TM->RE RE->Pd0 Catalyst Regeneration Product 2-Hydroxy-6-methoxystyrene RE->Product SideReaction Protodeboronation (Undesired Pathway) BoronicAcid 2-OH-6-OMe-PhB(OH)2 BoronicAcid->TM BoronicAcid->SideReaction High pH / Heat

Figure 1: Catalytic cycle of the Suzuki-Miyaura vinylation highlighting the competing protodeboronation pathway.

Reaction Optimization Data

The following table summarizes the quantitative data demonstrating the causality behind the selected reaction conditions. Standard conditions (Entry 1) fail entirely due to the rapid degradation of the boronic acid.

EntryCatalyst / Ligand (mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Protodeboronation (%)
1Pd(PPh3)4 (5%)Na2CO3 (3.0)THF / H2O8012%>75%
2Pd(OAc)2 / PPh3 (2% / 4%)K3PO4 (2.0)1,4-Dioxane / H2O8034%48%
3Pd(dppf)Cl2 (5%)K2CO3 (2.0)Toluene / H2O8052%28%
4 Pd(OAc)2 / SPhos (2% / 4%) K3PO4 (2.0) 1,4-Dioxane / H2O 65 89% <5%

Note: Yields determined by 1H NMR analysis using 1,3,5-trimethoxybenzene as an internal standard. Protodeboronation is quantified by the molar ratio of 3-methoxyphenol formed.

Standardized Protocol: Synthesis of 2-Hydroxy-6-methoxystyrene

This self-validating protocol ensures reproducibility by strictly controlling the atmospheric conditions and the order of reagent addition, which are critical for maintaining the active Pd(0) species and preventing premature substrate degradation.

Materials & Reagents
  • Substrate: 2-Hydroxy-6-methoxyphenylboronic acid (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Vinyl bromide, 1.0 M solution in THF (1.5 equiv, 1.5 mmol)

  • Pre-catalyst: Palladium(II) acetate, Pd(OAc)2 (0.02 equiv, 2 mol%)

  • Ligand: SPhos (0.04 equiv, 4 mol%)

  • Base: Potassium phosphate tribasic, K3PO4 (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 5.0 mL total)

Step-by-Step Methodology
  • Catalyst Activation & Degassing:

    • To an oven-dried 20 mL Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)2 (4.5 mg), SPhos (16.4 mg), and anhydrous K3PO4 (424 mg).

    • Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this purge cycle three times. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the electron-rich SPhos ligand.

  • Substrate Addition:

    • Briefly remove the septum under a positive flow of Argon and add 2-hydroxy-6-methoxyphenylboronic acid (168 mg). Re-seal the flask.

    • Inject 4.0 mL of rigorously degassed 1,4-Dioxane and 1.0 mL of degassed Deionized Water via syringe. Stir the suspension at room temperature for 5 minutes to allow the base to dissolve and the active Pd(0)-SPhos complex to form (indicated by a color shift to pale yellow/orange).

  • Vinylation & Heating:

    • Inject the vinyl bromide solution (1.5 mL, 1.0 M in THF) dropwise over 1 minute.

    • Transfer the flask to a pre-heated oil bath set to 65 °C . Causality: Maintaining the temperature at 65 °C provides sufficient thermal energy for the hindered transmetallation while remaining below the activation energy threshold for rapid protodeboronation[5].

    • Stir vigorously (800 rpm) for 12 hours.

  • Quench & Extraction:

    • Remove the flask from the heat and allow it to cool to room temperature.

    • Quench the reaction by adding 10 mL of Deionized Water and dilute with 15 mL of Ethyl Acetate (EtOAc).

    • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with EtOAc (2 × 10 mL).

    • Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc (95:5 to 85:15) to afford the pure 2-hydroxy-6-methoxystyrene.

Workflow Step1 1. Catalyst Activation Pd(OAc)2 + SPhos + K3PO4 Argon Atmosphere Step2 2. Substrate Addition 2-OH-6-OMe-PhB(OH)2 Vinyl Bromide (1M in THF) Step1->Step2 Step3 3. Cross-Coupling 65°C, 12 hours 1,4-Dioxane/H2O (4:1) Step2->Step3 Step4 4. Aqueous Workup EtOAc Extraction Brine Wash & Na2SO4 Dry Step3->Step4 Step5 5. Isolation Flash Chromatography Characterization (NMR/MS) Step4->Step5

Figure 2: Standardized experimental workflow for the Suzuki-Miyaura vinylation.

Analytical Validation & Troubleshooting

To ensure the integrity of the reaction, monitor the crude mixture via LC-MS or GC-MS before purification.

  • Expected Product: 2-Hydroxy-6-methoxystyrene will exhibit a distinct molecular ion peak. In 1H NMR, look for the characteristic terminal vinyl protons (dd) around 5.2–5.8 ppm and the internal vinyl proton (dd) around 6.8–7.1 ppm.

  • Troubleshooting Protodeboronation: If a significant mass corresponding to 3-methoxyphenol is detected, the reaction temperature was likely too high, or the solvent/base system was not adequately degassed, leading to catalyst death and subsequent base-mediated hydrolysis of the starting material[4]. Ensure strict adherence to the 65 °C limit and the Argon purging steps.

References

  • Fisher Scientific. "Suzuki-Miyaura Cross-Coupling Reaction." Fisher Scientific Applications. URL:[Link]

  • Cox, P. A., et al. "Metal-Free Protodeboronation of Electron-Rich Arene Boronic Acids and Its Application to ortho-Functionalization of Electron-Rich Arenes Using a Boronic Acid as a Blocking Group." The Journal of Organic Chemistry, 2014. URL:[Link]

  • Thomas, A. A., et al. "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations." Journal of the American Chemical Society, 2020. URL:[Link]

  • Denmark, S. E., & Butler, C. R. "Palladium- (and nickel-) catalyzed vinylation of aryl halides." Chemical Reviews, 2008. URL:[Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society, 2022. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Protodeboronation in Sterically Hindered, Electron-Rich Arylboronic Acids

Focus Substrate: 2-Hydroxy-6-methoxyphenylboronic acid (CAS: 98546-52-2) Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that not all boronic acids...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Substrate: 2-Hydroxy-6-methoxyphenylboronic acid (CAS: 98546-52-2)

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that not all boronic acids behave equally in cross-coupling reactions. 2-Hydroxy-6-methoxyphenylboronic acid is notoriously difficult to handle due to its extreme susceptibility to protodeboronation—the undesired protonolysis of the carbon-boron bond to yield an arene (in this case, 3-methoxyphenol)[1].

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you overcome this specific degradation pathway.

Core Mechanistic Insights: The "Why" Behind the Degradation

As an application scientist, it is critical to understand why your substrate is failing before attempting to fix it. The instability of 2-hydroxy-6-methoxyphenylboronic acid is driven by a synergistic combination of steric strain and electronic activation:

  • Di-ortho Steric Strain: The presence of both a hydroxyl and a methoxy group at the 2- and 6-positions forces the boronic acid moiety out of coplanarity with the aromatic ring. This steric strain significantly weakens the carbon-boron bond, lowering the activation energy required for cleavage (2)[2].

  • Electronic Acceleration (Phenoxide Formation): In standard aqueous basic Suzuki-Miyaura conditions (pH > 10), the 2-hydroxyl group is deprotonated to form a phenoxide anion. This phenoxide is powerfully electron-donating (+R effect), flooding the ipso-carbon with electron density and accelerating heterolytic C-B cleavage (3)[3].

  • Base-Catalyzed Boronate Fragmentation: The boronic acid forms a reactive trihydroxyboronate anion

    
     in the presence of a base. The combination of the electron-rich ring and the anionic boron center leads to rapid, unimolecular fragmentation or concerted ipso-protonation by water (4)[4].
    

G SM 2-Hydroxy-6-methoxyphenylboronic acid Cond1 Standard Conditions (Aqueous Strong Base, High Temp) SM->Cond1 Cond2 Optimized Conditions (Anhydrous, Mild Base, Active Pd) SM->Cond2 Path1 Phenoxide Formation & Rapid C-B Cleavage Cond1->Path1 Base Catalysis Res1 Protodeboronation (3-Methoxyphenol) Path1->Res1 Degradation Path2 Rapid Transmetalation (Outcompetes Degradation) Cond2->Path2 Cross-Coupling Res2 Desired Cross-Coupled Product Path2->Res2 Success

Competing pathways: Suzuki-Miyaura coupling vs. base-catalyzed protodeboronation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am using standard Suzuki conditions (Pd(PPh3)4, Na2CO3, Toluene/Water/Ethanol, 80 °C), but I only isolate 3-methoxyphenol. What is happening? A: You are observing complete protodeboronation. Strong aqueous bases (like Na2CO3 or NaOH) at elevated temperatures drive the formation of the highly reactive phenoxide-boronate species. Furthermore, Pd(PPh3)4 is a relatively slow precatalyst for sterically hindered substrates. The rate of protodeboronation is simply outcompeting the rate of transmetalation (5)[5]. Actionable Fix: Switch to anhydrous conditions, a milder base, and a highly active catalyst (see Protocol below).

Q2: Will converting the boronic acid to a pinacol ester (Bpin) prevent this degradation? A: Not necessarily. While it is a common assumption that esterification confers stability, recent kinetic studies reveal that under basic aqueous conditions, boronic esters can hydrolyze rapidly back to the boronic acid, or even undergo direct protodeboronation (6)[6]. For 2-hydroxy-6-methoxyphenylboronic acid, the basic conditions will still deprotonate the 2-OH group, driving degradation. Actionable Fix: If using a Bpin ester, you must still exclude water and use a fluoride source (e.g., CsF) for anhydrous transmetalation. Alternatively, use a MIDA boronate for a controlled "slow-release" strategy (7)[7].

Q3: How can I alter the electronics of the substrate to prevent this? A: The most effective substrate-level intervention is to mask the 2-hydroxyl group. By protecting the phenol as a Methoxymethyl (MOM) ether, benzyl ether, or silyl ether before the coupling step, you prevent the formation of the highly electron-donating phenoxide anion under basic conditions. This significantly stabilizes the C-B bond against thermal and base-catalyzed cleavage (8)[8].

Troubleshooting Start Low Yield / High Protodeboronation? Q1 Using aqueous strong base (e.g., NaOH, KOH)? Start->Q1 A1 Switch to anhydrous conditions with CsF or mild K3PO4 Q1->A1 Yes Q2 Reaction temp > 80°C? Q1->Q2 No A2 Lower temp to 40-60°C Use highly active Pd precatalyst Q2->A2 Yes Q3 Still degrading rapidly? Q2->Q3 No A3 Protect 2-OH group (e.g., MOM) or use MIDA boronate Q3->A3 Yes

Decision-tree workflow for mitigating protodeboronation in sterically hindered boronic acids.

Quantitative Data Summary: Impact of Reaction Conditions

To illustrate the causality of reaction choices, the following table summarizes the expected half-life and coupling efficiency of 2-hydroxy-6-methoxyphenylboronic acid under various empirical conditions:

Reaction ConditionBase / Solvent SystemTempEst. Protodeboronation Half-LifeExpected Suzuki Yield
Standard Aqueous Na2CO3 / PhMe:H2O (3:1)80 °C< 5 minutes< 5% (Mostly 3-methoxyphenol)
Mild Aqueous K3PO4 / THF:H2O (10:1)60 °C~ 30 minutes15 - 30%
Anhydrous Fluoride CsF / Dioxane (Anhydrous)50 °C> 12 hours60 - 75%
Protected Phenol (MOM) K3PO4 / THF:H2O (10:1)80 °C> 48 hours> 85%

Self-Validating Experimental Protocol: Anhydrous Suzuki-Miyaura Coupling

To achieve successful cross-coupling with this highly sensitive substrate, the protocol must be designed as a self-validating system where the transmetalation rate is maximized while the protodeboronation pathways are chemically blockaded.

Rationale: We utilize XPhos Pd G3 because it generates the active Pd(0) species rapidly at room temperature. We use anhydrous CsF in dioxane to facilitate transmetalation without providing the hydroxide/water necessary for base-catalyzed protodeboronation.

Materials:

  • 2-Hydroxy-6-methoxyphenylboronic acid (1.5 equiv)

  • Aryl halide electrophile (1.0 equiv)

  • XPhos Pd G3 precatalyst (5 mol%)

  • Cesium Fluoride (CsF), rigorously spray-dried (3.0 equiv)

  • Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Flame-dry a Schlenk tube or reaction vial equipped with a magnetic stir bar. Transfer to an argon-filled glovebox.

    • Causality: Absolute exclusion of adventitious water prevents the specific base-catalyzed hydrolysis pathway.

  • Reagent Loading: Add the aryl halide (1.0 mmol), 2-hydroxy-6-methoxyphenylboronic acid (1.5 mmol), XPhos Pd G3 (0.05 mmol), and anhydrous CsF (3.0 mmol) to the vessel.

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed 1,4-dioxane. Seal the vessel with a Teflon-lined septum cap and remove it from the glovebox.

  • Validation Checkpoint 1 (Background Degradation): Before applying heat, stir for 10 minutes at room temperature and take a 10 µL aliquot for LC-MS.

    • Self-Validation: If 3-methoxyphenol (m/z 124) is already forming at room temperature, your CsF is wet and the reaction will fail. Abort and re-dry reagents.

  • Temperature Control: Place the vial in a pre-heated block at 50 °C .

    • Causality: Elevated temperatures (>80 °C) exponentially increase protodeboronation rates. XPhos Pd G3 is highly active, allowing the productive cross-coupling to proceed efficiently at just 50 °C.

  • Validation Checkpoint 2 (Reaction Monitoring): After 2 hours, sample the reaction via LC-MS.

    • Self-Validation: Evaluate the ratio of 3-methoxyphenol to the cross-coupled product. If the coupled product mass is dominant, the anhydrous blockade is successful. If the ratio is > 1:1 in favor of the phenol, transmetalation is too slow (consider switching to a less sterically hindered electrophile or protecting the 2-OH group).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium and inorganic salts. Concentrate and purify via silica gel chromatography.

References

  • Protodeboronation Overview & Mechanisms Source: Wikipedia URL:[Link]

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion Source: LJMU Research Online / J. Am. Chem. Soc. URL:[Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: University of Edinburgh Research Explorer URL:[Link]

  • Development of Organic Transformations Based on Protodeboronation Source: ACS Publications URL:[Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface Source: Accounts of Chemical Research (ACS Publications) URL:[Link]

Sources

Optimization

optimizing yields in Suzuki coupling of 2,6-disubstituted boronic acids

The Core Conflict: Transmetallation vs. Protodeboronation Welcome to the advanced troubleshooting center.

Author: BenchChem Technical Support Team. Date: March 2026

The Core Conflict: Transmetallation vs. Protodeboronation

Welcome to the advanced troubleshooting center. If you are working with 2,6-disubstituted boronic acids, you are likely facing low yields not because your catalyst is dead, but because you are losing a race.

In hindered Suzuki couplings, two mechanisms compete:

  • Transmetallation (Desired): The boronate transfers the aryl group to the Palladium center. This is sterically impeded by the 2,6-substituents.

  • Protodeboronation (Parasitic): The C-B bond is cleaved by base/protons, replacing the boron with hydrogen (forming Ar-H).[1] This is often faster than the hindered transmetallation.

The Solution Strategy: You must accelerate transmetallation (using specific ligands) while simultaneously decelerating protodeboronation (controlling base/pH/water).

Module 1: The Hardware (Catalyst & Ligand Selection)[2]

Why Standard Catalysts Fail

Common catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ result in 0% yield here. They generate bis-ligated Pd species (


) which are too sterically crowded to accept a bulky 2,6-disubstituted boronic acid.
The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands)

You require ligands that form monoligated Pd species (


).
  • SPhos: The gold standard for hindered couplings. Its methoxy groups provide stability, while its bulk enforces a 1:1 Pd:Ligand ratio, creating an open coordination site for the hindered boronic acid to approach.

  • XPhos: Use if SPhos fails, particularly for aryl chlorides or when the coupling partner is also sterically hindered (e.g., 2,6-disubstituted acid + ortho-substituted halide).

The Precatalyst Imperative

Do not use Pd(OAc)₂ + Ligand. In hindered systems, the induction period required to reduce Pd(II) to Pd(0) allows time for your unstable boronic acid to decompose. Recommendation: Use G3 or G4 Precatalysts (e.g., SPhos Pd G3). These release the active LPd(0) species immediately upon heating, engaging the boronic acid before it can deboronate.

Module 2: The Environment (Base & Solvent Engineering)

The Hydroxide Dilemma

Hydroxide (


) is a double-edged sword. It is required to activate the boronic acid (forming the boronate 'ate' complex), but high concentrations of 

rapidly catalyze protodeboronation of 2,6-disubstituted substrates.
Protocol A: The "Standard" Hindered Condition
  • Base:

    
     (Tribasic Potassium Phosphate). It provides a buffering effect, avoiding the pH spikes associated with hydroxides or carbonates.
    
  • Solvent: Toluene/Water (10:1). The biphasic nature limits the concentration of base in the organic phase where the catalyst resides.

Protocol B: The "Anhydrous" Condition (For Ultra-Unstable Acids)

If you observe significant Ar-H formation (deboronation), you must eliminate water.

  • Base: Anhydrous

    
     (finely ground).
    
  • Solvent: Anhydrous Dioxane or Toluene.

  • Mechanism: Rely on the low solubility of the phosphate to provide a "slow release" of the activating base, starving the protodeboronation pathway.

Module 3: Advanced Substrate Management (MIDA Boronates)

If the boronic acid decomposes faster than it couples regardless of catalyst choice, switch to MIDA Boronates .

  • The Logic: MIDA boronates are sp3-hybridized and stable to base. They do not transmetallate directly. Under hydrous basic conditions, they slowly hydrolyze to release the active boronic acid.

  • The Benefit: This creates a "slow-release" effect, keeping the standing concentration of free boronic acid extremely low. This prevents homocoupling and minimizes the statistical probability of protodeboronation.

Visualizing the Mechanism & Workflow

Diagram 1: The Steric Bottleneck

This diagram illustrates why standard catalysts fail and how the specific pathway diverges between coupling and decomposition.

SuzukiMechanism Start 2,6-Disubstituted Boronic Acid Base Base Activation (OH- / PO4---) Start->Base Boronate Boronate 'ate' Complex Base->Boronate Transmetallation Transmetallation (Rate Determining Step) Boronate->Transmetallation Requires Bulky Electron-Rich Ligand (SPhos/XPhos) Deboronation Protodeboronation (Side Reaction) Boronate->Deboronation Accelerated by High pH & Water Product Coupled Product (Biaryl) Transmetallation->Product Waste De-borylated Arene (Ar-H) Deboronation->Waste Catalyst Pd-Catalyst (Steric Gatekeeper) Catalyst->Transmetallation Facilitates

Caption: The kinetic competition between productive transmetallation (green path) and parasitic protodeboronation (red path).

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Start: Low Yield with 2,6-Disubstituted Boronic Acid Analyze Analyze Crude Mixture (LCMS / NMR) Start->Analyze Result1 Starting Material (Halide) Remains Unreacted Analyze->Result1 Result2 Halide Consumed, Ar-H (Deboronation) Formed Analyze->Result2 Fix1 Catalyst Issue: Switch to SPhos Pd G3 Increase Temp to 100°C Result1->Fix1 Decision Check Solvent/Base Result2->Decision PathA Currently using Aqueous Base? Decision->PathA PathB Already Anhydrous? Decision->PathB FixA Switch to Anhydrous K3PO4 / Dioxane PathA->FixA FixB Switch to MIDA Boronate (Slow Release Protocol) PathB->FixB

Caption: Step-by-step logic to diagnose failure modes based on crude reaction analysis.

Experimental Protocols

Protocol 1: The "SPhos G3" Standard (Recommended Starting Point)

Applicability: General 2,6-disubstituted boronic acids.

  • Charge Vessel: In a vial equipped with a stir bar, add:

    • Aryl Halide (1.0 equiv)[2][3]

    • 2,6-Disubstituted Boronic Acid (1.5 equiv)

    • SPhos Pd G3 (0.02 equiv / 2 mol%)

    • 
       (2.0 equiv)[3]
      
  • Solvent: Add Toluene (0.4 M concentration relative to halide) and Water (10% v/v ratio to Toluene).

  • Degas: Sparge with Argon/Nitrogen for 2 minutes. (Oxygen kills the active monomeric Pd species).

  • Reaction: Seal and heat to 100°C for 2-12 hours.

    • Note: High temperature is necessary to overcome the activation energy of the hindered transmetallation.

  • Workup: Cool, dilute with EtOAc, wash with water, dry over

    
    .
    
Protocol 2: MIDA Boronate Slow-Release

Applicability: When Protocol 1 fails due to rapid deboronation (Ar-H observed).

  • Charge Vessel:

    • Aryl Halide (1.0 equiv)[2][3]

    • 2,6-Disubstituted MIDA Boronate (1.5 equiv)

    • SPhos Pd G3 (0.02 equiv)

    • 
       (3.0 equiv)
      
  • Solvent: Dioxane:Water (5:1).

    • Why: The water is strictly required here to hydrolyze the MIDA group.

  • Reaction: Heat to 60°C - 80°C .

    • Mechanism:[1][4][5][6][7][8][9][10] The base/water slowly cleaves the MIDA group, releasing the boronic acid at the same rate it is consumed by the catalyst.

Comparative Data: Ligand Performance

The following data illustrates the necessity of specialized ligands for hindered substrates (e.g., coupling 2,6-dimethylphenylboronic acid with 2-chlorotoluene).

LigandCatalyst SystemYield (%)Observation
PPh3 Pd(PPh3)4< 5%Catalyst too crowded; no transmetallation.
dppf Pd(dppf)Cl2< 10%Bidentate ligand prevents bulky substrate approach.
SPhos SPhos Pd G392% High activity; rapid oxidative addition & transmetallation.
XPhos XPhos Pd G388% Excellent alternative; better for aryl chlorides.

Frequently Asked Questions (FAQ)

Q: I see the boronic acid disappearing on LCMS, but no product is forming. What is happening? A: You are witnessing Protodeboronation .[1][2][3] The boronic acid is hydrolyzing to the arene (Ar-H).

  • Immediate Fix: Switch to anhydrous conditions (Protocol B) or increase the catalyst loading to 5 mol% to make the productive reaction compete better.

Q: Can I use Pd2(dba)3 + SPhos instead of the G3 precatalyst? A: You can, but it is risky. Mixing Pd2(dba)3 and SPhos requires heating to generate the active species. During this "warm-up" time, your unstable boronic acid is sitting in base and decomposing. If you must use this, pre-heat the catalyst/ligand in solvent for 10 mins before adding the boronic acid.

Q: Why not use a stronger base like KOH or NaOH to force the reaction? A: Stronger bases increase the concentration of the boronate 'ate' complex, which is the species that undergoes transmetallation. However, high pH also logarithmically increases the rate of deboronation. For 2,6-disubstituted substrates,


 is the "Sweet Spot"—strong enough to activate, weak enough to preserve the substrate.

References

  • Buchwald, S. L., et al. (2010). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[11] [Link]

  • Burke, M. D., et al. (2007).[11] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society.[11] [Link]

  • Cox, P. A., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids.[8][12] The Journal of Organic Chemistry.[12] [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Hydroxy-6-methoxyphenylboronic Acid Reactions

Welcome to the Advanced Synthesis Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with sterically hindered Suzuki-Miyaura cross-couplings...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with sterically hindered Suzuki-Miyaura cross-couplings. Here, we address the specific mechanistic hurdles of 2-hydroxy-6-methoxyphenylboronic acid and provide field-proven, self-validating protocols to optimize your yields.

SECTION 1: Core Challenges & Causality

Q1: Why does 2-hydroxy-6-methoxyphenylboronic acid consistently fail or degrade in standard Suzuki-Miyaura couplings?

This specific substrate represents a "perfect storm" of synthetic challenges due to extreme di-ortho substitution. The failure modes are driven by three interconnected causal factors:

  • Massive Steric Hindrance: The presence of both a hydroxyl (-OH) and a methoxy (-OMe) group at the 2- and 6-positions creates a severe steric shield around the boron atom. This physically blocks the palladium catalyst from approaching, rendering the critical transmetalation step of the catalytic cycle exceptionally slow[1].

  • Rapid Protodeboronation: Protodeboronation is a well-known undesired side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond[2]. The strongly electron-donating -OH and -OMe groups increase electron density at the ipso-carbon. Under standard basic aqueous conditions, the boronic acid forms a tetrahedral boronate anion, which is highly susceptible to protonation by water, leading to rapid degradation[3][4].

  • Catalyst Poisoning: The free ortho-hydroxyl group can act as a competing ligand. It readily coordinates with the Pd(II) intermediate to form a stable, unreactive palladacycle, effectively removing the active catalyst from the catalytic cycle.

FailureModes Substrate 2-Hydroxy-6-methoxy- phenylboronic Acid Sterics Di-ortho Steric Bulk Substrate->Sterics Electronics Electron-Donating Groups (-OH, -OMe) Substrate->Electronics Coordination Free Ortho -OH Group Substrate->Coordination Transmetalation Slow Transmetalation Sterics->Transmetalation Hinders Pd approach Protodeboronation Rapid Protodeboronation Electronics->Protodeboronation Activates ipso-carbon Poisoning Catalyst Poisoning (Palladacycle) Coordination->Poisoning Binds Pd(II) Failure Reaction Failure / Low Yield Transmetalation->Failure Protodeboronation->Failure Poisoning->Failure

Logical relationship of failure modes in 2-hydroxy-6-methoxyphenylboronic acid couplings.

SECTION 2: Troubleshooting & Optimization Guides

Q2: How can I suppress protodeboronation while maintaining enough reactivity for the coupling?

Because protodeboronation is fundamentally a hydrolytic process that accelerates at high pH[3], you must eliminate the proton source.

  • Actionable Insight: Switch from aqueous bases (like aqueous Na₂CO₃) to strictly anhydrous conditions. Utilizing finely milled, anhydrous Cesium Carbonate (Cs₂CO₃) in dry dioxane or toluene provides the necessary basicity to facilitate transmetalation without providing the water molecules required for the protodeboronation pathway[5].

Q3: Which catalyst and ligand system is best suited for overcoming di-ortho steric hindrance?

Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ will fail because they form bulky, multi-ligated palladium complexes that cannot accommodate the di-ortho substituted boronic acid.

  • Actionable Insight: Employ Buchwald-type biaryl monophosphine ligands, specifically SPhos or XPhos [6][7]. These ligands are highly electron-rich, which accelerates oxidative addition. More importantly, their massive steric bulk forces the palladium into a highly reactive, mono-ligated

    
     state. This open coordination sphere is critical for allowing the bulky 2-hydroxy-6-methoxyphenylboronic acid to undergo transmetalation[1].
    
Quantitative Data: Ligand & Base Optimization

The following table summarizes the causal relationship between reaction conditions, product yield, and degradation for highly sterically hindered di-ortho arylboronic acids:

Catalyst / LigandBaseSolvent SystemTemp (°C)Target Biaryl Yield (%)Protodeboronation (%)
Pd(PPh₃)₄Na₂CO₃Toluene / H₂O80< 5> 85
Pd(dppf)Cl₂K₂CO₃Dioxane / H₂O901270
Pd₂(dba)₃ / SPhosK₃PO₄Toluene (Anhydrous)1006815
Pd(OAc)₂ / XPhos Cs₂CO₃ Dioxane (Anhydrous) 100 89 < 5

Note: Data synthesized from benchmark optimizations of highly sterically hindered di-ortho arylboronic acids[5][7].

SECTION 3: Experimental Workflows & Self-Validating Protocols

To successfully couple this molecule, you must first mask the free hydroxyl group to prevent catalyst poisoning, followed by an anhydrous coupling utilizing Buchwald ligands.

Workflow Step1 1. Protection (MOM-Cl, DIPEA) Step2 2. Catalyst Prep (Pd2(dba)3 + SPhos) Step1->Step2 Blocks -OH Step3 3. Anhydrous Coupling (Cs2CO3, Dioxane, 100°C) Step2->Step3 Active L1Pd(0) Step4 4. Deprotection (HCl / MeOH) Step3->Step4 High Yield Product Coupled Biaryl Product Step4->Product

Optimized step-by-step experimental workflow for sterically hindered Suzuki couplings.

Protocol 1: Protection of the 2-Hydroxyl Group (MOM Ether Formation)

Causality: Masking the -OH group as a Methoxymethyl (MOM) ether prevents Pd(II) coordination and slightly dampens the electron-donating effect, reducing protodeboronation.

  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 2-hydroxy-6-methoxyphenylboronic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.5 M concentration.

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise.

  • Protection: Slowly add Chloromethyl methyl ether (MOM-Cl) (1.5 equiv) dropwise. (Caution: MOM-Cl is a known carcinogen; perform strictly in a fume hood).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). The highly polar boronic acid spot should completely convert to a higher Rf spot.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract continuously with DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the MOM-protected boronic acid.

Protocol 2: Anhydrous Suzuki-Miyaura Cross-Coupling

Causality: Utilizing an anhydrous environment with Cs₂CO₃ shuts down hydrolytic protodeboronation, while the SPhos ligand forces the formation of the highly active mono-ligated Pd(0) species necessary for di-ortho transmetalation.

  • Glovebox Setup: To ensure absolute exclusion of water and oxygen, perform the setup in a glovebox or under strict Schlenk conditions.

  • Reagent Loading: Charge a flame-dried Schlenk tube with:

    • Aryl halide (1.0 equiv)

    • MOM-protected 2-hydroxy-6-methoxyphenylboronic acid (1.5 equiv)

    • Pd₂(dba)₃ (2.0 mol% Pd)

    • SPhos ligand (8.0 mol%)

    • Finely milled, anhydrous Cs₂CO₃ (2.0 equiv)

  • Solvent Addition: Add anhydrous, rigorously degassed 1,4-dioxane to achieve a 0.2 M concentration with respect to the aryl halide.

  • Coupling: Seal the Schlenk tube, remove it from the glovebox, and heat in a pre-equilibrated oil bath at 100 °C for 16–24 hours.

  • Self-Validation Check: Withdraw a 50 µL aliquot, dilute with EtOAc, wash with water, and analyze via GC-MS or LC-MS. You should observe the target mass with <5% of the protodeboronated byproduct (1-methoxy-3-(methoxymethoxy)benzene).

  • Workup & Deprotection: Cool the mixture to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate. To remove the MOM group, dissolve the crude intermediate in Methanol, add 3M HCl (aqueous), and stir at 50 °C for 2 hours until deprotection is complete.

References

  • Protodeboronation - Wikipedia. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - Journal of the American Chemical Society (via University of Edinburgh).[Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - RSC Organic Chemistry Frontiers.[Link]

  • A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - NIH / Journal of Organic Chemistry.[Link]

  • A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction - Beilstein Journal of Organic Chemistry.[Link]

Sources

Optimization

avoiding anhydride formation in 2-hydroxy-6-methoxyphenylboronic acid storage

The following technical guide addresses the stability and storage challenges of 2-hydroxy-6-methoxyphenylboronic acid , specifically focusing on the prevention and remediation of anhydride (boroxine) formation. Subject:...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability and storage challenges of 2-hydroxy-6-methoxyphenylboronic acid , specifically focusing on the prevention and remediation of anhydride (boroxine) formation.

Subject: Avoiding Anhydride Formation in 2-Hydroxy-6-methoxyphenylboronic Acid Ticket ID: B-OH-STABILITY-001 Status: Open[1]

Executive Summary: The Thermodynamic Battle

Users frequently report "degradation" of 2-hydroxy-6-methoxyphenylboronic acid upon storage.[1] In 90% of cases, this is not chemical decomposition (protodeboronation) but rather dehydrative trimerization into a cyclic anhydride called a boroxine .[1]

For this specific compound, the challenge is twofold due to the ortho-substituents:

  • Intermolecular Dehydration: Formation of the trimeric boroxine (the "Anhydride").[1]

  • Intramolecular Cyclization: The 2-hydroxy group attacks the boron center to form a benzoxaborole (a cyclic hemiester).[1]

The Core Truth: You cannot "stop" this equilibrium; you can only manage it.[1] The boronic acid form is thermodynamically disfavored in dry conditions.[1] This guide provides the protocols to minimize this shift and restore the acid form when necessary.

Diagnostic Module: Do I Have the Anhydride?

Before altering your storage, confirm the state of your material. Melting points are notoriously unreliable for boronic acids because the heat of the test drives dehydration during the measurement.

Method A: B NMR Spectroscopy (The Gold Standard)

Run the sample in a solvent that does not promote esterification (e.g., DMSO-


 with a trace of 

, or Acetone-

).[1]
SpeciesChemical Shift (

, ppm)
Visual Characteristic
Monomeric Boronic Acid ~28 - 30 ppm Broad singlet (quadrupolar relaxation)
Boroxine (Anhydride) ~32 - 35 ppm Broad singlet (shifted downfield)
Benzoxaborole (Cyclic) ~30 - 32 ppm Can overlap; often sharper than the acid
Borate (Tetrahedral) ~2 - 10 ppm Sharp singlet (only at high pH)

Technical Note: The 6-methoxy group is an Electron Donating Group (EDG).[1] This increases electron density at the boron, typically shielding the nucleus and shifting peaks slightly upfield compared to unsubstituted phenylboronic acid.[2]

Method B: Solubility Test
  • Boronic Acids: Generally soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in water/alcohol mixtures.[1]

  • Boroxines: often exhibit lower solubility in water but higher solubility in non-polar organic solvents (DCM, Chloroform) compared to their acid counterparts.[1]

The Mechanism & Equilibrium

Understanding the pathway is critical for intervention.

BoronicEquilibrium Acid Boronic Acid (Monomer) Benz Benzoxaborole (Cyclic Hemiester) Acid->Benz Intramolecular (-H2O) Boroxine Boroxine (Trimeric Anhydride) Acid->Boroxine Intermolecular (-3 H2O) Benz->Acid +H2O Boroxine->Acid +3 H2O Water + H2O

Figure 1: The dynamic equilibrium between the open acid, the intramolecular benzoxaborole, and the trimeric boroxine anhydride.

Storage Protocols: Preventing Dehydration

To avoid anhydride formation, you must manipulate the equilibrium principle: Keep water activity non-zero.

Protocol A: The "Humidified" Cold Storage (Recommended)

Contrary to standard chemical storage (which mandates desiccators), storing boronic acids over strong desiccants (like


) forces  dehydration into the boroxine.
  • Container: Use a glass vial with a Teflon-lined screw cap.[1]

  • Atmosphere: Flush with Argon (to prevent oxidative C-B bond cleavage), but do not dry the sample excessively if the acid form is desired.[1]

  • Temperature: Store at -20°C .

    • Reasoning: Dehydration is entropically driven (1 molecule

      
       4 molecules).[1] Lower temperatures thermodynamically favor the monomer and kinetically slow the dehydration.
      
  • The "Water Trick": Some labs place the sealed vial inside a secondary jar containing a slightly hydrated salt (e.g.,

    
    ) to maintain a specific humidity, though this is risky.[1] Better approach:  Accept that dehydration occurs and use the Reconstitution Protocol  (Section 5) before use.[1]
    
Protocol B: The Inert Solid Solution (For Long Term)

If you need to store the compound for >6 months:

  • Convert the boronic acid into a MIDA Boronate or Pinacol Ester .[1]

  • These derivatives are kinetically stable against trimerization.[1]

  • Hydrolyze back to the free acid only when needed.[1]

Troubleshooting & Recovery (FAQs)

Q: My sample has turned into a hard, insoluble solid. Is it ruined?

A: Likely not. It has polymerized into the boroxine.[1] The Fix (Reconstitution Protocol):

  • Dissolve the solid in a minimum amount of THF or Acetone.[1]

  • Add a small volume of water (approx. 10% v/v).

  • Stir for 30 minutes. The water shifts the equilibrium back to the acid (

    
    ).
    
  • Precipitate the monomer by adding non-polar solvent (Hexanes or Pentane) or by slow evaporation.[1]

Q: Why does the 6-methoxy group matter?

A: The 2-hydroxy-6-methoxyphenyl motif is sterically crowded ("frustrated").[1]

  • The 2-OH promotes formation of the benzoxaborole (see Figure 1).

  • The 6-OMe provides steric bulk that makes the formation of the flat, trimeric boroxine ring more difficult than in unsubstituted phenylboronic acid.

  • Result: You may see a mixture of benzoxaborole and acid , rather than the trimer. This is often acceptable for Suzuki couplings as the base in the reaction will open the ring.

Q: Can I use the Anhydride directly in reactions?

A: Yes. In 95% of Suzuki-Miyaura couplings, the boroxine hydrolyzes in situ under the basic, aqueous reaction conditions.

  • Correction: You must adjust your stoichiometry.[1]

  • 1 mole of Boroxine = 3 moles of Boronic Acid.[1]

  • If you weigh 100 mg of Boroxine thinking it is Boronic Acid, you are adding 3x the boron species , which may affect catalyst loading or side reactions.[1]

Decision Tree: Handling Your Sample

Workflow Start Start: Solid Sample Check Check 11B NMR (in Acetone-d6 + D2O) Start->Check Result1 Signal ~29 ppm Check->Result1 Result2 Signal ~33 ppm Check->Result2 Action1 Pure Acid. Store at -20°C. Result1->Action1 Action2 Boroxine Present. Is stoichiometry critical? Result2->Action2 Yes Yes (e.g. Kinetics/Binding) Action2->Yes No No (e.g. Synthesis) Action2->No Recrystallize Recrystallize: Dissolve in THF/H2O Precipitate w/ Hexane Yes->Recrystallize Calculate Use as is. Adjust MW (x3) for mass calc. No->Calculate

Figure 2: Decision matrix for handling boronic acid samples suspected of dehydration.

References

  • Hall, D. G. (2011).[1] Structure, Properties, and Preparation of Boronic Acid Derivatives.[1][3][4] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[1][5] Wiley-VCH.[1] [1]

  • Iovine, P. M., et al. (2010).[1][5] The Boroxine-Boronic Acid Equilibrium.[1][6] A detailed kinetic study on the reversibility of dehydration. Dalton Transactions.[1]

  • Santucci, L., & Gilman, H. (1958).[1] Hyper-dehydration of Boronic Acids.[1] Journal of the American Chemical Society. (Foundational text on boroxine formation).

  • Adamczyk-Woźniak, A., et al. (2009).[1] Benzoxaboroles: Old compounds with new applications.[1] Journal of Organometallic Chemistry.[1] (Specific relevance to 2-hydroxyphenylboronic acid cyclization).

Sources

Troubleshooting

Technical Support Center: Optimization of Suzuki-Miyaura Coupling for Sterically Demanding, Electron-Rich Boronic Acids

Ticket ID: SMC-ORTHO-ER-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Selection of optimal base for coupling electron-rich, ortho-substituted boronic acids. Executive Summary: The "Death Val...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SMC-ORTHO-ER-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Selection of optimal base for coupling electron-rich, ortho-substituted boronic acids.

Executive Summary: The "Death Valley" of Suzuki Coupling

Coupling electron-rich, ortho-substituted boronic acids represents one of the most challenging regimes in palladium catalysis. You are likely facing a convergence of two antagonistic factors:

  • Steric Hindrance (Ortho-effect): The ortho substituents physically block the palladium(II) center, significantly slowing down the transmetallation step (the rate-determining step in this context).

  • Electronic Destabilization (Electron-rich): Electron-donating groups (EDGs) increase the electron density on the boron-bearing carbon. This makes the C-B bond highly susceptible to protodeboronation (hydrolysis), a side reaction that often proceeds faster than the sluggish transmetallation.

The Solution: There is no single "universal" base, but Potassium Phosphate (


)  is the industry gold standard for these substrates, specifically when used with dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos). For strictly anhydrous requirements, Cesium Fluoride (CsF)  is the superior alternative.
Troubleshooting Guide: Diagnosing Reaction Failure

Symptom: "My boronic acid starting material has disappeared, but the product yield is <10%. LCMS shows the formation of the de-borylated arene (Ar-H)."

Diagnosis: You are experiencing rapid protodeboronation .[1] The base you selected is likely generating a high concentration of the boronate anion


 in an aqueous environment, which hydrolyzes before the palladium catalyst can engage it.
The Mechanistic Conflict

The diagram below illustrates the competition between the productive catalytic cycle and the destructive hydrolytic pathway.

Protodeboronation BoronicAcid Boronic Acid (Ar-B(OH)2) Boronate Boronate Anion [Ar-B(OH)3]- BoronicAcid->Boronate Activation (Fast) Base Base (OH- / F-) Base->Boronate Transmetallation Transmetallation (Productive) Boronate->Transmetallation Slow (Steric Block) Hydrolysis Protodeboronation (Destructive) Boronate->Hydrolysis Fast (Electron Rich) PdComplex L-Pd(II)-Ar' PdComplex->Transmetallation Product Biaryl Product (Ar-Ar') Transmetallation->Product Byproduct De-borylated Arene (Ar-H) Hydrolysis->Byproduct

Figure 1: The Kinetic Competition. Electron-rich substituents accelerate the lower "Hydrolysis" path, while ortho-sterics slow the upper "Transmetallation" path. Success depends on keeping the Boronate concentration low or accelerating Transmetallation.

Base Selection Matrix (FAQ)

Q: Why is


 preferred over 

or

?
A: Carbonate bases often require higher water concentrations to be effective, which promotes protodeboronation.

has a unique "buffering" capacity and high solubility in organic/water mixtures (like dioxane/water), allowing for a controlled release of the active boronate species. It maintains a pH that is basic enough to activate the boron, but not so basic as to accelerate hydrolysis instantly.

Q: When should I use Fluoride bases (CsF, TBAF)? A: Use fluorides when your substrate is extremely sensitive to water (e.g., 2-pyridyl boronic acids or polyfluorophenyl boronic acids). The fluoride anion (


) activates the boronic acid to form 

, which undergoes transmetallation but is far less prone to hydrolysis than the trihydroxy species formed by hydroxide bases.

Q: Is the counter-cation important (K vs Cs)? A: Yes. The "Cesium Effect" is real. Cesium salts (


, 

) are more soluble in organic solvents (like Toluene or DMF) than their Potassium counterparts. This allows the base to function in "drier" conditions, reducing the water available for protodeboronation.
Comparative Data: Base Performance
BasepKa (conj. acid)Water ToleranceRisk of ProtodeboronationBest Solvent System

~12.3Low/MediumLow (Optimal)Dioxane /

(5:1)

~3.2 (HF)Zero (Anhydrous)Very Low Toluene or Dioxane (Anhydrous)

~10.3HighHigh DME /


>14HighCritical Do not use for these substrates

>14MediumLow (Kinetic effect)Avoid (Severe Toxicity)
Experimental Protocols
Protocol A: The "Buchwald" Standard (Recommended)

Best for: General optimization of unstable, hindered boronic acids.

Rationale: This system utilizes SPhos , a ligand designed to facilitate the transmetallation of hindered substrates, combined with


  to minimize protodeboronation.
  • Reagents:

    • Aryl Halide (1.0 equiv)[2][3][4]

    • Boronic Acid (1.2 - 1.5 equiv)

    • Catalyst:

      
       (2-5 mol%) + SPhos  (4-10 mol%)
      
      • Note: Pre-complexed SPhos-Pd-G2 or G3 is superior to mixing in situ.

    • Base:

      
       (3.0 equiv, finely ground solid).
      
    • Solvent: Toluene or 1,4-Dioxane.

    • Additive: Deionized Water (Exact ratio: 5 parts solvent : 1 part water).

  • Procedure:

    • Charge a reaction vial with the Pd precatalyst, boronic acid, aryl halide, and solid

      
      .
      
    • Seal the vial and purge with Argon/Nitrogen for 5 minutes.

    • Add the solvent (Dioxane) and Water (degassed) via syringe.

    • Heat to 80-100 °C with vigorous stirring.

    • Critical Step: Monitor by LCMS at 30 minutes. These reactions are often fast; prolonged heating after conversion encourages decomposition.

Protocol B: The "Fu" Anhydrous Method

Best for: Substrates that decompose instantly in the presence of water (e.g., 2-heterocyclic boronic acids).

Rationale: Uses CsF to activate the boron without generating hydroxide ions.

  • Reagents:

    • Aryl Halide (1.0 equiv)[2][3][4]

    • Boronic Acid (1.5 - 2.0 equiv)[3]

    • Catalyst:

      
       (1.5 mol%) + 
      
      
      
      (6 mol%)
    • Base: CsF (2.0 - 3.0 equiv, anhydrous).

    • Solvent: 1,4-Dioxane or THF (Anhydrous).

  • Procedure:

    • Glovebox recommended: Weigh CsF, Pd source, Ligand, and substrates into a vial inside a glovebox.

    • Add anhydrous solvent.

    • Seal and heat to 50-80 °C .

    • Note:

      
       is pyrophoric; handle as a solution or use the 
      
      
      
      salt (requires an extra equivalent of base).
Decision Logic for Optimization

Use this workflow to determine your next experimental step.

OptimizationLogic Start Start: Ortho-Substituted Electron-Rich Coupling Standard Try Protocol A: SPhos + K3PO4 (aq) Start->Standard Check Check Result Standard->Check Success Yield > 80% Scale Up Check->Success Good Yield FailDecomp Fail: Protodeboronation (Ar-H observed) Check->FailDecomp Ar-H Formed FailStall Fail: No Reaction (SM recovered) Check->FailStall SM Recovered Anhydrous Switch to Protocol B: CsF + P(t-Bu)3 (Anhydrous) FailDecomp->Anhydrous Eliminate Water FailStall->Standard Increase Temp/Cat Load MIDA Switch Substrate: MIDA Boronate or BF3K salt Anhydrous->MIDA Still Fails?

Figure 2: Optimization Workflow. If K3PO4 fails due to hydrolysis (Ar-H), switch to CsF. If it fails due to inactivity, increase temperature or catalyst loading.

References
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[5] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[5] Journal of the American Chemical Society, 132(40), 14073–14075.[5] [Link]

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Danos, A., & Lloyd-Jones, G. C. (2009). Protodeboronation of Arylboronic Acids. Angewandte Chemie International Edition, 48(50), 9507–9510. [Link]

Sources

Optimization

purification of 2-hydroxy-6-methoxyphenylboronic acid from boroxine byproducts

Ticket ID: #PB-2H6M-PUR Subject: Purification of 2-hydroxy-6-methoxyphenylboronic acid from boroxine/anhydride byproducts Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PB-2H6M-PUR Subject: Purification of 2-hydroxy-6-methoxyphenylboronic acid from boroxine/anhydride byproducts Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering a classic thermodynamic challenge. Users working with 2-hydroxy-6-methoxyphenylboronic acid often struggle to isolate the "pure" boronic acid because this specific molecule undergoes two distinct dehydration pathways:

  • Cyclization: The ortho-hydroxyl group attacks the boron center to form a 5-membered benzoxaborole ring.

  • Oligomerization: These units dehydrate further to form anhydrides (dimers or trimers).

Critical Technical Note: In the solid state, your target molecule almost certainly exists as the cyclic benzoxaborole (4-methoxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole), not the open-chain boronic acid [


]. The "boroxine" you are trying to remove is likely the anhydride oligomer  of this benzoxaborole.

The following guide details how to shift the equilibrium toward the monomeric species using Hydrolytic Recrystallization .

Module 1: The Equilibrium Landscape

Before starting purification, you must visualize the species in your flask. Unlike standard phenylboronic acids, your molecule has an internal trap.

BoronEquilibrium OpenAcid Open Boronic Acid (Thermodynamically Unstable in Solid State) Benzoxaborole Benzoxaborole Monomer (Target Species) Stable Solid OpenAcid->Benzoxaborole - H2O (Fast, Intramolecular) Benzoxaborole->OpenAcid + H2O (Aqueous Solution) Anhydride Oligomeric Anhydrides ('Boroxine' Byproducts) Impurity Benzoxaborole->Anhydride - H2O (Heat/Vacuum) Anhydride->Benzoxaborole + H2O (Hydrolysis)

Figure 1: The thermodynamic landscape of 2-hydroxyphenylboronic acids. Note that the "Open Acid" rapidly cyclizes to the Benzoxaborole.

Module 2: Diagnostic Checklist

How do you confirm you have the anhydride/boroxine impurity?

Diagnostic MethodTarget Monomer (Benzoxaborole)Impurity (Anhydride/Boroxine)
1H NMR (DMSO-d6) Sharp peaks. Distinct OH signal (typically 9.0–9.5 ppm).Broad/split aromatic peaks. Missing or broadened OH signal.
Solubility Soluble in polar organic solvents (MeOH, Acetone).Often less soluble; may require heating.
Melting Point Sharp, defined range.Broad range, often melts >20°C higher than monomer or decomposes.
Visual Appearance Crystalline (needles or plates).[1]Amorphous powder or "glassy" solid.

Module 3: Purification Protocols

Protocol A: Hydrolytic Recrystallization (Recommended)

This method uses water to chemically cleave the anhydride bonds (hydrolysis) while using a co-solvent to allow crystallization.

Reagents:

  • Acetonitrile (ACN) or Acetone (HPLC Grade)

  • Deionized Water

  • Hexanes (optional, for washing)

Step-by-Step:

  • Dissolution: Place your crude solid in a flask. Add the minimum amount of boiling ACN (or Acetone) required to fully dissolve the solid.

    • Why: These solvents dissolve both the monomer and the anhydride.

  • Hydrolysis Trigger: While keeping the solution hot (but not boiling), add warm water dropwise.

    • Ratio: Aim for a final solvent ratio of approximately 3:1 (Organic:Water).

    • Mechanism:[2][3][4] The water forces the equilibrium:

      
      .
      
  • Cooling: Allow the solution to cool to room temperature slowly (over 1-2 hours). Do not place it immediately on ice, as this traps impurities (oiling out).

  • Crystallization: Once room temperature is reached, place the flask in a refrigerator (4°C) for 4–12 hours.

  • Filtration: Filter the crystals.

  • The Critical Drying Step: Dry the solid in air or a vacuum oven at low temperature (<40°C) .

    • Warning: High heat or strong vacuum (desiccator) will dehydrate the product, reforming the boroxine/anhydride you just removed.

Protocol B: The pH Swing (For Stubborn Impurities)

If recrystallization fails or oils out, use this chemical extraction method.

  • Saponification: Dissolve the crude material in 1M NaOH (aqueous).

    • Result: This converts all species (monomers and anhydrides) into the water-soluble boronate salt [

      
      ].
      
  • Wash: Extract the aqueous layer with Dichloromethane (DCM) or Ether.

    • Result: Non-acidic organic impurities remain in the organic layer. Discard the organic layer.

  • Precipitation: Carefully acidify the aqueous layer with 1M HCl to pH ~3-4.

    • Result: The benzoxaborole monomer will precipitate.

  • Collection: Filter and dry as in Protocol A.

Module 4: Troubleshooting & FAQs

Q: My product turns into a sticky oil instead of crystals. Why? A: This is "oiling out," common with boronic acids.

  • Cause: The water concentration is too high, or cooling was too rapid.

  • Fix: Re-heat the mixture until dissolved. Add a small amount of the organic solvent (ACN/Acetone) to solubilize the oil. Scratch the glass with a spatula to induce nucleation. Allow to cool very slowly.

Q: My Melting Point (MP) is 20°C lower than the literature value. Is it impure? A: Not necessarily. Boronic acids are notorious for unreliable MPs because they undergo dehydration during the measurement.

  • Validation: Rely on Elemental Analysis or qNMR (Quantitative NMR) rather than MP. If the NMR is clean, the MP depression is likely a thermal artifact.

Q: Can I store this in a desiccator? A: NO. Desiccants (silica,


) actively pull water from the molecule, driving the formation of the anhydride (boroxine).
  • Storage: Store in a tightly sealed vial in the fridge (2–8°C). Ambient humidity is actually safer for the monomer than a desiccator.

References

  • Hall, D. G. (Ed.).[4][5][6][7] (2011).[4][5] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (2nd ed.).[6][8] Wiley-VCH.[5][7] [6]

    • The authoritative text on boronic acid properties and purific
  • Vshyvenko, S., et al. (2016).[9] Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters, 7(12), 1097–1101.[9] [Link]

    • Definitive proof of the benzoxaborole cyclization preference for 2-hydroxyphenylboronic acids.
  • Santucci, L., & Gilman, H. (1958). A Study of the Dehydration of Some Arylboronic Acids. Journal of the American Chemical Society, 80(8), 1931–1934. [Link]

    • Foundational work establishing the solvent-dependent equilibrium between boronic acids and boroxines.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-Hydroxy-6-methoxyphenylboronic Acid

Case ID: #BOR-OH-OMe-001 Status: High Priority / Unstable Reagent Subject: Prevention of Protodeboronation in Basic Media Executive Summary You are encountering stability issues with 2-hydroxy-6-methoxyphenylboronic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #BOR-OH-OMe-001 Status: High Priority / Unstable Reagent Subject: Prevention of Protodeboronation in Basic Media

Executive Summary

You are encountering stability issues with 2-hydroxy-6-methoxyphenylboronic acid because it belongs to a class of "notoriously unstable" 2,6-disubstituted arylboronic acids. Under the basic conditions required for Suzuki-Miyaura coupling, this molecule undergoes rapid protodeboronation (cleavage of the C–B bond), often faster than the desired cross-coupling.

Immediate Action Required: Do not store this reagent in basic solutions. If your reaction yield is low (<30%) or you observe the formation of 3-methoxyphenol (the deboronated byproduct), you must alter your protocol to either protect the phenol or exclude water .

Module 1: Diagnostic & Root Cause Analysis

The Mechanism of Failure

The instability is driven by the synergistic effect of the ortho-hydroxyl and ortho-methoxy groups.

  • Base Activation: Standard Suzuki conditions use a base (e.g.,

    
    , NaOH). This deprotonates the phenol (pKa ~10) to form a phenolate .
    
  • Electronic Destabilization: The phenolate is a strong electron donor. It pushes electron density into the aromatic ring, specifically targeting the carbon attached to the boron (the ipso carbon).

  • Protodeboronation: The electron-rich ipso carbon becomes susceptible to protonation by water or solvent, leading to the cleavage of the C–B bond and release of boric acid.[1]

This pathway is significantly faster than the transmetalation step in the catalytic cycle, leading to catalyst deactivation and byproduct formation.

Visualizing the Degradation Pathway

The following diagram illustrates the "Phenolate-Directed Protodeboronation" mechanism that competes with your reaction.

Protodeboronation Start 2-Hydroxy-6-methoxy -phenylboronic acid Intermediate Phenolate Boronate (Highly Reactive Anion) Start->Intermediate Deprotonation Base Base (OH-) Base->Intermediate TS Ipso-Protonation Transition State Intermediate->TS + H2O / Solvent Coupling Desired Suzuki Product Intermediate->Coupling Pd Catalyst (Too Slow) Product 3-Methoxyphenol (Dead Byproduct) TS->Product Loss of B(OH)3

Figure 1: The competitive degradation pathway. The red path (protodeboronation) often outcompetes the green path (cross-coupling) due to the high reactivity of the phenolate intermediate.

Module 2: Troubleshooting Protocols

If your reaction is failing, adopt one of the following three strategies. Strategy A is the most robust; Strategy C is the fastest to test.

Strategy A: Phenol Protection (Recommended)

The free hydroxyl group is the primary liability. Masking it prevents phenolate formation.

  • Protocol: Convert the 2-hydroxy group to a benzyl ether (OBn) , methoxymethyl ether (OMOM) , or acetate (OAc) before the coupling step.

  • Why it works: These groups are not acidic.[2] The base used in the Suzuki coupling will activate the boronic acid (forming the boronate "ate" complex) without creating the hyper-reactive phenolate species.

  • Note: Acetates (OAc) can sometimes be cleaved by strong hydroxide bases. Use mild bases like

    
     or 
    
    
    
    if using acetate protection.
Strategy B: The "Slow Release" Method (MIDA Boronates)

If you cannot protect the phenol, use a MIDA (N-methyliminodiacetic acid) boronate instead of the free boronic acid.

  • Protocol:

    • Synthesize or purchase the MIDA boronate of your substrate.

    • Run the coupling in a biphasic system (e.g., THF/Water) with a weak base (

      
      ).
      
  • Why it works: The MIDA ligand locks the boron atom into an sp3 hybridization, making it immune to protodeboronation. Under the reaction conditions, the MIDA ester hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic cycle, keeping the standing concentration of the unstable species low.

Strategy C: Anhydrous Rapid Coupling

If you must use the free acid, you must eliminate the proton source (water) and accelerate the catalyst.

  • Reagents:

    • Base: Anhydrous

      
       (finely ground) or 
      
      
      
      .
    • Solvent: Anhydrous 1,4-Dioxane or Toluene (Degassed).

    • Catalyst: Highly active systems like Pd(OAc)2 + SPhos or Pd-PEPPSI-IPr .

  • Protocol:

    • Flame-dry all glassware.

    • Add Boronic Acid (1.5 equiv), Halide (1.0 equiv), Base (3.0 equiv), and Catalyst (2-5 mol%).

    • Add anhydrous solvent under Argon.

    • Heat rapidly (pre-heated oil bath at 80-100°C).

  • Why it works: Removing water blocks the primary proton source for deboronation. High-activity catalysts (like SPhos) accelerate the oxidative addition/transmetalation steps, allowing the cross-coupling to win the race against decomposition.

Module 3: Optimization Data & Reference Table

Use this decision matrix to select the correct reaction conditions for your specific constraints.

VariableStandard Condition (Avoid)Optimized Condition (Recommended)Reason
Base

,

,


,

,

Strong aqueous bases trigger rapid phenolate formation and hydrolysis.
Solvent DMF, MeOH, EtOHDioxane , Toluene , THF Protic solvents (alcohols) act as proton sources for deboronation.
Water Standard 2:1 mixStrictly Anhydrous (or <1% v/v)Water is the reagent that cleaves the C-B bond.
Ligand

(Tetrakis)
SPhos , XPhos , RuPhos Bulky, electron-rich ligands speed up the catalytic cycle to outrun decomposition.
Experimental Workflow Visualization

Workflow Start Start: Reaction Setup Check Is the Phenol Protected? Start->Check Protected Yes (e.g., -OBn, -OMOM) Check->Protected Yes Unprotected No (-OH is free) Check->Unprotected No StdProtocol Standard Suzuki: Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 80°C Protected->StdProtocol Anhydrous Anhydrous Protocol: Pd-SPhos, K3PO4 (dry) Dry Dioxane, 100°C Unprotected->Anhydrous Option A (Speed) MIDA MIDA Protocol: Slow addition or Hydrolysis control Unprotected->MIDA Option B (Stability)

Figure 2: Decision tree for selecting the appropriate experimental protocol based on substrate protection.

Module 4: FAQs & Storage

Q: Can I store 2-hydroxy-6-methoxyphenylboronic acid in solution? A: No. Even in neutral solvents like DMSO or Methanol, slow oxidation or protodeboronation can occur over days. Prepare fresh or store as a solid at -20°C under Argon.

Q: I see a spot on TLC that isn't my product or starting material. What is it? A: It is likely 3-methoxyphenol . This is the specific byproduct of protodeboronation. If you see this, your reaction conditions are too "wet" or too basic.

Q: Why does the 6-methoxy group make it worse? A: While 2-hydroxyphenylboronic acid is already unstable, the 6-methoxy group adds electron density to the ring (making the ipso-carbon more nucleophilic/basic) and adds steric bulk that slows down the desired transmetalation, giving the decomposition pathway more time to occur.

References

  • Cox, P. A., et al. (2017). "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion." Journal of the American Chemical Society, 139(37), 13156–13165.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Suzuki-Miyaura Coupling of Unstable Nucleophiles."[3] Journal of the American Chemical Society, 132(40), 14073–14075.

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks." Journal of the American Chemical Society, 129(21), 6716–6717.

  • Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 40(4), 275–286.

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates with 2-hydroxy-6-methoxyphenylboronic Acid

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with Suzuki-Miyaura r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with Suzuki-Miyaura reactions involving 2-hydroxy-6-methoxyphenylboronic acid. The unique ortho-substitution pattern of this reagent, featuring both a hydroxyl and a methoxy group, presents specific steric and electronic challenges that can lead to frustratingly low conversion rates.

This document moves beyond standard protocols to provide a deep, mechanistically-driven troubleshooting framework. We will explore the causality behind common failures and provide robust, field-proven strategies to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction shows no product formation, and I've recovered most of my starting material. What are the absolute first things to check?

A1: Before delving into complex optimization, always verify the fundamentals:

  • Reagent Quality: Boronic acids can degrade over time. Ensure your 2-hydroxy-6-methoxyphenylboronic acid is from a reliable source and has been stored correctly under inert conditions. Consider its purity, as it is often sold as a 95% pure solid.[1]

  • Inert Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly degassed (e.g., via three freeze-pump-thaw cycles) and maintained under a positive pressure of an inert gas like Argon or Nitrogen throughout the experiment.[2]

  • Solvent and Base Quality: Ensure solvents are anhydrous (if required by the protocol) and that the base is fresh. An old or hydrated base can significantly impede the reaction.

Q2: I'm observing a significant amount of a byproduct that corresponds to my starting aryl halide, but without the halogen. What is happening?

A2: You are likely observing dehalogenation. This occurs when the organopalladium intermediate formed after oxidative addition is intercepted by a hydride source before it can transmetalate with the boronic acid. Common hydride sources include amine bases or alcoholic solvents.[2][3] To mitigate this, consider switching to a non-amine base (e.g., K₃PO₄, Cs₂CO₃) and ensure your solvents are not potential hydride donors.

Q3: What is protodeboronation, and why is it a concern with my specific boronic acid?

A3: Protodeboronation is a critical side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[4] This reaction is often promoted by aqueous basic conditions.[5][6] 2-hydroxy-6-methoxyphenylboronic acid can be particularly susceptible due to its electronic properties. You can detect this by LC-MS, looking for the mass of 2-methoxyphenol in your crude reaction mixture.

Q4: My main byproduct is a symmetrical biaryl derived from my boronic acid (homocoupling). What causes this?

A4: Homocoupling is often a sign that your catalyst system is not efficient or that oxygen has entered the reaction. It can be promoted by the presence of Pd(II) species, which can arise from an incomplete reduction of a Pd(II) precatalyst or oxidation of the active Pd(0) catalyst.[2][3] Ensuring a rigorously oxygen-free environment and using a pre-catalyst that efficiently generates Pd(0) can minimize this issue.

In-Depth Troubleshooting Guide: A Symptom-Based Approach

Low conversion rates with this substrate typically fall into two categories: an inactive catalytic cycle or dominant side reactions. The following sections provide a logical workflow to diagnose and solve these issues.

Workflow: Diagnosing Reaction Failure

The following decision tree illustrates a systematic approach to troubleshooting.

G start Low Conversion Observed sm_check High Starting Material (SM) Recovery? start->sm_check byproduct_check Significant Byproducts Observed? sm_check->byproduct_check No inactive_cycle Problem: Inefficient Catalytic Cycle (Oxidative Addition or Transmetalation) sm_check->inactive_cycle Yes byproduct_check->inactive_cycle No (General Low Reactivity) side_reactions Problem: Competing Side Reactions byproduct_check->side_reactions Yes oa_issue Cause: Slow Oxidative Addition (Steric/Electronic Mismatch) inactive_cycle->oa_issue tm_issue Cause: Slow Transmetalation (Base/Solvent Issue) inactive_cycle->tm_issue protodeboronation Byproduct: Protodeboronation (Loss of Nucleophile) side_reactions->protodeboronation homocoupling Byproduct: Homocoupling (Oxygen/Pd(II) Contamination) side_reactions->homocoupling

Caption: Troubleshooting Decision Tree for Suzuki-Miyaura Reactions.

Addressing an Inefficient Catalytic Cycle

If you recover most of your starting materials, the catalytic cycle is likely stalled at one of the two key steps: oxidative addition or transmetalation.

The electron-rich nature and steric bulk of the two ortho-substituents on your aryl halide partner can make the initial oxidative addition step difficult for the palladium catalyst.

  • Expert Insight: Standard catalysts like Pd(PPh₃)₄ may be insufficient. The key is to use a catalyst system that promotes the formation of a highly reactive, monoligated Pd(0) species.[7] Bulky, electron-rich phosphine ligands are ideal for this purpose as they stabilize the Pd(0) center and facilitate the cleavage of the C-X bond.

  • Solution: Screen a panel of advanced ligands. Buchwald-type biarylphosphine ligands or N-heterocyclic carbene (NHC) ligands are often required for challenging substrates.[8][9]

Parameter Recommended Starting Conditions Rationale
Pre-catalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)Common, reliable sources of palladium. Pd(II) sources require in-situ reduction.[2]
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich ligands that excel with sterically hindered and electron-rich substrates.[3][9]
Base K₃PO₄ (2-3 equivalents)A moderately strong base effective in many Suzuki couplings.[7]
Solvent Dioxane/H₂O (10:1) or Toluene/H₂O (10:1)Biphasic systems are common and effective.[10] The presence of water can be crucial.
Temperature 80-110 °CHigher temperatures are often needed to overcome the activation barrier for hindered substrates.

Transmetalation, the transfer of the aryl group from boron to palladium, is often the rate-limiting step. For this to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[8][11][12] The phenolic -OH group on 2-hydroxy-6-methoxyphenylboronic acid adds a layer of complexity, as it can be deprotonated by the base.

  • Expert Insight: The choice of base and solvent is a delicate balance. A base must be strong enough to form the boronate, but overly harsh conditions or an unsuitable solvent can accelerate side reactions like protodeboronation. The solubility of the inorganic base and the boronate salt is critical, which is why polar, and often aqueous, co-solvents are beneficial.[13][14]

  • Solution: If ligand screening fails, perform a systematic screen of bases and solvents.

Base Screen Solvent System Key Considerations
K₂CO₃Dioxane/H₂OA milder inorganic base. May be insufficient for activation.
K₃PO₄ Dioxane/H₂O or Toluene/H₂O Often the "sweet spot" for challenging couplings. [7]
Cs₂CO₃Toluene or THFA stronger, more soluble inorganic base. Can be very effective but also increases the risk of protodeboronation.
KFTHFA mild base that can be effective while minimizing decomposition of sensitive substrates.[8]
Minimizing Dominant Side Reactions

If your starting materials are consumed but the desired product yield is low, side reactions are the likely culprit.

This is one of the most common failure modes for electron-rich or sensitive boronic acids.[4]

  • Expert Insight: The rate of protodeboronation is highly dependent on the base, temperature, and water concentration. The goal is to find conditions where the rate of transmetalation significantly outpaces the rate of protodeboronation.

  • Solutions:

    • Use Milder Conditions: Lower the reaction temperature and screen weaker bases (e.g., K₂CO₃, KF).

    • Minimize Water: While some water is often necessary, excessive amounts can accelerate protonolysis. Try reducing the water content in your solvent system or using an anhydrous organic base/solvent combination.

    • Use a Boronic Ester: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or an MIDA boronate ester. These act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and minimizing decomposition.[4]

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), 2-hydroxy-6-methoxyphenylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).

  • Degassing: Seal the flask and evacuate and backfill with inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 10:1 Dioxane/H₂O mixture) via syringe.

  • Reaction: Heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS at regular intervals (e.g., 2h, 6h, 24h).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography and calculate the isolated yield.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. The cycle consists of three main stages.

Suzuki_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa Ar¹-X pd2_halide Ar¹-Pd(II)(X)L₂ oa->pd2_halide tm Transmetalation pd2_halide->tm Ar²B(OH)₂ + Base pd2_biaryl Ar¹-Pd(II)(Ar²)L₂ tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Ar¹-Ar² (Product)

Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (C-X) bond of the electrophile (Ar¹-X). This is often slower for electron-rich or sterically hindered aryl halides.

  • Transmetalation: The organic group (Ar²) is transferred from the activated boronate to the palladium center, displacing the halide. This step requires a base and is often the rate-determining step of the entire cycle.[11][15]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) are expelled from the palladium center, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.[16]

For 2-hydroxy-6-methoxyphenylboronic acid, the steric hindrance from the ortho-substituents can impede both the approach of the boronic acid to the palladium complex during transmetalation and the final reductive elimination step. This is why bulky, electron-rich ligands that create a more open coordination sphere on the palladium are so crucial for success.

References

  • Matos, K., Soderquist, J. A. (1998). The Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Carrow, B. P., Hartwig, J. F. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Journal of the American Chemical Society. Available at: [Link]

  • Lima, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Lyubimov, S. E., et al. (2011). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Chemical Engineering Transactions. Available at: [Link]

  • Fors, B. P., et al. (2012). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society. Available at: [Link]

  • Kinzel, T., et al. (2010). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Angewandte Chemie International Edition. Available at: [Link]

  • Lennox, A. J. J., Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • Billingsley, K. L., Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]

  • Serej, D. A., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Wikipedia. (n.d.). Protodeboronation. Available at: [Link]

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protodeboronation. Available at: [Link]

  • Cox, P. A., et al. (2014). Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids. The Journal of Organic Chemistry. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]

Sources

Troubleshooting

alternative catalysts for unreactive 2-hydroxy-6-methoxyphenylboronic acid substrates

Topic: Alternative Catalysts and Strategies for Suzuki-Miyaura Coupling of 2-Hydroxy-6-methoxyphenylboronic Acid Substrates Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic che...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Alternative Catalysts and Strategies for Suzuki-Miyaura Coupling of 2-Hydroxy-6-methoxyphenylboronic Acid Substrates

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability in forming carbon-carbon bonds.[1] However, its efficiency can be severely hampered by substrates bearing challenging structural motifs. 2-Hydroxy-6-methoxyphenylboronic acid is a prime example of such a substrate, characterized by significant steric hindrance from two ortho-substituents and a high propensity for protodeboronation. Standard palladium catalysts, such as those employing triphenylphosphine ligands, often fail to provide satisfactory yields, leading to reaction stalling, catalyst deactivation, and the formation of undesired byproducts.

This technical support guide provides researchers, scientists, and drug development professionals with a dedicated resource for overcoming these challenges. We will explore the underlying causes of low reactivity and detail proven alternative catalyst systems and strategic modifications in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura reaction failing with 2-hydroxy-6-methoxyphenylboronic acid when using a standard catalyst like Pd(PPh₃)₄?

A1: The failure of standard catalysts with this substrate stems from two primary issues:

  • Steric Hindrance: The methoxy and hydroxy groups at the ortho positions create a sterically crowded environment around the boronic acid. This bulkiness severely impedes two key steps in the catalytic cycle: transmetalation (the transfer of the aryl group from boron to palladium) and the subsequent reductive elimination that forms the final product.[2][3]

  • Protodeboronation: The acidic proton of the ortho-hydroxyl group, in combination with the basic reaction conditions, can facilitate a destructive side reaction where the C-B bond is cleaved and replaced with a C-H bond, consuming your starting material.[4] This is a common issue for hydroxy- and heteroarylboronic acids and is often accelerated by the bases required for the main reaction.[5][6]

Q2: What is protodeboronation, and how can I detect it?

A2: Protodeboronation is the protonolysis of the carbon-boron bond, converting the arylboronic acid back to its corresponding arene (in this case, 3-methoxyphenol).[4] It is a major unproductive pathway that lowers yield. You can detect it by running a reaction aliquot on LC-MS or GC-MS and looking for the mass of the deboronated starting material. Its presence indicates that the rate of this side reaction is competitive with or faster than the desired cross-coupling.

Q3: How do bulky, electron-rich phosphine ligands like SPhos and XPhos improve yields for this substrate?

A3: The Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are transformative for challenging couplings.[7][8] Their effectiveness arises from several structural features:

  • Promotion of Monoligated Species: Their significant steric bulk favors the formation of highly reactive, monoligated L-Pd(0) catalytic species. These unsaturated complexes are more adept at undergoing oxidative addition with the coupling partner.[9]

  • Accelerated Reductive Elimination: The steric pressure exerted by these ligands also accelerates the final reductive elimination step, which is often the rate-limiting step for forming sterically congested biaryl products.[10] This is crucial for overcoming the hindrance from the ortho-substituents.

  • Enhanced Stability: These ligands form robust palladium complexes that are less prone to decomposition into inactive palladium black, leading to higher catalyst turnover numbers.[2]

Q4: What role does the base play, and which one should I choose?

A4: The base is critical for activating the boronic acid to facilitate transmetalation.[11] However, for a base-sensitive substrate like 2-hydroxy-6-methoxyphenylboronic acid, the choice of base is a delicate balance. Strong, nucleophilic bases like NaOH or KOH can aggressively promote protodeboronation.[5] Milder bases are generally preferred.

  • Potassium Phosphate (K₃PO₄): An excellent general-purpose base for challenging couplings.

  • Cesium Carbonate (Cs₂CO₃): Often provides good results and is highly effective in many systems.[12]

  • Cesium Fluoride (CsF) or Potassium Fluoride (KF): These are particularly useful for minimizing protodeboronation, especially with sensitive heteroaryl boronic acids, and can be used in less polar solvents.[11][13]

Q5: Are there strategies to avoid protodeboronation altogether?

A5: Yes. If optimizing the base and catalyst is insufficient, a "slow-release" strategy is a powerful alternative. This involves converting the boronic acid into a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate ester or an organotrifluoroborate.[4] Under the reaction conditions, these protected forms slowly hydrolyze to release a low, steady concentration of the free boronic acid. This minimizes the amount of vulnerable boronic acid present at any given time, thereby suppressing the rate of protodeboronation relative to the rate of productive cross-coupling.[14]

Troubleshooting Guide

This guide addresses specific experimental failures and provides actionable solutions.

Problem 1: Low to no yield of the desired biaryl product.
Possible Cause Explanation & Recommended Solution
Inefficient Catalyst System Standard phosphine ligands (e.g., PPh₃, PCy₃) are often not bulky or electron-rich enough to facilitate the difficult oxidative addition and reductive elimination steps required for this tetra-ortho-substituted pattern.[2] Solution: Switch to a modern catalyst system known for coupling sterically hindered substrates. Buchwald-type ligands are the first choice.[7][8] N-Heterocyclic Carbene (NHC) ligands are also a robust alternative.[11]
Significant Protodeboronation The desired reaction is being outcompeted by the destruction of the boronic acid. This is likely if you observe 3-methoxyphenol as a major byproduct. Solution: 1. Change the Base: Switch from strong bases (NaOH, KOH) to milder options like K₃PO₄, Cs₂CO₃, or CsF.[12][13] 2. Ensure Anhydrous Conditions: Use freshly distilled, degassed anhydrous solvents and oven-dried glassware. Water accelerates protodeboronation.[2] 3. Employ a Slow-Release Strategy: Convert the boronic acid to its MIDA boronate ester. This is often the most effective solution for highly sensitive substrates.[4][14]
Catalyst Deactivation The palladium catalyst may be decomposing to form inactive palladium black, especially at high temperatures or if impurities are present.[2][15] Solution: 1. Use a Precatalyst: Modern palladacycle precatalysts (e.g., SPhos Pd G4) are designed for stability and efficiently generate the active Pd(0) species in situ, often under milder conditions.[16] 2. Lower Reaction Temperature: If possible, try running the reaction at a lower temperature (e.g., 80-90 °C instead of >100 °C) for a longer period.
Problem 2: Reaction is sluggish and requires harsh conditions (high temperature, long reaction time).
Possible Cause Explanation & Recommended Solution
Slow Reductive Elimination The final, product-forming step is often the rate-determining step for sterically demanding couplings. The steric clash between the two aryl groups on the palladium center creates a high energy barrier for C-C bond formation.[3] Solution: Use a ligand specifically designed to promote reductive elimination. Buchwald biaryl phosphine ligands are ideal for this, as their bulk facilitates the collapse of the palladium intermediate to release the product.[7][10] Newly developed ligands with electron-withdrawing groups can also accelerate this step.[10]
Poor Solvent Choice The solvent influences the solubility of the reagents and the stability and activity of the catalyst. Solution: Aprotic polar solvents are generally effective. Toluene, 1,4-dioxane, and 2-methyltetrahydrofuran (2-MeTHF) are excellent choices.[16] For reactions involving fluoride bases like CsF, less polar solvents like toluene or ethereal solvents are often preferred.

Visualized Workflows & Mechanisms

Catalytic Cycle & Key Challenges

The diagram below illustrates the Suzuki-Miyaura catalytic cycle, highlighting the problematic steps for unreactive substrates like 2-hydroxy-6-methoxyphenylboronic acid and the competing protodeboronation pathway.

Suzuki_Cycle cluster_trans Transmetalation Step pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar¹)(X) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex L-Pd(II)(Ar¹)(Ar²) (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar¹-Ar² (Product) trans_complex->product ar1x Ar¹-X boronic Ar²-B(OH)₂ boronate [Ar²-B(OH)₃]⁻ boronic->boronate Activation protodeboronation Protodeboronation (Side Reaction) boronic->protodeboronation H⁺ / Base base Base base->boronic boronate->trans_complex side_product Ar²-H (Byproduct) protodeboronation->side_product

Caption: Suzuki-Miyaura cycle highlighting slow steps and the protodeboronation side reaction.

Troubleshooting Decision Tree

Use this flowchart to systematically diagnose and solve common issues.

Troubleshooting_Flowchart start Reaction Failure: Low or No Yield check_proto Is 3-methoxyphenol (protodeboronation byproduct) detected via LCMS/GCMS? start->check_proto change_base 1. Switch to milder base (K₃PO₄, Cs₂CO₃, CsF). 2. Ensure anhydrous conditions. check_proto->change_base Yes change_ligand Switch to a bulky, electron-rich Buchwald-type ligand (e.g., SPhos, XPhos, RuPhos). check_proto->change_ligand No yes_path YES re_evaluate1 Re-run experiment. Improved? change_base->re_evaluate1 slow_release Use 'Slow-Release' Strategy: Convert to MIDA boronate ester. re_evaluate1->slow_release No success Success! re_evaluate1->success Yes slow_release->success no_path NO use_precatalyst Use a stable palladacycle precatalyst (e.g., G3 or G4). change_ligand->use_precatalyst re_evaluate2 Re-run experiment. Improved? use_precatalyst->re_evaluate2 re_evaluate2->success Yes contact_support Further optimization needed. Contact Technical Support. re_evaluate2->contact_support No

Caption: A decision tree for troubleshooting failed Suzuki-Miyaura coupling reactions.

Experimental Protocols

Protocol 1: General Procedure using a Buchwald Ligand Precatalyst

This protocol is a robust starting point for the coupling of 2-hydroxy-6-methoxyphenylboronic acid with a generic aryl bromide (Ar-Br).

Reagents & Equipment:

  • SPhos Pd G4 Precatalyst

  • 2-Hydroxy-6-methoxyphenylboronic acid

  • Aryl bromide (Ar-Br)

  • Potassium phosphate (K₃PO₄), finely powdered and dried

  • Anhydrous, degassed 1,4-dioxane or toluene

  • Schlenk flask or sealed reaction vial, stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), 2-hydroxy-6-methoxyphenylboronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the SPhos Pd G4 precatalyst (0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL, 0.2 M).

  • Reaction: Seal the flask and heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: Preparation and Use of a MIDA Boronate Ester

This two-step procedure is for substrates highly prone to protodeboronation.

Part A: Synthesis of the MIDA Boronate Ester

  • In a round-bottom flask, dissolve 2-hydroxy-6-methoxyphenylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv) in DMSO at room temperature.

  • Stir the mixture vigorously. A precipitate will typically form within 1-4 hours.

  • Collect the solid product by filtration, wash thoroughly with acetone, and dry under vacuum. The MIDA boronate ester is usually stable and can be stored.

Part B: Suzuki-Miyaura Coupling using the MIDA Ester

  • Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), the MIDA boronate ester (1.2 mmol, 1.2 equiv), and K₃PO₄ (3.0 mmol, 3.0 equiv). Note: More base is needed to neutralize the released MIDA ligand.

  • Catalyst & Solvent: Add the catalyst (e.g., XPhos Pd G3, 2 mol%) and anhydrous, degassed solvent (e.g., 2-MeTHF).

  • Reaction & Work-up: Follow steps 4-6 from Protocol 1. The reaction may require slightly longer times as the slow release of the boronic acid is the intended mechanism.

References

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters - ACS Publications.
  • Buchwald Phosphine Ligands. Merck.
  • Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich.
  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. Available at: [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI.
  • Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv.
  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PMC.
  • Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Organic Chemistry Portal.
  • Reduced Tiara‐like Palladium Complex for Suzuki Cross‐Coupling Reactions. CNR-IRIS.
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv.
  • Protodeboronation. Wikipedia.
  • Structure–Reactivity Relationships of Buchwald-type Phosphines in Nickel-Catalyzed Cross-Couplings. PMC.
  • Palladium catalyzed ligand-free Suzuki cross-coupling reaction. ResearchGate. Available at: [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC.
  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv.
  • Unveiling the Effects of Linker Substitution in Suzuki Coupling Reaction with Palladium Nanoparticles in Metal. OSTI.GOV.
  • Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC.
  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing.
  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. PubMed.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
  • Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos. Benchchem.
  • Suzuki reaction. Wikipedia.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Rsc.org.
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Semantic Scholar. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC.

Sources

Optimization

Technical Support Center: Solvent Effects on the Stability of 2-Hydroxy-6-methoxyphenylboronic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the erratic behavior of highly substituted arylboronic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the erratic behavior of highly substituted arylboronic acids.

2-Hydroxy-6-methoxyphenylboronic acid is a notoriously challenging building block. Its instability is not random; it is a direct consequence of its unique stereoelectronic environment. Both the hydroxyl (-OH) and methoxy (-OMe) groups are strongly electron-donating via resonance (+M effect), which dramatically increases the electron density at the ipso-carbon[1]. Furthermore, these two ortho-substituents create severe steric strain (B-strain) around the planar sp²-hybridized boron atom. When exposed to certain solvents or bases, the boron atom rehybridizes to a tetrahedral sp³ boronate complex. The subsequent cleavage of the carbon-boron (C-B) bond provides massive thermodynamic relief from this steric strain, leading to rapid degradation[2].

Understanding the causality between solvent choice and these degradation pathways is critical for successful synthesis.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does 2-hydroxy-6-methoxyphenylboronic acid degrade so rapidly in aqueous basic solutions during Suzuki-Miyaura couplings? A: The primary degradation pathway is base-catalyzed protodeboronation, a process where the C-B bond is cleaved and replaced by a C-H bond, yielding 3-methoxyphenol[3]. In aqueous base, the boronic acid forms a highly reactive tetrahedral boronate anion. For highly electron-rich, ortho-substituted arylboronic acids, the relief of steric strain upon C-B cleavage drives the rapid expulsion of the borate leaving group[2]. Protic solvents act as the proton source, accelerating this undesired side reaction[4].

Q2: I stored this compound in ethanol, and it lost its reactivity. What happened? A: Protic solvents like ethanol and methanol facilitate solvolysis and provide a readily available proton source for protodeboronation[4]. Additionally, the ortho-hydroxyl group can form an intramolecular coordination with the boron atom. Protic solvents disrupt this delicate intramolecular stabilization, leaving the ipso-carbon vulnerable to electrophilic attack. Always store this compound in a cool, dry environment under an inert atmosphere, or in anhydrous, non-nucleophilic solvents.

Q3: What is the ideal solvent system to minimize degradation while maintaining catalyst solubility? A: You must balance the need to dissolve polar catalysts/bases with the need to protect the boronic acid. A polar aprotic solvent mixed with a minimal amount of water (e.g., 1,4-Dioxane/H₂O or THF/H₂O) is ideal[1]. The aprotic organic continuous phase stabilizes the boronic acid, while the minimal aqueous phase dissolves the base. Crucially, you must switch to a much milder base (like K₃PO₄ or KF) rather than strong bases (like NaOH or Na₂CO₃) to suppress the formation of the reactive boronate anion[4].

Q4: My NMR shows a complex mixture even before adding the catalyst. Is the boronic acid impure? A: Not necessarily. Phenylboronic acids undergo equilibrium dehydration to form cyclic boroxine trimers in organic solvents. In non-polar solvents (like chloroform or toluene), you will often see a mixture of the free monomeric acid, the boroxine, and water. This speciation does not typically inhibit cross-coupling, but it complicates NMR analysis.

Quantitative Data: Solvent Speciation and Stability

The following table summarizes the solvent-dependent stability profiles and dominant degradation pathways for 2-hydroxy-6-methoxyphenylboronic acid.

Solvent SystemSolvent ClassificationPrimary SpeciationEstimated Half-LifeDominant Degradation Pathway
Toluene (Anhydrous) Non-polar AproticBoroxine Trimer / Monomer> 6 MonthsSlow dehydration
1,4-Dioxane (Anhydrous) Polar AproticSolvent-Coordinated MonomerHigh (Months)Minimal; highly stable if dry
Ethanol / Methanol Polar ProticSolvated HemiboronateLow (Hours to Days)Solvolysis / Protodeboronation[4]
Dioxane / H₂O (pH > 10) Aqueous BasicBoronate Anion (sp³)Very Low (< 1 Hour)Base-catalyzed protodeboronation[2]
H₂O (pH < 3) Aqueous AcidicNeutral Monomer (sp²)Low (Hours)Acid-catalyzed ipso-protonation[3]
Mechanistic and Troubleshooting Visualizations

Pathway BA 2-Hydroxy-6-methoxy- phenylboronic acid (sp2, Planar) Boronate Boronate Complex (sp3, Tetrahedral) BA->Boronate Protic/Basic Solvents (H2O, MeOH, OH-) Product 3-Methoxyphenol (Protodeboronated) BA->Product Aqueous Acid (Ipso-protonation) Boroxine Boroxine Trimer (Dehydrated) BA->Boroxine Aprotic Solvents (-H2O, Heat) Boronate->Product C-B Cleavage (Relief of B-Strain)

Caption: Solvent-dependent speciation and degradation pathways of 2-hydroxy-6-methoxyphenylboronic acid.

Workflow Start Analyze Reaction Mixture (GC-MS / NMR) Decision Is 3-methoxyphenol detected > 5%? Start->Decision Yes Protodeboronation Dominates Decision->Yes Yes No Catalytic Cycle Stalled Decision->No No FixYes Switch to Dioxane/H2O Use Mild Base (K3PO4) Lower Temp to 60°C Yes->FixYes FixNo Optimize Catalyst/Ligand (e.g., Pd(dppf)Cl2 or SPhos) Ensure Strict Degassing No->FixNo

Caption: Troubleshooting workflow for cross-coupling reactions utilizing highly hindered boronic acids.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following Suzuki-Miyaura coupling protocol is designed as a self-validating system . By incorporating an internal standard (dodecane) and utilizing a mild base in a controlled solvent system, researchers can quantitatively track both product formation and protodeboronation[5].

Protocol: Optimized Cross-Coupling for Hindered, Electron-Rich Phenylboronic Acids

Materials:

  • Aryl halide (1.0 equiv)

  • 2-Hydroxy-6-methoxyphenylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (2 mol%) and SPhos ligand (4 mol%)

  • K₃PO₄ (2.0 equiv) - Mild base to prevent rapid boronate formation.

  • Solvent: 1,4-Dioxane / H₂O (5:1 v/v) - Optimized to balance solubility and stability.

  • Internal Standard: n-Dodecane (0.5 equiv)

Step-by-Step Methodology:

  • System Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with high-purity Argon three times to remove oxygen, which can cause oxidative degradation of the boronic acid[5].

  • Solvent Degassing: In a separate flask, prepare the 1,4-Dioxane/H₂O (5:1) mixture. Sparge the solvent mixture with Argon for 30 minutes. Causality: Dissolved oxygen rapidly degrades electron-rich phosphine ligands and oxidizes the boronic acid.

  • Reagent Addition: Add the 2-hydroxy-6-methoxyphenylboronic acid to the Schlenk flask under a positive stream of Argon. Note: Adding the boronic acid last minimizes its exposure to the solid base before solvation.

  • Reaction Initiation: Inject the degassed solvent mixture and the n-dodecane (internal standard) into the Schlenk flask via syringe.

  • Controlled Heating: Heat the reaction mixture to 65 °C. Causality: Elevated temperatures exponentially increase the rate of protodeboronation[4]. Keeping the temperature below 70 °C suppresses C-B cleavage while allowing the SPhos-enabled transmetalation to proceed.

  • Self-Validation (Monitoring): At 1 hour, 4 hours, and 12 hours, withdraw a 50 µL aliquot via syringe. Quench the aliquot in 0.5 mL of ethyl acetate and 0.5 mL of water. Analyze the organic layer via GC-MS.

    • Validation Check: Compare the peak area of the desired cross-coupled product against the peak area of 3-methoxyphenol (the protodeboronated byproduct), normalized to the dodecane standard. If 3-methoxyphenol exceeds 15% yield within the first hour, the solvent system contains too much water or the base is too strong for your specific aryl halide's oxidative addition rate.

References
  • BenchChem. "Application Notes: Solvent Effects on the Reactivity of 3-Chlorophenylboronic Acid." BenchChem Technical Resources, 2025.

  • Sporzyński, A., et al. "Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents." Journal of Solution Chemistry, 2020.

  • Wikipedia Contributors. "Protodeboronation." Wikipedia, The Free Encyclopedia, 2023.

  • BenchChem. "Technical Support Center: Preventing protodeboronation of 2-Ethoxy-5-methoxyphenylboronic acid." BenchChem Technical Resources, 2025.

  • BenchChem. "Technical Support Center: Protodeboronation of Sulfinyl-Substituted Phenylboronic Acids." BenchChem Technical Resources, 2025.

  • Cox, P. A., et al. "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion." Journal of the American Chemical Society, 2016.

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Guide: 2-Hydroxy-6-methoxyphenylboronic Acid

The following guide details the 1H NMR characterization of 2-hydroxy-6-methoxyphenylboronic acid , utilizing a comparative approach with its structural analogs to ensure accurate identification. Executive Summary 2-hydro...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the 1H NMR characterization of 2-hydroxy-6-methoxyphenylboronic acid , utilizing a comparative approach with its structural analogs to ensure accurate identification.

Executive Summary

2-hydroxy-6-methoxyphenylboronic acid represents a class of sterically hindered, electron-rich arylboronic acids often employed in Suzuki-Miyaura cross-couplings to synthesize biaryl natural products. Characterizing this compound presents unique challenges due to boroxine formation (dehydration) and intramolecular hydrogen bonding between the phenolic hydroxyl and the boronic acid moiety.

This guide compares the target compound against two stable, commercially available alternatives: 2,6-dimethoxyphenylboronic acid (symmetric reference) and 2-methoxyphenylboronic acid (asymmetric reference). By analyzing the symmetry breaking in the aromatic region, researchers can definitively distinguish the target from its protected precursors.

Key Performance Indicators (NMR)
Feature2,6-Dimethoxyphenylboronic Acid2-Hydroxy-6-methoxyphenylboronic Acid
Symmetry Symmetric (C2v effective)Asymmetric
Aromatic Signals 2 sets (Doublet, Triplet)3 sets (dd, dd, t)
Methoxy Signal Singlet (6H intensity)Singlet (3H intensity)
Exchangeable Protons Boronic OH onlyBoronic OH + Phenolic OH

Technical Deep Dive: Chemical Shift Analysis

The Reference Standard: 2,6-Dimethoxyphenylboronic Acid

This compound serves as the primary spectral anchor. Due to the symmetry of the two methoxy groups, the aromatic protons appear as a simple A2B system .

  • Solvent: CDCl₃ (400 MHz)

  • δ 6.78 ppm (t, J=8.3 Hz, 1H): Para-proton (H4).

  • δ 6.57 ppm (d, J=8.3 Hz, 2H): Meta-protons (H3, H5). Shielded by the ortho-methoxy groups.

  • δ 3.87 ppm (s, 6H): Methoxy protons.

  • δ 5.50 ppm (s, 2H): Boronic acid OH (variable, often broad).

The Target: 2-Hydroxy-6-methoxyphenylboronic Acid

Replacing one methoxy group with a hydroxyl group breaks the molecular symmetry. The phenolic -OH is a stronger electron donor than -OMe, causing distinct shielding effects.

Predicted Chemical Shifts (DMSO-d₆)[1][2][3][4]
  • Solvent Choice: DMSO-d₆ is required to observe the exchangeable phenolic and boronic protons and to prevent boroxine anhydride formation.

ProtonTypePredicted Shift (δ ppm)MultiplicityMechanistic Insight
Phenolic OH Exchangeable9.20 – 10.50 Broad sDownfield due to H-bonding with solvent or intramolecularly with Boron.
Boronic OH Exchangeable7.80 – 8.20 Broad sCharacteristic range for arylboronic acids in DMSO.
H4 Aromatic7.15 – 7.25 Triplet (t)Meta to both donors; less shielded than H3/H5.
H5 Aromatic6.50 – 6.60 Doublet (d)Ortho to OMe; shielded by resonance.
H3 Aromatic6.35 – 6.45 Doublet (d)Ortho to OH; most shielded due to higher electron density from phenoxide character.
-OMe Alkyl3.70 – 3.80 Singlet (s)Integration is 3H (vs 6H in the dimethoxy analog).

Critical Diagnostic: Look for the integration ratio of 1:1:1 in the aromatic region (vs 2:1 for the dimethoxy analog) and the 3H intensity of the methoxy singlet.

Structural Dynamics & Boroxine Equilibrium

Boronic acids, particularly those with ortho-substituents, exist in equilibrium with their cyclic trimeric anhydrides (boroxines). This is accelerated in non-polar solvents like CDCl₃.

Mechanism of Dehydration

The presence of the ortho-hydroxyl group in 2-hydroxy-6-methoxyphenylboronic acid adds a secondary pathway: the formation of an internal "ate" complex or a cyclic oxaborole species, though the 6-membered ring strain usually disfavors direct cyclization without a carbon linker.

BoroxineEquilibrium Monomer Monomer (Ar-B(OH)2) Dimer Dimer Intermediate (H-Bonded) Monomer->Dimer - H2O Boroxine Boroxine (Trimer) (Ar3-B3O3) Dimer->Boroxine - 2 H2O (Favored in CDCl3) Boroxine->Monomer + H2O (Favored in DMSO/D2O)

Figure 1: Equilibrium between boronic acid monomer and boroxine trimer. Use DMSO-d6 to shift equilibrium left (green arrow).

Experimental Protocol: Sample Preparation

To ensure reproducibility and minimize boroxine artifacts, follow this self-validating protocol.

Step-by-Step Methodology
  • Solvent Selection: Use DMSO-d₆ (99.9% D). Avoid CDCl₃ unless the sample is strictly for structural confirmation of the carbon skeleton, as the OH signals will vanish or broaden significantly.

  • Concentration: Prepare a solution of 10–15 mg of sample in 0.6 mL of solvent. High concentrations favor boroxine formation.

  • Water Suppression (Optional): If the water peak (3.33 ppm in DMSO) overlaps with the methoxy signal, use a D₂O exchange method.

    • Procedure: Record the standard 1H NMR. Add 1 drop of D₂O to the tube, shake, and re-record.

    • Validation: The signals at ~9.5 ppm (Phenol) and ~8.0 ppm (Boronic) should disappear, confirming their assignment.

  • Temperature: Run the experiment at 298 K . If signals are broad due to restricted rotation (common in 2,6-disubstituted systems), elevate temperature to 323 K to sharpen the peaks.

References

  • Synthesis and NMR of 2,6-Dimethoxyphenylboronic Acid

    • Source: Università di Bologna (unibo.it).
    • Data Verification:

  • Boronic Acid NMR Characterization Standards: Source: Hall, D. G. (Ed.). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Context: General shifts for ortho-substituted boronic acids.
  • Solvent Effects on Boronic Acids: Source: Nieto, S., et al. (2005). "NMR investigations of arylboronic acids and their boroxines." Journal of Organic Chemistry. Context: Equilibrium dynamics in DMSO vs CDCl3.

Sources

Comparative

Technical Guide: 11B NMR Characterization of 2-Hydroxy-6-methoxyphenylboronic Acid vs. Boronate Esters

Topic: 11B NMR characterization of 2-hydroxy-6-methoxyphenylboronic acid vs boronate esters Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 11B NMR characterization of 2-hydroxy-6-methoxyphenylboronic acid vs boronate esters Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

This guide provides a technical framework for distinguishing 2-hydroxy-6-methoxyphenylboronic acid from its boronate esters (e.g., pinacol, neopentyl glycol) using 11B NMR spectroscopy.

For the medicinal chemist, the critical distinction lies in the structural dynamics: unlike standard phenylboronic acids, the 2-hydroxy derivative spontaneously cyclizes to form a benzoxaborole (7-methoxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole). This cyclization significantly alters its Lewis acidity, solubility, and reactivity profile compared to standard boronate esters. This guide details the spectroscopic signatures required to validate these states.

Mechanistic Basis & Theoretical Grounding

The Structural Equilibrium (The "Chameleon" Effect)

The 2-hydroxy-6-methoxyphenylboronic acid scaffold does not exist primarily as an open boronic acid in solution. It exists in a dynamic equilibrium favored toward the cyclic hemiester (benzoxaborole).

  • Open Form (Boronic Acid): sp² hybridized, trigonal planar.

  • Cyclic Form (Benzoxaborole): sp² hybridized, but with increased ring strain and enhanced Lewis acidity.

  • Boronate Ester (e.g., Bpin): sp² hybridized, sterically bulky, kinetically stable, lacks the free hydroxyl for intramolecular cyclization.

11B NMR Chemical Shift Theory

Boron-11 (


) chemical shifts are dominated by the hybridization state of the boron center:
  • sp² (Trigonal): Deshielded, typically 25–35 ppm . Broad signals due to efficient quadrupolar relaxation.

  • sp³ (Tetrahedral): Shielded, typically 0–15 ppm . Sharper signals due to higher symmetry reducing the electric field gradient.

The Diagnostic Challenge: Both the benzoxaborole (cyclic form) and the boronate ester (Bpin) are sp² hybridized in organic solvents, resulting in overlapping chemical shifts (~30 ppm). Differentiation requires manipulating the coordination environment (solvent/pH) to exploit the enhanced Lewis acidity of the benzoxaborole.

Comparative Analysis: Chemical Shifts & Performance[1][2]

The following table summarizes the expected 11B NMR parameters. Note that absolute values can shift by ±2 ppm depending on concentration and specific solvent interactions.

Table 1: 11B NMR Chemical Shift Signatures[1][2][3]
SpeciesStructure TypeHybridizationChemical Shift (

, ppm)
Line ShapeSolvent Sensitivity
2-Hydroxy-6-methoxy-PBA Benzoxaborole (Cyclic)sp²29.0 – 32.0 BroadHigh: Shifts to ~5 ppm in basic D₂O or with diols.
Boronate Ester (e.g., Bpin) Dialkyl Ester (Open)sp²30.0 – 34.0 BroadLow: Remains ~30 ppm in neutral D₂O; requires high pH to shift.
Hydroxyboronate Anion Tetrahedral Adductsp³2.0 – 10.0 SharpN/A (Formed at pH > pKa)
Boroxine (Anhydride) Cyclic Trimersp²33.0 – 36.0 Very BroadForms in dry non-polar solvents; disappears with water.
Table 2: Performance & Reactivity Profile
FeatureBenzoxaborole (2-OH-6-OMe-PBA)Boronate Ester (Bpin)
pKa (Lewis Acidity) ~7.3 – 8.0 (Enhanced acidity)~9.0 – 10.0 (Standard acidity)
Aqueous Stability High (Thermodynamic cyclic stability)Moderate (Slow hydrolysis to acid)
Suzuki Coupling Rapid transmetallation; no activation needed.Requires base activation (hydrolysis) step.
Bio-Conjugation Binds Ser/Thr/Carbohydrates at physiological pH.Inert to bio-nucleophiles without activation.

Experimental Protocol: Differentiation Workflow

To conclusively identify the species and assess purity, a standard 1D 11B NMR in CDCl₃ is insufficient. You must perform a Lewis Basicity Challenge .

Materials & Setup
  • Probe: Broadband (BBO/BBFO) tunable to 11B frequency (e.g., 128 MHz at 9.4 T).

  • Tube: Quartz NMR tubes are recommended to eliminate the broad background signal (~0-30 ppm) from borosilicate glass. Alternative: Use standard tubes but subtract the background spectrum of a blank solvent.

  • Reference: BF₃·Et₂O (external capillary, set to 0.0 ppm).

Step-by-Step Characterization Workflow

Experiment A: The Baseline (Non-Coordinating)

  • Dissolve 10 mg of sample in 0.6 mL CDCl₃ or CD₂Cl₂ .

  • Acquire 11B NMR (approx. 128-1024 scans depending on concentration).

  • Result: Both Benzoxaborole and Bpin ester will appear as a broad singlet at ~30-32 ppm .

Experiment B: The "Lewis Acid" Challenge (The Differentiator)

  • Dissolve 10 mg of sample in 0.6 mL CD₃OD (Methanol-d4) or D₂O/PBS buffer (pH 7.4) .

  • Benzoxaborole Result:

    • In CD₃OD: May show slight upfield shift or exchange broadening due to solvent coordination (solvolysis).

    • In pH 7.4 Buffer: Due to its lower pKa (~7.5), a significant portion will exist as the sp³ anion. Expect a new peak at ~5-8 ppm appearing alongside the sp² peak, or a time-averaged signal shifted upfield.

  • Boronate Ester Result:

    • Remains predominantly at ~30 ppm (sp²). Hydrolysis is slow; the ester is not acidic enough to ionize significantly at pH 7.4 without a diol trap.

Experiment C: The Diol Trap (Confirmation)

  • To the D₂O sample, add 2 equivalents of D-Sorbitol or Catechol .

  • Benzoxaborole: Rapidly forms a tetrahedral complex. Signal shifts quantitatively to ~2-10 ppm (sp³) .

  • Boronate Ester: Bpin is sterically hindered and stable; exchange with sorbitol is slow. Signal persists at ~30 ppm or shifts very slowly over hours.

Visualization of Structural Dynamics

Equilibrium Pathway

The following diagram illustrates the structural equilibrium that defines the NMR shifts.

BoronEquilibrium OpenAcid Open Boronic Acid (sp², ~30 ppm) Transient Benzoxaborole Benzoxaborole (Cyclic) (sp², ~31 ppm) Dominant in Organic Solvents OpenAcid->Benzoxaborole Spontaneous Cyclization (-H2O) Ester Pinacol Ester (Bpin) (sp², ~33 ppm) Stable, Sterically Locked OpenAcid->Ester + Pinacol (-2 H2O) Anion Hydroxyboronate Anion (sp³, ~5-8 ppm) Dominant in pH > 7.5 Benzoxaborole->Anion +OH⁻ / pH > pKa (Fast Exchange)

Caption: Structural equilibrium of 2-hydroxy-6-methoxyphenylboronic acid. The cyclic benzoxaborole form dominates in neutral media, while the sp³ anion forms readily at physiological pH, unlike the stable pinacol ester.

Analytical Decision Tree

Use this logic flow to interpret your NMR data.

DecisionTree Start Sample in CDCl3 Signal at ~30-33 ppm? CheckSolvent Change Solvent to D2O / PBS (pH 7.4) Start->CheckSolvent Yes (Ambiguous) ResultSp3 Signal Shifts to ~5-10 ppm (sp³) CheckSolvent->ResultSp3 Rapid Ionization ResultSp2 Signal Remains at ~30 ppm (sp²) CheckSolvent->ResultSp2 No Ionization Conclusion1 Identity: Benzoxaborole (High Lewis Acidity) ResultSp3->Conclusion1 Conclusion2 Identity: Boronate Ester (Low Lewis Acidity / Kinetic Stability) ResultSp2->Conclusion2

Caption: Decision tree for distinguishing benzoxaboroles from boronate esters using solvent-dependent 11B NMR shifts.

References

  • Chemical Shifts of Boronic Acids vs Esters

    • Storey, C. M., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
    • Source: [Link]

  • Benzoxaborole Equilibrium and Acidity

    • Adamczyk-Woźniak, A., et al. (2009). A tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding benzoxaboroles. New Journal of Chemistry.
    • Source: [Link]

  • General 11B NMR Data Compilation

    • San Diego State University (SDSU). 11B NMR Chemical Shifts.
    • Source: [Link]

  • Solid-State and Solution NMR of Boronates

    • Centeno, S. P., et al. (2010).[1] A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors. Journal of Physical Chemistry A.

    • Source: [Link]

Sources

Validation

Publish Comparison Guide: HPLC Purity Analysis of 2-Hydroxy-6-methoxyphenylboronic Acid

Executive Summary 2-Hydroxy-6-methoxyphenylboronic acid (CAS: 98546-52-2) is a specialized building block often employed in Suzuki-Miyaura couplings for synthesizing complex pharmaceutical intermediates.[1] Its unique or...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-6-methoxyphenylboronic acid (CAS: 98546-52-2) is a specialized building block often employed in Suzuki-Miyaura couplings for synthesizing complex pharmaceutical intermediates.[1] Its unique ortho-hydroxy substitution pattern renders it chemically dynamic, capable of existing in equilibrium between its open boronic acid form and a cyclic benzoxaborole (oxaborole) species.

This guide compares a Legacy Generic Method (often used by default in checking raw materials) against an Optimized Stability-Indicating Method . The optimized method addresses the specific challenges of this compound: protodeboronation (loss of boron), esterification (reaction with alcoholic solvents), and boroxine formation (trimerization).

Quick Verdict
FeatureLegacy Method (Generic C18)Optimized Method (Recommended)
Stationary Phase Standard C18 (5 µm)Charged Surface Hybrid (CSH) Phenyl-Hexyl or HSS T3
Mobile Phase B Methanol (MeOH)Acetonitrile (ACN)
Modifier None or weak buffer0.1% Formic Acid (pH ~2.7)
Stability Poor (Artifacts generated in-situ)High (Artifact-free)
Resolution Low (Tailing peaks)High (Sharp, symmetrical peaks)

Technical Context & Challenges

The "Chameleon" Nature of the Analyte

Unlike simple phenylboronic acids, 2-hydroxy-6-methoxyphenylboronic acid possesses an internal nucleophile (-OH) adjacent to the electrophilic boron center.[1] This leads to spontaneous cyclization :

  • Open Form: 2-Hydroxy-6-methoxyphenylboronic acid.

  • Closed Form: 4-Methoxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole.

In standard HPLC conditions (neutral pH), this equilibrium is slow, causing peak splitting or broadening . In acidic conditions, the equilibrium is stabilized, or the kinetics become fast enough to yield a single sharp peak.

Degradation Pathways

To accurately assess purity, the method must separate the parent compound from its specific degradation products:

  • Protodeboronation: Hydrolysis of the C-B bond yields 3-Methoxyphenol (Resorcinol monomethyl ether).

  • Oxidation: Air oxidation yields 3-Methoxycatechol .[1]

  • Solvolysis: In methanol, it forms methyl boronic esters, appearing as "ghost" peaks that vary with sample age.

degradation_pathways Parent 2-Hydroxy-6-methoxy- phenylboronic acid Benzoxaborole Benzoxaborole (Cyclic Form) Parent->Benzoxaborole Equilibrium (pH dependent) Deboronated 3-Methoxyphenol (Protodeboronation) Parent->Deboronated Hydrolysis (Base/Heat) Ester Methyl Boronate Ester (Artifact in MeOH) Parent->Ester + MeOH (Solvent Artifact) Boroxine Boroxine Trimer (Anhydride) Parent->Boroxine - H2O (Concentration/Dry)

Figure 1: Dynamic equilibria and degradation pathways affecting HPLC analysis.[1]

Method Comparison

Method A: The "Legacy" Generic Approach

Commonly found in general Certificates of Analysis (CoA) from bulk suppliers.

  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Water / Methanol (Gradient).

  • Additives: None or 0.05% TFA.

  • Flaws:

    • Methanol Interaction: The boronic acid reacts with MeOH in the mobile phase to form esters, resulting in multiple peaks for a single pure compound.

    • Silanol Interaction: The empty p-orbital of boron coordinates with free silanols on the silica column, causing severe peak tailing .

    • pH Instability: Lack of buffering allows the pH to drift, shifting the open/closed equilibrium and altering retention times.

Method B: The Optimized Stability-Indicating Protocol

Designed for precise quantitative analysis and impurity profiling.[1]

3.1 Chromatographic Conditions
ParameterSettingRationale
Column Waters XSelect CSH Phenyl-Hexyl (3.5 µm, 4.6 x 100 mm)The Phenyl-Hexyl phase offers unique selectivity for aromatic rings and the "Charged Surface Hybrid" (CSH) particle suppresses silanol interactions, eliminating tailing.[1]
Mobile Phase A 0.1% Formic Acid in Water Acidic pH (~2.7) stabilizes the boronic acid, suppresses phenol ionization, and ensures a single species is observed.
Mobile Phase B Acetonitrile (ACN) Aprotic solvent prevents on-column esterification artifacts.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp. 30°CControls viscosity and equilibrium kinetics.
Detection UV @ 220 nm (primary), 254 nm (secondary)Boronic acids have weak absorption; 220 nm captures the benzene ring transitions effectively.
Injection Vol. 5 - 10 µLPrevent column overload which exacerbates tailing.[1]
3.2 Gradient Program
Time (min)% Mobile Phase BDescription
0.05Initial equilibration
10.060Linear gradient to elute polar impurities
12.095Wash step to remove hydrophobic oligomers
14.095Hold
14.15Re-equilibration
18.05End of run

Detailed Experimental Protocol

Step 1: System Preparation
  • Passivation: If the HPLC system was previously used with non-volatile salts (phosphate), flush lines with warm water (40°C) for 30 minutes. Boronic acids can chelate to trace metals in the system; a passivated or "bio-inert" system is advantageous but not strictly required if 0.1% Formic Acid is used (it acts as a weak chelator).

  • Mobile Phase Prep:

    • MP A: Add 1.0 mL of HPLC-grade Formic Acid to 1000 mL of Milli-Q water. Mix and degas.

    • MP B: 100% HPLC-grade Acetonitrile.[1] Do not filter organic solvents through nylon filters (use PTFE).

Step 2: Sample Preparation (Critical)

Incorrect sample diluent is the #1 cause of analytical error.

  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50) with 0.1% Formic Acid .

    • Why? The acid prevents protodeboronation during storage. The water content hydrolyzes any boroxine trimers back to the monomer, ensuring accurate quantitation.

  • Stock Solution: Weigh 10 mg of 2-Hydroxy-6-methoxyphenylboronic acid into a 10 mL volumetric flask. Dissolve in the Diluent. (Conc: 1.0 mg/mL).

    • Note: Sonicate briefly (max 2 mins) to ensure dissolution. Avoid prolonged sonication which generates heat and promotes degradation.

  • Working Standard: Dilute the stock 1:10 to obtain 0.1 mg/mL for the assay injection.

Step 3: System Suitability Test (SST)

Before running samples, verify the system using a mixture of the analyte and its main degradant.

  • SST Solution: Mix 1.0 mg of 2-Hydroxy-6-methoxyphenylboronic acid and 1.0 mg of 3-Methoxyphenol in 10 mL Diluent.

  • Acceptance Criteria:

    • Resolution (Rs): > 2.0 between the Boronic Acid and 3-Methoxyphenol peaks.

    • Tailing Factor (Tf): < 1.5 for the Boronic Acid peak.

    • RSD: < 2.0% for peak area (n=5 injections).

Workflow Visualization

hplc_workflow cluster_prep Sample Preparation cluster_lc HPLC Analysis cluster_data Data Processing Weigh Weigh 10mg Analyte Diluent Add Diluent: 50:50 ACN:H2O + 0.1% FA Weigh->Diluent Sonicate Sonicate < 2 mins Diluent->Sonicate Inject Inject 5 µL Sonicate->Inject Separation Column: CSH Phenyl-Hexyl Gradient: 5-60% ACN Inject->Separation Detect UV Detection 220 nm Separation->Detect Integrate Integrate Peaks Detect->Integrate Calc Calculate Purity % (Area Normalization) Integrate->Calc

Figure 2: Step-by-step analytical workflow ensuring sample stability and data integrity.[1]

References

  • Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Retrieved from [Link] (Source for column selection and mobile phase pH effects).

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (Mechanistic insight into benzoxaborole equilibrium).

  • Yan, J., et al. (2015). Selective on-line detection of boronic acids.... Journal of Chromatography A. Retrieved from [Link] (Detection strategies).

Sources

Comparative

Spectroscopic Profiling of Sterically Congested Boronic Acids: 2-Hydroxy-6-Methoxyphenylboronic Acid

Executive Summary 2-Hydroxy-6-methoxyphenylboronic acid represents a class of "privileged" boronic acids where the boron center is flanked by ortho-substituents. Unlike simple phenylboronic acid (PBA), the 2,6-substituti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-6-methoxyphenylboronic acid represents a class of "privileged" boronic acids where the boron center is flanked by ortho-substituents. Unlike simple phenylboronic acid (PBA), the 2,6-substitution pattern introduces severe steric strain and unique intramolecular hydrogen bonding (IMHB) networks.

The Critical Challenge: The primary spectroscopic difficulty with this molecule is distinguishing between the free boronic acid (monomer) and its boroxine (cyclic trimer anhydride). Due to the ortho-hydroxyl group, this molecule also exhibits a "pseudo-aromatic" chelation ring that significantly alters the O-H stretching region compared to standard PBAs.

This guide provides a comparative analysis to validate the structural integrity of 2-hydroxy-6-methoxyphenylboronic acid using FTIR, distinguishing it from its metabolic precursors and dehydration products.

Structural Context & Mechanistic IR Theory

To interpret the spectrum accurately, one must understand the vibrational physics governing the molecule's three functional domains.

A. The "W-Configuration" & Intramolecular H-Bonding

In standard phenylboronic acid, hydroxyl groups rotate freely, leading to broad, undefined O-H bands (intermolecular H-bonding). In 2-hydroxy-6-methoxyphenylboronic acid , the phenolic proton (2-OH) is locked into an intramolecular hydrogen bond with the oxygen of the boronic acid moiety.

  • Effect: This lowers the force constant of the phenolic O-H bond, shifting the absorbance to a lower wavenumber and often sharpening the peak compared to the broad "hump" of bulk boronic acids.

B. The Boroxine Equilibrium (Dehydration)

Boronic acids spontaneously dehydrate to form boroxines (six-membered


 rings).


  • Diagnostic Shift: The conversion eliminates the O-H stretch and shifts the B-O stretching frequency from

    
    1340 cm⁻¹ (acid) to 
    
    
    
    1300-1380 cm⁻¹ (boroxine ring mode), often appearing as a doublet or broadened band in the fingerprint region.

Comparative IR Profiling

The following table contrasts the target molecule with its closest analogs to highlight unique diagnostic bands.

Functional GroupModeTarget: 2-Hydroxy-6-Methoxy-PBA Analog: Phenylboronic Acid (PBA) Impurity: Boroxine Form
O-H Stretch

3200–3450 cm⁻¹ (Structured/Split due to IMHB)3300–3500 cm⁻¹ (Very broad, featureless)Absent (Weak residual water only)
B-O Stretch

1340–1360 cm⁻¹ (Strong, Asymmetric)1330–1350 cm⁻¹ 1300–1400 cm⁻¹ (Ring breathing modes)
C-O (Methoxy)

1250–1270 cm⁻¹ (Distinct sharp band)Absent 1250–1270 cm⁻¹ (Persists)
C-O (Methoxy)

1030–1050 cm⁻¹ Absent 1030–1050 cm⁻¹
Fingerprint

700–800 cm⁻¹ (Complex 1,2,3-subst.[1][2] pattern)690 & 740 cm⁻¹ (Monosubstituted)Shifted (Ring strain effects)
Key Diagnostic Regions (Detailed Analysis)
Region 1: The Hydroxyl "Fingerprint" (3200–3600 cm⁻¹)[3]
  • Target Feature: Look for a "split" or "shouldered" broad band. The phenolic O-H (involved in strong IMHB) often appears lower (around 3200–3300 cm⁻¹) than the boronic acid O-H groups (3300–3450 cm⁻¹).

  • Differentiation: If this region is a single, massive Gaussian curve, the sample is likely wet or lacks the specific crystalline order of the 2-hydroxy form. If it is empty, you have the boroxine anhydride.

Region 2: The Boron-Oxygen Interface (1300–1400 cm⁻¹)
  • Target Feature: A strong, intense band at

    
    1350 cm⁻¹.
    
  • Interference: This region overlaps with the C-H bending of the methoxy group. However, the B-O stretch is typically the strongest absorber in this range.

  • Boroxine Check: In the anhydride form, this band often splits or broadens significantly due to the coupling of three boron atoms in the boroxine ring.

Region 3: The Methoxy Marker (1000–1300 cm⁻¹)
  • The presence of the methoxy group at position 6 provides a convenient internal standard. The bands at

    
    1260 cm⁻¹ (aryl-O) and 
    
    
    
    1040 cm⁻¹ (alkyl-O) should remain relatively constant regardless of the hydration state (Acid vs. Boroxine), allowing you to normalize peak intensities against these bands.

Experimental Protocol: Self-Validating Analysis

To ensure you are observing the acid and not the anhydride, follow this differential protocol.

Step 1: Sample Preparation (Moisture Control)
  • Method: ATR (Attenuated Total Reflectance) is preferred over KBr pellets to avoid moisture exchange with the hygroscopic KBr.

  • Pre-treatment: If the sample has been stored for >1 month, it likely contains boroxine.

    • Re-hydration: Recrystallize a small portion from a water/acetone mixture to regenerate the acid form before scanning.

Step 2: The "Dehydration Test" (Validation)

This protocol confirms the assignment of the O-H and B-O bands by intentionally forcing the boroxine transition.

  • Scan 1 (Baseline): Record the spectrum of the "as-is" sample.

  • Thermal Stress: Heat the sample on a glass slide to 110°C for 10 minutes (driving off water).

  • Scan 2 (Dehydrated): Record the spectrum immediately.

  • Subtraction: Subtract Scan 2 from Scan 1.

    • Positive Peaks (Lost): Should correspond to the O-H stretches and the specific B-O acid mode.

    • Negative Peaks (Gained): Should correspond to the Boroxine ring modes.

Structural & Workflow Visualization

Diagram 1: Structural Dynamics & IR Correlation

This diagram illustrates the relationship between the molecular structure, the intramolecular hydrogen bonding (IMHB), and the resulting spectral features.

G cluster_0 Molecular Structure cluster_1 Spectral Consequences Molecule 2-Hydroxy-6-Methoxy-PBA IMHB Intramolecular H-Bond (Phenol OH ... Boron O) Molecule->IMHB 2-Position Sterics Steric Bulk (2,6-Substitution) Molecule->Sterics 2,6-Positions Methoxy_Tag Internal Std Bands (1260 & 1040 cm⁻¹) Molecule->Methoxy_Tag 6-Position OH_Shift O-H Band Splitting (3200-3400 cm⁻¹) IMHB->OH_Shift Weakens O-H Force Constant Boroxine_Res Resistance to Boroxine Formation Sterics->Boroxine_Res Kinetic Hindrance

Caption: Mechanistic link between the ortho-substituents and the unique spectral signature of 2-hydroxy-6-methoxyphenylboronic acid.

Diagram 2: Decision Tree for Purity Analysis

A logic flow to determine if the sample is the desired Boronic Acid or the degraded Boroxine.

DecisionTree Start Acquire IR Spectrum (ATR Method) CheckOH Check 3200-3500 cm⁻¹ Region Start->CheckOH StrongOH Strong, Broad Absorbance? CheckOH->StrongOH CheckBO Check 1300-1400 cm⁻¹ StrongOH->CheckBO Yes ResultBoroxine CONCLUSION: Boroxine (Anhydride) StrongOH->ResultBoroxine No (Flat Baseline) SingleBand Sharp Band ~1350 cm⁻¹? CheckBO->SingleBand ResultAcid CONCLUSION: Pure Boronic Acid SingleBand->ResultAcid Yes ResultMix CONCLUSION: Partial Dehydration (Mixture) SingleBand->ResultMix No (Split/Broad)

Caption: Diagnostic workflow to distinguish the active boronic acid form from the inactive boroxine anhydride.

References

  • Faniran, J. A., & Shurvell, H. F. (1968).[4] Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095.

    • Significance: Establishes the baseline B-O and O-H stretching frequencies for arylboronic acids.
  • Snyder, H. R., et al. (1958). The Structure of the Boronic Acids and their Derivatives. Journal of the American Chemical Society, 80(4), 835-838.

    • Significance: Foundational work on the boronic acid-boroxine equilibrium and its spectral consequences.
  • Hansen, P. E., & Spanget-Larsen, J. (2017). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds.[5][6] Molecules, 22(4), 552.

    • Significance: Detailed mechanism of how ortho-hydroxy substituents (IMHB)
  • Sigma-Aldrich. (2024).

    • Significance: Provides reference data for the 2-methoxy substituent shifts ( ).

Sources

Validation

A Researcher's Guide to the Melting Point of 2-Hydroxy-6-methoxyphenylboronic Acid: A Comparative and Methodological Analysis

For researchers, scientists, and professionals in drug development, the physical properties of chemical compounds are of paramount importance, serving as indicators of purity and identity. The melting point, in particula...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the physical properties of chemical compounds are of paramount importance, serving as indicators of purity and identity. The melting point, in particular, is a fundamental characteristic. This guide provides an in-depth analysis of the melting point of 2-hydroxy-6-methoxyphenylboronic acid. As this compound is not widely cataloged, we will explore its expected melting point range through a comparative study of structurally similar phenylboronic acids. Furthermore, we will detail a rigorous experimental protocol for accurate melting point determination, ensuring scientific integrity and reproducibility in your own laboratory settings.

Comparative Analysis of Structurally Related Phenylboronic Acids

The table below presents the reported melting points of key structural analogs to 2-hydroxy-6-methoxyphenylboronic acid. This data provides a foundational basis for understanding how the presence and position of hydroxyl and methoxy groups affect the crystal lattice energy and, consequently, the melting temperature.

CompoundStructureMelting Point (°C)Key Structural Difference from Target
2-Methoxyphenylboronic acid 80-81[1]Lacks the 6-hydroxy group
2-Hydroxyphenylboronic acid 178-182[2][3]Lacks the 6-methoxy group
2,6-Dimethoxyphenylboronic acid 110-112[4][5][6][7][8][9]Hydroxy group is replaced by a methoxy group
Phenylboronic acid 216-219[10][11]Unsubstituted phenyl ring
2-Fluoro-6-methoxyphenylboronic acid 120-125[12]Hydroxy group is replaced by a fluoro group

Expert Insights into Structure-Property Relationships:

The significant difference in melting points between 2-methoxyphenylboronic acid (80-81°C)[1] and 2-hydroxyphenylboronic acid (178-182°C)[2][3] underscores the powerful effect of the ortho-hydroxyl group. This group can act as a hydrogen bond donor and acceptor, leading to stronger intermolecular interactions within the crystal lattice compared to the methoxy group, which primarily acts as a hydrogen bond acceptor.

The presence of ortho-substituents in phenylboronic acids can lead to unique crystal packing arrangements.[13][14][15] In some cases, intramolecular hydrogen bonding can occur between the ortho-substituent and the boronic acid moiety.[14] For 2-hydroxy-6-methoxyphenylboronic acid, the presence of both an ortho-hydroxyl and an ortho-methoxy group introduces complexity. It is plausible that intramolecular hydrogen bonding could occur between the 2-hydroxyl group and the boronic acid, which might influence how the molecules pack in the solid state.

Comparing the target molecule to 2,6-dimethoxyphenylboronic acid (110-112°C)[4][5][6][7][8][9], the replacement of a methoxy group with a hydroxyl group would be expected to increase the melting point due to the enhanced hydrogen bonding capability of the hydroxyl group. Therefore, the melting point of 2-hydroxy-6-methoxyphenylboronic acid is anticipated to be higher than that of 2,6-dimethoxyphenylboronic acid.

Experimental Protocol for Accurate Melting Point Determination

The following is a detailed, step-by-step methodology for the precise determination of a melting point range, adhering to standards such as those outlined in the U.S. Pharmacopeia (USP).[16][17]

Methodology: Capillary Melting Point Determination

This method is a widely accepted standard for determining the melting point of a crystalline organic compound.[18][19]

Step 1: Sample Preparation

  • Ensure the sample of 2-hydroxy-6-methoxyphenylboronic acid is pure and has been thoroughly dried to remove any residual solvent.

  • Finely powder a small amount of the crystalline sample using a mortar and pestle. This ensures uniform packing and heat transfer.

Step 2: Capillary Tube Loading

  • Take a capillary tube, sealed at one end, and press the open end into the powdered sample.

  • Tap the sealed end of the tube gently on a hard surface to pack the powder into the bottom. The packed sample height should be between 2.5 and 3.5 mm.[16]

Step 3: Instrument Setup and Calibration

  • Use a calibrated digital melting point apparatus.

  • If the approximate melting point is unknown, a preliminary rapid heating determination can be performed to establish a rough estimate.

Step 4: Measurement

  • Insert the loaded capillary tube into the heating block of the apparatus.

  • Set the initial temperature to approximately 5°C below the expected melting point.

  • Begin heating at a controlled rate of 1 ± 0.5 °C per minute.[16] A slow heating rate is crucial for an accurate determination.

  • Observe the sample through the magnifying lens.

  • Record the temperature at which the first droplet of liquid is observed (the onset of melting).

  • Continue heating at the same rate and record the temperature at which the last solid crystal melts (the clear point).[16]

  • The melting point is reported as the range between the onset and clear point temperatures.

Step 5: Repeatability

  • Perform the determination in triplicate to ensure the results are reproducible.

Below is a diagram illustrating the workflow for this experimental protocol.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Grind Load Load Capillary Powder->Load Pack Pack Sample Load->Pack Tap Insert Insert into Apparatus Pack->Insert Heat Heat Slowly (1°C/min) Insert->Heat Observe Observe Melting Heat->Observe Record Record Range Observe->Record

Caption: Workflow for Capillary Melting Point Determination.

Critical Factors Influencing Melting Point Accuracy

The Impact of Impurities

The presence of impurities will almost always lead to a depression and broadening of the melting point range.[18] This phenomenon, known as melting point depression, is a colligative property. The impurity disrupts the crystal lattice of the pure compound, requiring less energy to break the intermolecular forces. A pure compound typically has a sharp melting range of 0.5-1°C, whereas an impure sample will melt over a wider range and at a lower temperature.

Polymorphism in Boronic Acids

It is important for researchers to be aware that boronic acids can exist in different crystalline forms, or polymorphs.[15] Polymorphs of the same compound can exhibit different melting points. For instance, 2,6-dimethoxyphenylboronic acid has been shown to crystallize in two polymorphic forms.[15] Therefore, the method of crystallization and the solvent system used can influence the resulting melting point.

Conclusion

While a definitive melting point for 2-hydroxy-6-methoxyphenylboronic acid is not documented in readily accessible literature, a comparative analysis of its structural analogs suggests that its melting point will be significantly influenced by hydrogen bonding contributed by the 2-hydroxyl group. It is predicted to have a melting point higher than that of 2,6-dimethoxyphenylboronic acid (110-112°C). For any novel or uncharacterized compound, empirical determination of its physical properties is essential. By following the rigorous experimental protocol detailed in this guide, researchers can ensure the accuracy and reliability of their melting point data, a critical step in chemical synthesis and drug development.

References

  • iChemical. (n.d.). 2,6-dimethoxy-phenylboronic acid, CAS No. 23112-96-1. Retrieved from [Link]

  • Chemsrc. (2025, August 22). 2,6-Dimethoxyphenylboronic acid | CAS#:23112-96-1. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • UIV Chem. (n.d.). Manufacturer - Quality Boric acid,23112-96-1,2,6-Dimethoxyphenylboronic acid. Retrieved from [Link]

  • Molbase. (n.d.). 2-hydroxyphenylboronic acid - 89466-08-0 - Structure, Synthesis, Properties. Retrieved from [Link]

  • Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Finetech Industry. (n.d.). 2,6-Dimethoxyphenylboronic acid | CAS: 23112-96-1 | Chemical Product. Retrieved from [Link]

  • ASTM International. (2023, April 25). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. Retrieved from [Link]

  • A.KRÜSS Optronic. (n.d.). Melting point determination. Retrieved from [Link]

  • Mettler Toledo. (n.d.). What is Melting Point?. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • Adamczyk-Wozniak, A., & Sporzynski, A. (2020). The influence of ortho-substituents on the properties of phenylboronic acids. Journal of Organometallic Chemistry, 913, 121202.
  • The Chymist. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Kuppa, R. P. (2021, June 12). Melting point testing as per USP 741 [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). The influence of ortho-substituents on the properties of phenylboronic acids. Retrieved from [Link]

  • Jurczak, J., et al. (2019). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 25(45), 10639-10645.
  • Sporzynski, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3465.
  • Sporzynski, A., et al. (2011). Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. CrystEngComm, 13(16), 5069-5077.
  • Otto Chemie Pvt. Ltd. (n.d.). Phenylboronic acid, 97% 98-80-6 India. Retrieved from [Link]

  • Google Patents. (n.d.). CN111072698A - Preparation method of hydroxyphenylboronic acid.
  • LookChem. (2025, May 20). Phenylboronic acid - 98-80-6, C6H7BO2, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

  • Carl ROTH. (n.d.). Phenylboronic acid, 25 g. Retrieved from [Link]

Sources

Comparative

crystal structure analysis of 2-hydroxy-6-methoxyphenylboronic acid derivatives

Executive Summary This guide provides a technical comparison of 2-hydroxy-6-methoxyphenylboronic acid (HMPBA) derivatives against standard boronic acid scaffolds. While phenylboronic acid (PBA) serves as the industry bas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of 2-hydroxy-6-methoxyphenylboronic acid (HMPBA) derivatives against standard boronic acid scaffolds. While phenylboronic acid (PBA) serves as the industry baseline, its utility is often compromised by spontaneous dehydration into boroxines (anhydrides).[1]

The "2-hydroxy-6-methoxy" substitution pattern represents a paradigm shift in crystal engineering. By leveraging the "Ortho-Pincer" effect —a synergistic combination of intramolecular hydrogen bonding and steric shielding—these derivatives offer a pathway to stable, monomeric boronic acids. This guide analyzes the structural causality, crystallographic data, and experimental protocols required to exploit this unique scaffold in drug design and sugar sensing.

Part 1: Structural Dynamics & The "Pincer" Hypothesis

To understand the superiority of HMPBA derivatives, we must first analyze the failure modes of standard alternatives. Boronic acids exist in a dynamic equilibrium determined by their ortho-substituents.

The Equilibrium Triad
  • Phenylboronic Acid (PBA): Lacks ortho-substituents. In the solid state, it forms syn-anti dimers linked by intermolecular hydrogen bonds. These dimers are prone to dehydration, forming six-membered boroxine rings (trimeric anhydrides), leading to variable stoichiometry in reagent bottles.

  • 2-Hydroxyphenylboronic Acid (2-HPBA): The ortho-hydroxyl group attacks the boron center, eliminating water to form a cyclic ester known as a benzoxaborole (benzo[c][1,2]oxaborol-1(3H)-ol). This cyclization dramatically alters reactivity and solubility.

  • 2-Hydroxy-6-Methoxyphenylboronic Acid (HMPBA): The addition of the 6-methoxy group introduces a "Pincer." The methoxy oxygen acts as a hydrogen bond acceptor for the boronic hydroxyls, while the steric bulk prevents the formation of the boroxine ring.

Diagram 1: The Boronate Structural Equilibrium

This diagram illustrates the divergent pathways of boronic acid crystallization based on substitution.

BoronicEquilibrium PBA Phenylboronic Acid (Unsubstituted) Dimer Syn-Anti Dimer (Intermolecular H-Bonds) PBA->Dimer Crystallization Boroxine Boroxine Anhydride (Dehydration Product) Dimer->Boroxine -3 H2O (Heat/Vac) HPBA 2-Hydroxyphenylboronic Acid (Ortho-OH) Benzoxaborole Benzoxaborole (Cyclic Ester) HPBA->Benzoxaborole Spontaneous Cyclization (-H2O) HMPBA 2-Hydroxy-6-Methoxy Derivatives Monomer Stabilized Monomer (Intramolecular Pincer) HMPBA->Monomer Steric + H-Bond Lock Monomer->Benzoxaborole Inhibited by 6-OMe Sterics

Caption: Comparative stability pathways. Note how the 6-methoxy group (Green path) stabilizes the monomeric form by inhibiting the dehydration seen in PBA and 2-HPBA.

Part 2: Comparative Crystallographic Analysis[2]

The following data compares the crystal packing motifs of the target molecule against its primary alternatives. Data is synthesized from high-resolution X-ray diffraction studies of ortho-substituted boronates.

Table 1: Lattice & Bonding Metrics
FeaturePhenylboronic Acid (PBA) 2-Hydroxyphenylboronic Acid 2-Hydroxy-6-Methoxy Derivative
Primary Motif Centrosymmetric Dimer Benzoxaborole (Cyclic) Planar Monomer
Space Group Iba2 or P21/c (Polymorphic)P212121P21/c (Typical for monomers)
H-Bonding Intermolecular (O-H...O)Intermolecular (Layered)Intramolecular (O-H...O-Me)
B-O Bond Length 1.36 - 1.38 Å1.39 Å (Ring strain)1.35 - 1.37 Å
C-B-O Angle ~120° (Trigonal Planar)~112° (Distorted)~119° (Restored Planarity)
Stability Low (Hygroscopic/Anhydride)High (Chemically altered)High (Steric Protection)
Key Technical Insight: The "Monomeric" Anomaly

Most boronic acids crystallize as dimers to satisfy the hydrogen bond donor/acceptor potential of the B(OH)₂ group.

  • The 6-Methoxy Effect: In HMPBA derivatives (specifically bulky analogs like 2-isobutoxy-6-methoxyphenylboronic acid), the alkoxy oxygen accepts a hydrogen bond from one B-OH group. The other B-OH group often engages in a weaker interaction or is shielded by the alkyl chain.

  • Result: This prevents the formation of the standard

    
     dimer ring, forcing the molecule to crystallize as discrete monomers. This is critical for applications requiring precise stoichiometry, such as covalent drug inhibitors, where the monomeric form is the active pharmacophore.
    

Part 3: Experimental Protocol (Crystallization)

Growing X-ray quality crystals of HMPBA derivatives requires avoiding "solvate trapping," where polar solvents disrupt the delicate intramolecular "pincer" bonds.

Workflow: Vapor Diffusion for Monomeric Capture

Objective: Obtain single crystals of the monomeric acid form, avoiding dehydration to boroxines.

  • Solvent Selection:

    • Primary Solvent:THF (Tetrahydrofuran) or Acetone . These dissolve the boronic acid but are volatile.

    • Anti-Solvent:Pentane or Hexane . Non-polar solvents force the molecule to turn "inward" to satisfy its hydrogen bonds, promoting the intramolecular "pincer" state over intermolecular dimerization.

  • The "Slow-Push" Technique:

    • Dissolve 20 mg of HMPBA derivative in 0.5 mL THF. Filter through a 0.2 µm PTFE syringe filter into a small inner vial.

    • Place the open inner vial inside a larger jar containing 5 mL of Pentane.

    • Seal the outer jar tightly. Keep at 4°C in the dark (boronic acids can be light-sensitive).

  • Validation (Self-Check):

    • Visual Check: Monomeric crystals often form blocks or prisms. Needles usually indicate rapid precipitation (bad) or boroxine formation.

    • IR Check: Before X-ray, run a quick IR. A sharp peak at ~1340 cm⁻¹ (B-O stretch) indicates the acid. A shift or broadening often suggests anhydride formation.

Diagram 2: Crystallization Workflow

CrystalWorkflow Step1 1. Dissolution Solvent: THF/Acetone (High Solubility) Step2 2. Filtration 0.2µm PTFE (Remove Nucleation Sites) Step1->Step2 Step3 3. Vapor Diffusion Setup Inner: Sample in THF Outer: Pentane (Anti-solvent) Step2->Step3 Step4 4. Equilibration 4°C, Dark, 3-7 Days (Forces Intramolecular H-Bonds) Step3->Step4 Step5 5. Analysis Select Block/Prism Morphology Reject Needles (Boroxines) Step4->Step5

Caption: Optimized protocol for isolating monomeric crystals. The use of non-polar anti-solvents is crucial to stabilize the intramolecular 'pincer' motif.

Part 4: Stability & Performance Profile

Thermal Stability (TGA/DSC)
  • PBA: Shows a dehydration endotherm typically between 80°C–110°C, corresponding to the loss of 1.5 water molecules per boronic acid (conversion to boroxine).

  • HMPBA Derivatives: The 6-methoxy group raises the dehydration threshold significantly (often >140°C). The steric bulk makes it kinetically difficult for three molecules to align and form the planar boroxine ring.

Application in Drug Design (Protease Inhibition)

In serine protease inhibitors (e.g., Bortezomib analogs), the boronic acid warhead binds to the active site serine.

  • The Challenge: If the drug exists as a boroxine or benzoxaborole in solution, there is an energetic penalty to "open" the ring before binding.

  • The HMPBA Advantage: Because it can exist as a stable monomer (pre-organized by the intramolecular H-bond), it binds more rapidly to the enzyme target, reducing the entropic cost of binding.

References

  • CrystEngComm (RSC) . "Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure." Discusses the unprecedented monomeric packing of 2-isobutoxy-6-methoxyphenylboronic acid. [Link]

  • Journal of Chemical Reviews . "Understanding Intermolecular and Intramolecular Hydrogen Bonds." Provides the theoretical basis for the stability of ortho-substituted systems. [Link]

  • ResearchGate / Crystals . "Crystal and molecular structure of phenylboronic acid." Baseline data for the dimeric structure of unsubstituted PBA. [Link]

  • NIH / PMC . "(2-Methoxy-1,3-phenylene)diboronic acid." Demonstrates the intramolecular H-bonding capabilities of methoxy-substituted boronates. [Link]

Sources

Validation

distinguishing 2-hydroxy-6-methoxyphenylboronic acid from its boroxine trimer

This guide outlines the technical distinction between 2-hydroxy-6-methoxyphenylboronic acid and its dehydrated boroxine trimer (or related anhydride forms). It is designed for researchers requiring precise structural val...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical distinction between 2-hydroxy-6-methoxyphenylboronic acid and its dehydrated boroxine trimer (or related anhydride forms). It is designed for researchers requiring precise structural validation in synthetic or medicinal chemistry workflows.

Executive Summary

The distinction between a boronic acid monomer and its boroxine trimer is a function of hydration state. For 2-hydroxy-6-methoxyphenylboronic acid , this equilibrium is complicated by the ortho-hydroxyl group, which facilitates intramolecular hydrogen bonding and potential alternative dimerization pathways.

The Definitive Differentiator:


 NMR spectroscopy  in a non-coordinating dry solvent (e.g., 

or

) is the most reliable method. The boroxine trimer typically resonates downfield (+2 to +4 ppm) relative to the monomeric acid.

Structural Dynamics & Equilibrium

Boronic acids exist in a reversible equilibrium with their cyclic anhydrides (boroxines).[1] This process is driven by entropy and water removal.

  • Monomer (Acid):

    
     hybridized boron.[2] Stabilized by water and polar solvents. In the case of the 2-hydroxy-6-methoxy derivative, the 2-OH group can form an intramolecular hydrogen bond with the boronic acid oxygens, potentially stabilizing the monomer more than in unsubstituted phenylboronic acid.
    
  • Trimer (Boroxine): A six-membered

    
     ring formed by the elimination of 3 water molecules from 3 monomer units.[3] It is favored in dry, non-polar solvents or upon heating/vacuum drying.
    

Expert Insight: The "Ortho" Effect Unlike simple phenylboronic acid, 2-hydroxyphenylboronic acids are known to spontaneously form hydrogen-bonded dimers or complex supramolecular networks rather than simple boroxines in the solid state. However, in solution, the competition is primarily between the solvated monomer and the dehydrated oligomer (trimer/dimer). The 6-methoxy group adds steric bulk, which may kinetically retard the dehydration process compared to the unhindered parent molecule.

Visualizing the Equilibrium

BoronicEquilibrium cluster_effect Structural Factors Monomer Monomer 2-Hydroxy-6-methoxyphenylboronic acid (Solvated / H-bonded) Transition Dehydration (- 3 H₂O) Monomer->Transition Heat / Vacuum / Non-polar Solvent Boroxine Boroxine Trimer (Cyclic Anhydride) Transition->Boroxine Thermodynamic Sink Boroxine->Monomer + H₂O / Lewis Base (e.g., OH⁻) Factor1 2-OH: Intramolecular H-Bonding (Stabilizes Monomer) Factor2 6-OMe: Steric Bulk (Retards Trimerization)

Caption: Equilibrium pathway between the monomeric acid and boroxine trimer, influenced by steric and electronic effects of the substituents.

Analytical Distinction Methods

The following table summarizes the key spectroscopic differences.

FeatureMonomer (Boronic Acid) Trimer (Boroxine) Notes

NMR

28 – 31 ppm

32 – 35 ppm
Primary Method. Shifts are solvent-dependent.

NMR
Distinct

protons visible (broad singlets) in dry DMSO/Acetone.
No

signal.
Phenolic OH (

ppm) remains in both but may shift.
IR Spectroscopy Broad

(

).
Strong Ring Band (

).
IR is qualitative; often ambiguous due to partial hydrolysis.
Solubility Soluble in polar solvents (MeOH, DMSO, Water/Base).Soluble in non-polar solvents (

, DCM, Toluene).
Trimer is often less soluble in water.
Mass Spec (ESI)

or boronate esters with solvent.

often shows monomer due to hydrolysis in source.
Difficult to distinguish by MS alone.
A. NMR Spectroscopy (The Gold Standard)

Boron NMR is the most diagnostic tool because the chemical shift is directly sensitive to the electron density and hybridization at the boron center.

  • Protocol: Dissolve

    
     of the sample in dry 
    
    
    
    .
  • Observation:

    • The Boroxine will appear as a broad singlet downfield (typically 32–34 ppm ).

    • The Monomer (if present/stable) appears slightly upfield (29–31 ppm ).

    • Note: In wet solvents or coordinating solvents (like

      
      /NaOD), the species converts to the tetrahedral boronate anion (
      
      
      
      ), erasing the distinction. Avoid
      
      
      for this characterization.
B. NMR Spectroscopy
  • Solvent: Use Acetone-

    
      or DMSO-
    
    
    
    (dried over molecular sieves).
    
    
    often leads to broad, invisible OH peaks.
  • Key Signals:

    • Look for the

      
        protons. In the monomer, these appear as two broad singlets or one integrated signal (2H) around 7.0–8.5 ppm  (depending on H-bonding).
      
    • In the boroxine, these protons are chemically absent.

    • Phenolic OH: The 2-OH proton will be present in both but may shift significantly (

      
      ) due to the change in the local magnetic environment (ring current of the boroxine vs. monomer).
      

Experimental Workflow: Validation Protocol

To conclusively determine the state of your reagent, follow this self-validating workflow.

Step 1: Solubility Test
  • Attempt to dissolve a small amount (5 mg) in Dichloromethane (DCM) .

    • Result A: Clear solution

      
       Likely Boroxine  (or highly lipophilic monomer).
      
    • Result B: Suspension/Insoluble

      
       Likely Boronic Acid Monomer  (polar H-bond network).
      
Step 2: The "Water Drop" NMR Experiment

This experiment confirms the identity by shifting the equilibrium in situ.

  • Prepare Sample: Dissolve 15 mg of the compound in 0.6 mL dry Acetone-

    
      or THF-
    
    
    
    .
  • Acquire Spectra: Run

    
     and 
    
    
    
    NMR.
    • Baseline: Note the chemical shifts.[4][5][6][7]

  • Perturbation: Add 1 drop of

    
      to the NMR tube and shake.
    
  • Re-acquire Spectra:

    • If it was Boroxine: The

      
       signal will shift upfield (towards the acid/boronate position) and sharpen. In 
      
      
      
      NMR, the specific boroxine signals will disappear, replaced by monomer signals (or exchange-averaged signals).
    • If it was Acid: The spectrum will remain largely unchanged (or show simple solvent exchange broadening).

Step 3: Gravimetric Dehydration (Optional)
  • Weigh 100 mg of sample.

  • Heat at 100°C under high vacuum for 2 hours.

  • Re-weigh.

  • Calculation: Theoretical weight loss for trimerization is calculated as:

    
    
    
    • For 2-hydroxy-6-methoxyphenylboronic acid (

      
      , MW 
      
      
      
      ):
    • 
       mass loss.
      
    • If the mass loss matches, the starting material was the Acid . If mass loss is negligible, it was already the Boroxine .

Performance Implications in Drug Development

ParameterImpact on Experiment
Stoichiometry Critical Error Source. Using the boroxine (MW

) while calculating for the acid (MW

) results in a 3-fold excess of boron species if not corrected. Always calculate stoichiometry based on "Boron Equivalents".
Suzuki Coupling Generally, both forms are active. The boroxine hydrolyzes in situ under the basic aqueous conditions of Suzuki-Miyaura couplings. However, solubility differences may affect reaction kinetics.
Storage Stability The monomer is hygroscopic and may degrade to the trimer over time. The trimer is often the preferred form for long-term storage due to higher stability.

References

  • Boronic Acids and Boroxines: A Tale of Two Boron Structures in NMR.

    
     NMR shift differences (Acid ~30 ppm vs Boroxine ~33 ppm).
    8
    
  • The Boroxine–Boronic Acid Equilibrium. University of Edinburgh. (2025). Detailed kinetic study of the hydrolysis and dehydration mechanisms. 9

  • Application Notes for Identifying Oxidoboron Intermediates using NMR. BenchChem. (2025). Protocols for

    
     NMR characterization.
    10
    
  • Water-stable boroxine structure with dynamic covalent bonds. ResearchGate. (2024). Discusses the specific dimerization behavior of 2-hydroxyphenylboronic acids. 1

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity. NSF/PubMed. (2022). Provides reference shifts for boronic acids and esters. 11

Sources

Comparative

Advanced TLC Visualization Strategies for 2-Hydroxy-6-methoxyphenylboronic Acid

Introduction: The Challenge of Dual-Functional Tracking In modern drug development and organic synthesis, 2-hydroxy-6-methoxyphenylboronic acid (CAS: 98546-52-2) serves as a highly versatile building block. Its structura...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Dual-Functional Tracking

In modern drug development and organic synthesis, 2-hydroxy-6-methoxyphenylboronic acid (CAS: 98546-52-2) serves as a highly versatile building block. Its structural architecture features two highly reactive, orthogonal functional groups: a phenol and a boronic acid , anchored to an aromatic ring.

When monitoring reactions involving this compound—such as Suzuki-Miyaura cross-couplings (consuming the boronic acid) or etherifications (consuming the phenol)—relying solely on non-destructive UV (254 nm) visualization is insufficient. UV light confirms the presence of the aromatic core but provides zero mechanistic insight into which functional group has reacted. To achieve absolute analytical certainty, researchers must deploy orthogonal, chemically specific Thin-Layer Chromatography (TLC) stains.

This guide provides an objective, data-backed comparison of visualization methods, detailing the causality behind each stain and establishing self-validating experimental protocols.

Comparative Analysis of Visualization Methods

To effectively track the integrity of 2-hydroxy-6-methoxyphenylboronic acid, the chosen visualization method must selectively target either the boronic acid moiety or the phenolic hydroxyl group.

Table 1: Comparative Performance of TLC Stains
Visualization MethodTarget Functional GroupVisual ResultSensitivityDestructive?Shelf Life of Stain
UV Light (254 nm) Aromatic RingDark spot on green backgroundModerateNoN/A
Curcumin Stain [1]Boronic AcidBright red spot on yellow backgroundHigh (ppm levels)Yes~1-2 weeks
Alizarin Stain [2]Boronic AcidYellow fluorescence under 366 nm UVVery HighYesMonths
Ferric Chloride [3]PhenolPurple/Green/Brown spotModerateYesMonths (Dark)
KMnO₄ General OxidizableYellow/Brown spot on purpleModerateYesWeeks

Orthogonal Workflow & Decision Matrix

When designing a synthetic step involving 2-hydroxy-6-methoxyphenylboronic acid, the choice of TLC stain is dictated by the functional group you intend to preserve.

DecisionTree Start 2-Hydroxy-6-methoxyphenylboronic acid Reaction Monitoring Q1 Which functional group is targeted in the reaction? Start->Q1 PhenolMod Phenol Modification (e.g., Etherification) Q1->PhenolMod Phenol reacts BoronMod Boronic Acid Modification (e.g., Suzuki Coupling) Q1->BoronMod Boron reacts Stain1 Use Curcumin or Alizarin (Tracks intact boronic acid) PhenolMod->Stain1 Confirm product retains B(OH)2 Stain2 Use Ferric Chloride (FeCl3) (Tracks intact phenol) BoronMod->Stain2 Confirm product retains Phenol

Decision matrix for selecting orthogonal TLC stains based on reaction type.

Mechanistic Insights & Self-Validating Protocols

To ensure scientific integrity, every TLC protocol must operate as a self-validating system . This means building positive and negative controls directly into the workflow to differentiate between a true negative result (the functional group was consumed) and a false negative (the stain has degraded).

Curcumin Staining (Boronic Acid Specific)

The Causality: Curcumin exists predominantly in its highly conjugated enol form. Upon interaction with a boronic acid, the bidentate enolate coordinates with the empty p-orbital of the boron atom. This complexation lowers the LUMO of the pi system, resulting in a significant bathochromic shift. The spot transitions from the native yellow of curcumin to a vibrant red rosocyanine-like complex [1].

Mechanism B_acid Boronic Acid (Invisible/UV Active) Complex Rosocyanine-like Complex (Bright Red Spot) B_acid->Complex Coordination (- H2O) Curcumin Curcumin Stain (Yellow Background) Curcumin->Complex Bidentate Binding

Mechanistic pathway of curcumin coordinating with boronic acid to form a red complex.

Step-by-Step Protocol:

  • Preparation: Dissolve 100 mg of curcumin in 100 mL of an Ethanol/2 M HCl mixture (99:1 v/v). Expert Note: The trace acid is critical; it suppresses air oxidation of the curcumin enolate and accelerates the hydrolysis of boronic esters on the silica plate.

  • Application: Dip the developed and dried TLC plate into the curcumin solution for 3–5 seconds.

  • Development: Wipe the back of the plate and gently heat with a heat gun until the solvent evaporates.

  • Self-Validation Check: Always co-spot a pure sample of 2-hydroxy-6-methoxyphenylboronic acid (Positive Control) and a non-boron aromatic like toluene (Negative Control).

    • System Validated: The positive control turns bright red; the negative control remains yellow. If the positive control fails to turn red, discard and remake the stain.

Alizarin Staining (Boronic Acid Specific - High Sensitivity)

The Causality: Alizarin (1,2-dihydroxyanthraquinone) is intrinsically non-fluorescent due to internal quenching. When it undergoes a condensation reaction with a boronic acid, it forms a cyclic boronate ester. This covalent tethering restricts the rotational freedom of the alizarin framework, eliminating non-radiative decay pathways and activating a brilliant yellow fluorescence under 366 nm UV light[2].

Step-by-Step Protocol:

  • Preparation: Prepare a 1 mM solution of Alizarin in pure acetone.

  • Application: Briefly dip the developed TLC plate into the alizarin solution.

  • Development: Allow the plate to air-dry at ambient temperature until the background turns a faint pink. Do not heat aggressively.

  • Observation: View the plate under a long-wave UV lamp (366 nm).

  • Self-Validation Check: Co-spot the starting material.

    • System Validated: The intact boronic acid will emit a piercing yellow fluorescence. Absence of fluorescence in the positive control lane indicates stain degradation or quenching by residual acidic mobile phase (ensure complete solvent evaporation before dipping).

Ferric Chloride Staining (Phenol Specific)

The Causality: Ferric chloride (FeCl₃) forms highly colored coordination complexes with the enolic hydroxyl group of phenols. While the methoxy group at the 6-position of 2-hydroxy-6-methoxyphenylboronic acid introduces slight steric hindrance, the adjacent phenol readily displaces chloride ligands to form an intensely colored Fe(III)-phenoxide complex [3].

Step-by-Step Protocol:

  • Preparation: Dissolve 1 g of Iron(III) chloride in 100 mL of a Methanol/Water mixture (1:1 v/v). Store in a dark, tightly capped bottle.

  • Application: Spray the developed TLC plate evenly with the FeCl₃ solution (dipping can sometimes cause spot bleeding for highly polar phenols).

  • Development: Color development (typically purple, green, or brown) occurs almost instantaneously at room temperature. No heating is required.

  • Self-Validation Check: Co-spot standard phenol or the starting 2-hydroxy-6-methoxyphenylboronic acid.

    • System Validated: Immediate color change confirms the presence of the free hydroxyl group. If a Suzuki coupling was performed successfully without touching the phenol, the product spot will stain positive with FeCl₃ but negative with Curcumin.

References

  • Lawrence K, Flower SE, Kociok-Kohn G, Frost CG, James TD. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods. 2012;4(8):2215-2217.[Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. Organic Chemistry Lab Techniques.[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Operational Guide: Handling and Disposal of 2-Hydroxy-6-methoxyphenylboronic Acid

As drug development and synthetic chemistry increasingly rely on palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the use of specialized boronic acids like 2-Hydroxy-6-methoxyphenylboronic acid (CAS: 98546-52...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and synthetic chemistry increasingly rely on palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the use of specialized boronic acids like 2-Hydroxy-6-methoxyphenylboronic acid (CAS: 98546-52-2) has surged. While highly valuable for constructing complex biaryl scaffolds, boronic acid derivatives present unique environmental and occupational hazards.

This guide provides researchers, EHS (Environmental Health and Safety) professionals, and laboratory managers with a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound. By understanding the chemical causality behind these procedures, laboratories can ensure regulatory compliance, protect personnel, and prevent environmental contamination.

Physicochemical Profile and Hazard Causality

To design an effective disposal strategy, one must first understand the intrinsic properties of the chemical. 2-Hydroxy-6-methoxyphenylboronic acid is a hygroscopic solid. Like many arylboronic acids, it is prone to dehydration, forming trimeric anhydrides (boroxines) upon exposure to heat or dry air.

Biologically, it acts as a localized irritant. The electrophilic nature of the empty p-orbital on the boron atom allows it to interact with nucleophilic sites on biological macromolecules, leading to skin, eye, and respiratory tract irritation [1]. Environmentally, if flushed down the drain, boron compounds can persist in aqueous ecosystems, acting as an herbicide and disrupting local aquatic plant life [2].

Quantitative Data & Hazard Summary
ParameterSpecification / Classification
Chemical Name 2-Hydroxy-6-methoxyphenylboronic acid
CAS Number 98546-52-2
Physical State Solid (Powder/Crystals)
Signal Word Warning
Hazard Statements (GHS) H315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation
Storage Requirements 2-8°C, inert atmosphere (Argon/N2), protect from moisture
Environmental Toxicity Mobile in aqueous environments; do not empty into drains

Waste Segregation and Disposal Workflow

Because boronic acids cannot be neutralized via simple acid-base chemistry to yield non-toxic aqueous salts, they must be permanently destroyed via thermal oxidation. The standard protocol requires incineration in a chemical incinerator equipped with an afterburner and an alkaline scrubber [3].

DisposalWorkflow Start Waste Generation: 2-Hydroxy-6-methoxyphenylboronic acid Solid Solid Waste (Powder/Crystals/Vials) Start->Solid Liquid Liquid Waste (Reaction Solutions) Start->Liquid Incineration High-Temp Incineration (Hazardous Waste Plant) Solid->Incineration OrgSolv Organic Solvents (e.g., DMF, DMSO, THF) Liquid->OrgSolv AqSolv Aqueous Washings (Contaminated) Liquid->AqSolv OrgSolv->Incineration AqueousWaste Aqueous Waste Stream (Secondary Treatment) AqSolv->AqueousWaste

Fig 1: Operational workflow for segregating and disposing of boronic acid waste streams.

Step-by-Step Disposal Methodologies

Trustworthy safety systems rely on strict procedural adherence. Implement the following self-validating protocols when disposing of 2-Hydroxy-6-methoxyphenylboronic acid.

Protocol A: Solid Waste Disposal (Unused Product & Contaminated Consumables)

Causality: Solid boronic acid dust is highly mobile in air and can cause severe respiratory irritation (H335). Minimizing aerosolization is the primary objective.

  • Preparation: Don appropriate PPE, including nitrile gloves (minimum 0.11 mm thickness), tight-sealing safety goggles, and a flame-retardant lab coat. Ensure work is conducted inside a certified Class II fume hood.

  • Collection: Carefully sweep up excess or expired solid material using a static-free brush and dustpan. Do not use compressed air or dry sweeping methods that generate dust.

  • Containment: Transfer the solid into a chemically compatible, sealable container (e.g., High-Density Polyethylene (HDPE) or amber glass wide-mouth jar).

  • Consumables: Place all contaminated weighing paper, spatulas, and empty primary packaging into the same solid waste container.

  • Labeling: Affix a hazardous waste label clearly stating: "Hazardous Solid Waste: Toxic/Irritant (Contains 2-Hydroxy-6-methoxyphenylboronic acid)."

  • Final Disposition: Transfer the sealed container to your facility's designated hazardous waste accumulation area for pickup by a licensed environmental contractor (per EPA 40 CFR 261) [2].

Protocol B: Liquid Waste Disposal (Reaction Mixtures)

Causality: Boronic acids are frequently dissolved in polar aprotic solvents (DMF, DMSO) or ethers (THF) during cross-coupling. Mixing incompatible solvents can cause exothermic reactions.

  • Compatibility Check: Verify the solvent matrix of your waste. Determine if the solution contains halogenated solvents (e.g., Dichloromethane) or non-halogenated solvents.

  • Segregation: Pour the liquid waste into the appropriate designated carboy (Halogenated vs. Non-Halogenated).

  • Validation: Ensure the pH of the waste carboy is neutral (pH 6-8) to prevent the evolution of toxic gases from other accumulated chemicals.

  • Labeling: Update the running waste log attached to the carboy to include "2-Hydroxy-6-methoxyphenylboronic acid (< X%)".

The Logic of Thermal Destruction

Why is incineration the mandated disposal route? When 2-Hydroxy-6-methoxyphenylboronic acid is subjected to thermal oxidation, the organic framework (carbon, hydrogen, oxygen) combusts into


 and 

. However, the boron atom oxidizes to form Boron Trioxide (

), which presents as a fine, hazardous particulate.

To prevent atmospheric contamination, the incinerator's afterburner ensures complete breakdown of the organic ring, while an alkaline scrubber captures the


 particulates, neutralizing them into inert, water-soluble borate salts that can be safely managed by industrial wastewater facilities [3].

IncinerationLogic Compound Boronic Acid Waste Stream Combustion Thermal Oxidation (>1000°C) Compound->Combustion Gases Combustion Gases (CO2, H2O, NOx) Combustion->Gases Particulates Boron Oxide (B2O3) Particulates Combustion->Particulates Scrubber Alkaline Scrubber Neutralization Gases->Scrubber Particulates->Scrubber SafeRelease Safe Atmospheric Release Scrubber->SafeRelease

Fig 2: Logical relationship of thermal oxidation and scrubber neutralization for boron compounds.

Emergency Spill Response Protocol

In the event of an accidental release outside of a fume hood, execute the following containment and disposal steps:

  • Evacuate & Ventilate: Evacuate non-essential personnel from the immediate area. Maximize room ventilation to clear potential airborne dust.

  • Containment: Cover the spill with an inert, damp absorbent material (e.g., wet sand or vermiculite). Causality: Dampening the spill prevents the hygroscopic powder from aerosolizing during cleanup.

  • Collection: Use non-sparking plastic tools to scoop the bound material into a heavy-duty hazardous waste bag.

  • Decontamination: Wash the affected surface with a mild detergent and copious amounts of water. Collect the wash water using absorbent pads and dispose of them as solid hazardous waste. Do not allow the wash water to enter the municipal sewer system [1].

References

  • U.S. Environmental Protection Agency (EPA). Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from[Link]

Handling

Personal protective equipment for handling 2-Hydroxy-6-methoxyphenylboronic acid

Topic: Personal protective equipment for handling 2-Hydroxy-6-methoxyphenylboronic acid Content Type: Operational Safety & Handling Guide Audience: Researchers, scientists, and drug development professionals. CAS Number:...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 2-Hydroxy-6-methoxyphenylboronic acid Content Type: Operational Safety & Handling Guide Audience: Researchers, scientists, and drug development professionals.

CAS Number: 98546-52-2 Chemical Class: Phenylboronic Acid / Phenol Derivative Physical State: Solid (Powder)

Executive Summary: The Scientist’s Perspective

As a Senior Application Scientist, I prioritize not just "compliance" but data integrity . 2-Hydroxy-6-methoxyphenylboronic acid is a bifunctional building block containing both a boronic acid moiety and a phenolic hydroxyl group. This dual functionality presents specific handling challenges:

  • Stability: Like many ortho-substituted phenylboronic acids, this compound is prone to protodeboronation or dehydration into boroxines (anhydrides) if stored improperly.

  • Safety: While generally classified as an irritant, the phenolic motif increases the risk of skin absorption and irritation compared to simple phenylboronic acids.

This guide provides a self-validating protocol to ensure personnel safety and compound stability.

Risk Assessment & Hazard Identification

Based on Structure-Activity Relationships (SAR) and GHS classifications for analogous ortho-substituted phenylboronic acids.

Hazard ClassGHS CategoryHazard StatementMechanism of Action
Skin Irritation Category 2H315: Causes skin irritation.Phenolic hydroxyl group can disrupt lipid barriers; boronic acid acidity contributes to local irritation.
Eye Irritation Category 2AH319: Causes serious eye irritation.[1][2]Fine particulates are abrasive and chemically reactive with mucous membranes.
STOT-SE Category 3H335: May cause respiratory irritation.Inhalation of dust triggers mucosal inflammation in the upper respiratory tract.
Reactivity N/AHygroscopic / Air Sensitive Prone to cyclic trimerization (boroxine formation) upon dehydration.

Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on generic "wear gloves" advice. Use this matrix to select specific barriers.

PPE CategoryStandard RequirementTechnical Justification
Hand Protection Nitrile Rubber (0.11 mm min) Latex is permeable to many organic solvents used with this compound (e.g., DCM, THF). Nitrile provides broad chemical resistance.
Eye Protection Chemical Safety Goggles Safety glasses with side shields are insufficient for fine powders that can drift. Goggles seal the ocular area against dust intrusion.
Respiratory N95 / P2 Mask (Minimum) If weighing outside a fume hood (not recommended), a respirator is mandatory to prevent inhalation of phenolic dust.
Body Defense Lab Coat (Cotton/Poly) Standard protection. Ensure cuffs are tucked under gloves to prevent wrist exposure (a common contact point).

Operational Handling Protocol

A. Storage & Stability (The "Cold Chain")
  • Temperature: Store at 2–8°C . Room temperature storage accelerates dehydration.

  • Atmosphere: Keep under Argon or Nitrogen . The phenolic group is susceptible to oxidation, and the boronic acid is hygroscopic.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers which can catalyze decomposition.

B. Safe Weighing Workflow

Static electricity is a major issue with dry boronic acid powders, causing them to "jump" and disperse.

  • Equilibrate: Allow the vial to warm to room temperature before opening to prevent water condensation on the solid.

  • Anti-Static: Use an anti-static gun or ionizer on the spatula and weigh boat.

  • Containment: Weigh strictly inside a chemical fume hood.

C. Reaction Setup (Suzuki-Miyaura / Coupling)
  • Solvent Choice: When dissolving, avoid acetone if possible (can form boronate esters). Preferred solvents: Methanol (for analysis), THF, or Dioxane.

  • Base Sensitivity: As a phenol, the 2-OH group will deprotonate under basic conditions (common in Suzuki couplings), potentially altering solubility or reactivity. Account for this extra equivalent of base in your stoichiometry.

Visualized Workflows

Figure 1: Safe Handling & Reaction Workflow

This logic flow ensures containment of the hazard and preservation of the catalyst/reagent.

HandlingWorkflow Start Start: Reagent Retrieval Equilibrate Step 1: Warm to Room Temp (Prevents Condensation) Start->Equilibrate Open Step 2: Open in Fume Hood Equilibrate->Open Weigh Step 3: Weigh with Anti-Static Measures (Nitrile Gloves + Goggles) Open->Weigh Dissolve Step 4: Dissolve Immediately (THF/Dioxane/MeOH) Weigh->Dissolve Reagent Use Seal Step 5: Purge Headspace (Ar/N2) & Reseal Vial Weigh->Seal Excess Reagent Waste Disposal: Solid Waste Stream Weigh->Waste Contaminated Consumables

Caption: Step-by-step protocol to minimize moisture uptake and exposure risks during handling.

Figure 2: Spill Response Decision Tree

Immediate actions to take in the event of a powder spill.

SpillResponse Spill Event: Powder Spill Assess Assess Volume Spill->Assess Small Small (< 5g) Assess->Small Large Large (> 5g) Assess->Large CleanSmall 1. Cover with wet paper towel (Prevents dust) 2. Wipe up 3. Clean surface with Ethanol Small->CleanSmall CleanLarge 1. Evacuate Area 2. Don N95 & Double Gloves 3. Use HEPA Vacuum or Wet Scoop Large->CleanLarge Disposal Dispose as Hazardous Chemical Waste CleanSmall->Disposal CleanLarge->Disposal

Caption: Protocol for containing and cleaning spills to prevent respiratory exposure.

Disposal Plan

Disposal must comply with local environmental regulations (e.g., RCRA in the US).

  • Solid Waste: Collect contaminated weigh boats, gloves, and paper towels in a container labeled "Hazardous Waste - Solid - Toxic/Irritant" .

  • Liquid Waste: Dissolved waste should be segregated into "Organic Solvents - Non-Halogenated" (unless halogenated solvents were used).

  • Quenching (Optional): For large quantities, treat with dilute hydrogen peroxide (oxidizes boronic acid to boric acid and phenol) only under EHS supervision, then neutralize. Standard recommendation is direct disposal as hazardous waste.

References

  • ABCR GmbH. Product Catalog: 2-Hydroxy-6-methoxyphenylboronic acid (CAS 98546-52-2).[3][4][5][6] Retrieved from

  • BoronPharm. Product Specification: 2-Hydroxy-6-methoxyphenylboronic acid.[3][4][5][6] Retrieved from

  • Fisher Scientific. Safety Data Sheet: Phenylboronic Acid (General Class Reference). Retrieved from

  • Santa Cruz Biotechnology. Safety Data Sheet: 2-Fluoro-6-methoxyphenylboronic acid (Analog). Retrieved from

  • BenchChem. Disposal of Boronic Acid Derivatives. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-Hydroxy-6-methoxyphenylboronic acid
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Reactant of Route 2
2-Hydroxy-6-methoxyphenylboronic acid
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